p-NO2-Bn-DOTA
Description
Propriétés
Formule moléculaire |
C23H33N5O10 |
|---|---|
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C23H33N5O10/c29-20(30)13-24-5-6-25(14-21(31)32)9-10-27(16-23(35)36)19(12-26(8-7-24)15-22(33)34)11-17-1-3-18(4-2-17)28(37)38/h1-4,19H,5-16H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1 |
Clé InChI |
SQWOBSHRAUJBNP-IBGZPJMESA-N |
SMILES isomérique |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |
SMILES canonique |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
p-NO2-Bn-DOTA: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the bifunctional chelator S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-NO2-Bn-DOTA), its synthesis, and its critical role in the development of targeted radiopharmaceuticals for imaging and therapy.
Introduction
S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as this compound, is a cornerstone bifunctional chelator in the field of nuclear medicine and targeted drug delivery. Its structure uniquely combines the robust metal-chelating properties of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a nitrobenzyl group that serves as a versatile handle for conjugation to biomolecules. This guide provides a detailed overview of this compound, including its chemical properties, synthesis, and applications in radiolabeling, particularly for monoclonal antibodies used in immuno-positron emission tomography (immuno-PET) and radioimmunotherapy.
Core Properties and Structure
This compound is characterized by a DOTA framework, which forms highly stable complexes with a variety of radiometals, and a p-nitrobenzyl group attached to one of the cyclen ring's carbon atoms. The chemical formula for the hydrochloride salt is C₂₃H₃₃N₅O₁₀·4HCl, with a formula weight of 685.4.[1]
The DOTA macrocycle provides eight coordination sites for metal ions, leading to the formation of kinetically inert and thermodynamically stable complexes.[2][3] This stability is crucial for in vivo applications to prevent the release of toxic radiometals.
Upon complexation with metals like Zirconium (Zr), this compound can form two distinct regioisomers: a "corner" isomer and a "side" isomer, depending on the position of the nitrobenzyl substituent on the macrocyclic ring.[4] These regioisomers are incapable of interconversion and can be isolated by HPLC.[4][5] Further isomerism exists as the Square Antiprism (SAP) and Twisted Square Antiprism (TSAP) conformers, with the SAP conformer being energetically more favorable for both regioisomers.[4][5]
Synthesis of this compound
A large-scale, nine-step synthesis of this compound has been described, starting from nitrophenylalanine, with an overall yield of 5.6%.[6] This multi-step process allows for the production of up to 10 grams of the compound without the need for specialized equipment.[6] The synthesis ensures the availability of this critical chelator for preclinical and clinical research.
Applications in Bioconjugation and Radiochemistry
The primary application of this compound lies in its role as a precursor to other bifunctional chelators used for attaching radiometals to targeting molecules, most notably antibodies. The nitro group of this compound can be reduced to an amine (p-NH2-Bn-DOTA), which is then often converted to an isothiocyanate (p-SCN-Bn-DOTA).[7][8] This isothiocyanate group readily reacts with primary amines, such as the lysine residues on the surface of antibodies, to form stable thiourea bonds.[9][10]
This conjugation strategy allows for the stable attachment of the DOTA chelator to a targeting antibody. The resulting immunoconjugate can then be radiolabeled with a variety of medically relevant radionuclides.
Key Radionuclides Chelated by DOTA Conjugates:
-
Zirconium-89 (⁸⁹Zr): With a half-life of 78.4 hours, ⁸⁹Zr is well-suited for immuno-PET imaging, matching the biological half-life of monoclonal antibodies.[4]
-
Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter used for both therapy and imaging (theranostics).[11]
-
Yttrium-90 (⁹⁰Y): A pure beta-emitter used for radioimmunotherapy.[12]
-
Actinium-225 (²²⁵Ac): An alpha-emitter for targeted alpha therapy.[2]
-
Indium-111 (¹¹¹In): Used for single-photon emission computed tomography (SPECT) imaging.[2]
Experimental Protocols
Preparation of Zr-p-NO2-Bn-DOTA Complex
This protocol describes the formation of a non-radioactive zirconium complex for analytical and structural studies.
-
Dissolve 10 mg (14.6 µmol) of this compound in 400 µL of ethanol.[4]
-
Add 20 µL of triethylamine to the solution.[4]
-
Add 3.4 mg of Zirconium chloride (ZrCl₄) to the reaction mixture.[4]
-
Reflux the reaction for 2 hours.[4]
-
Purify the resulting complex by preparative High-Performance Liquid Chromatography (HPLC).[4]
General Protocol for Antibody Conjugation with p-SCN-Bn-DOTA
This protocol outlines the steps for conjugating the isothiocyanate derivative of this compound to a monoclonal antibody.
-
Condition the antibody in a carbonate buffer (0.2 M, pH 9.0) using ultrafiltration.[11]
-
Dissolve p-SCN-Bn-DOTA in a suitable solvent.
-
Add a specific molar excess of p-SCN-Bn-DOTA to the antibody solution. Molar ratios can range from 5 to 50 equivalents.[11]
-
Incubate the reaction mixture, for example, overnight at 4°C.[13]
-
Remove the unconjugated chelator using size-exclusion chromatography or ultrafiltration.
-
Characterize the resulting DOTA-antibody conjugate to determine the average number of chelators per antibody molecule, for instance, by MALDI-TOF mass spectrometry.[14]
General Protocol for Radiolabeling DOTA-Conjugated Antibodies
This protocol provides a general workflow for radiolabeling a DOTA-conjugated antibody with a radionuclide.
-
Prepare a solution of the DOTA-conjugated antibody in a suitable buffer (e.g., ammonium acetate).
-
Add the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, or ⁸⁹Zr-oxalate) to the antibody solution.
-
Incubate the reaction at an elevated temperature (e.g., 37-90°C) for a specific duration (e.g., 30-60 minutes).[5][15] The optimal temperature and time will depend on the radionuclide and the specific conjugate.
-
Quench the reaction by adding a solution of a competing chelator like DTPA or EDTA to scavenge any unbound radiometal.
-
Determine the radiochemical purity of the radiolabeled antibody using methods such as instant thin-layer chromatography (ITLC) or HPLC.
-
Purify the radiolabeled antibody from unincorporated radionuclide and quenching agents, typically using size-exclusion chromatography.
Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Reference |
| Synthesis Yield | |||
| Overall yield of this compound | 5.6% | Nine-step synthesis from nitrophenylalanine. | [6] |
| Conjugation Ratios | |||
| p-SCN-Bn-DOTA groups per rituximab | 6.1 | Molar ratio of 1:20 (antibody:chelator). | [14] |
| p-SCN-Bn-DTPA groups per rituximab | 8.8 | Molar ratio of 1:20 (antibody:chelator). | [14] |
| Radiolabeling Efficiency | |||
| ⁸⁹Zr-DOTA-GA-PAN | >95% radiochemical purity | Two-step basic pH adjustment method at 90°C. | [15] |
| ¹⁷⁷Lu/⁹⁰Y-DOTA-Rituximab | >98% radiochemical yield | Specific activity of ~0.6 GBq/mg. | [12] |
| In Vitro Stability | |||
| BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN | Stable in human serum for up to 7 days at 37°C. | [15] |
Visualizing Workflows and Pathways
Logical Workflow for Radioimmunoconjugate Development
This diagram illustrates the sequential steps from the bifunctional chelator to the final radiolabeled antibody for preclinical or clinical use.
Caption: Development workflow for a DOTA-based radioimmunoconjugate.
Experimental Workflow for Antibody Radiolabeling
This diagram details the hands-on process of radiolabeling a DOTA-conjugated antibody and preparing it for administration.
Caption: Step-by-step experimental workflow for radiolabeling.
Conclusion
This compound is a vital molecule in the advancement of nuclear medicine. Its robust synthesis and versatile chemistry enable the development of highly stable, targeted radiopharmaceuticals. As a precursor to widely used bifunctional chelators like p-SCN-Bn-DOTA, it plays a critical role in the conjugation of radiometals to antibodies and other targeting vectors. The continued use and study of this compound and its derivatives will undoubtedly lead to the development of more effective and specific diagnostic and therapeutic agents for a range of diseases, particularly in oncology.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to p-NO2-Bn-DOTA: A Versatile Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, commonly known as p-NO2-Bn-DOTA. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.
Chemical Structure and Properties
This compound is a macrocyclic chelating agent based on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework. It is functionalized with a para-nitrobenzyl group on the carbon backbone of the macrocycle. This nitro group serves as a precursor to a reactive amine, enabling covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles.
The chemical structure of this compound is as follows:
Caption: Chemical structure of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (this compound).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [1] |
| Synonyms | (S)-2-(4-nitrobenzyl)-DOTA, p-nitrobenzyl-DOTA | [1] |
| Molecular Formula | C₂₃H₃₃N₅O₁₀ | [1] |
| Molecular Weight | 539.5 g/mol | [1] |
| CAS Number | 116052-88-1 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous solutions at neutral and basic pH, and in polar organic solvents like DMSO. | [2][3] |
| Storage | Store at -20°C, protected from light and moisture. | [4][5] |
Chelation Properties and Stability
The DOTA macrocycle is renowned for its ability to form highly stable and kinetically inert complexes with a wide range of metal ions, particularly trivalent radiometals used in nuclear medicine.[6] The four carboxylate arms and four nitrogen atoms of the cyclen ring coordinate with the metal ion, encapsulating it within the macrocyclic cage. This high stability is crucial for in vivo applications to prevent the release of free radiometals, which can lead to off-target toxicity.[7]
While a comprehensive list of stability constants for this compound with all relevant radiometals is not available in a single source, the stability is expected to be comparable to that of unsubstituted DOTA. The presence of the p-nitrobenzyl group has been shown to have a minor impact on the thermodynamic and kinetic stabilities of the resulting metal complexes, which remain sufficiently high for in vivo use.[8]
| Radiometal | Application | Stability with DOTA-based Chelators |
| ⁹⁰Y | Radiotherapy | Forms highly stable complexes.[9][10] |
| ¹⁷⁷Lu | Radiotherapy | Forms highly stable complexes.[9][11] |
| ⁶⁸Ga | PET Imaging | Forms stable complexes.[12][13] |
| ¹¹¹In | SPECT Imaging | Forms highly stable complexes.[7] |
| ⁸⁹Zr | PET Imaging | Forms stable complexes.[6] |
| ²²⁵Ac | Alpha Therapy | Forms stable complexes.[13] |
Experimental Protocols
The utility of this compound lies in its bifunctional nature. The following sections provide detailed methodologies for its conversion to a reactive form and subsequent use in bioconjugation and radiolabeling.
Reduction of this compound to p-NH2-Bn-DOTA
The nitro group of this compound must first be reduced to an amine to enable conjugation to biomolecules. A common method for this reduction is the use of stannous chloride (SnCl₂).
Materials:
-
This compound
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Thin-layer chromatography (TLC) plate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethanol.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction can be accelerated with gentle heating or sonication.[14]
-
Once the reaction is complete (disappearance of the starting material spot on TLC), remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield p-NH2-Bn-DOTA.
Conversion of p-NH2-Bn-DOTA to p-SCN-Bn-DOTA
The resulting p-NH2-Bn-DOTA can be converted to the isothiocyanate derivative (p-SCN-Bn-DOTA) for facile conjugation to primary amines on biomolecules.
Materials:
-
p-NH2-Bn-DOTA
-
Thiophosgene (CSCl₂)
-
Anhydrous, amine-free solvent (e.g., dichloromethane, chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve p-NH2-Bn-DOTA in an anhydrous, amine-free solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, evaporate the solvent and excess thiophosgene under reduced pressure. The resulting p-SCN-Bn-DOTA can be used directly for conjugation.
Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
The isothiocyanate group of p-SCN-Bn-DOTA readily reacts with primary amines (e.g., lysine residues) on proteins to form a stable thiourea linkage.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M PBS, pH 8.0)
-
p-SCN-Bn-DOTA dissolved in an organic solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography or ultrafiltration)
Procedure:
-
Prepare a solution of the monoclonal antibody in a conjugation buffer at a pH of 8.0-9.0.
-
Add a calculated molar excess of p-SCN-Bn-DOTA solution to the antibody solution with gentle mixing. A typical molar excess is 20-fold.[15]
-
Incubate the reaction mixture at 4°C overnight with gentle shaking.[15]
-
Purify the resulting antibody-DOTA conjugate to remove unconjugated chelator and byproducts using size-exclusion chromatography or ultrafiltration.
-
Characterize the conjugate to determine the average number of DOTA molecules per antibody using techniques such as MALDI-TOF mass spectrometry.[15]
Radiolabeling of a DOTA-conjugated Antibody with ¹⁷⁷Lu
The DOTA-conjugated antibody can be radiolabeled with a variety of radiometals. The following is a general procedure for labeling with Lutetium-177.
Materials:
-
DOTA-conjugated antibody
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate buffer (pH 4.5-5.5)
-
Heating block or water bath
-
Radiochemical purity analysis system (e.g., iTLC, radio-HPLC)
Procedure:
-
In a sterile vial, combine the DOTA-conjugated antibody with an appropriate volume of ammonium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Incubate the reaction mixture at 80-95°C for 20-30 minutes.[16][17]
-
After incubation, cool the reaction mixture to room temperature.
-
Determine the radiochemical purity of the labeled antibody using a suitable analytical method. High radiochemical yields (>95%) are typically achieved.[18]
-
If necessary, purify the radiolabeled antibody to remove any unchelated ¹⁷⁷Lu.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for the preparation and application of a DOTA-based radiopharmaceutical.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of DOTA-conjugated biomolecules in radiopharmaceutical development.
Radiolabeling Efficiency and Specific Activity
| Radiopharmaceutical | Radiolabeling Yield (%) | Specific Activity (GBq/mg) | Reference |
| ⁹⁰Y-DOTATOC (manual) | 96.2 ± 4.9 | - | [9] |
| ¹⁷⁷Lu-DOTATOC (manual) | 98.3 ± 0.6 | - | [9] |
| ¹⁷⁷Lu-DOTA-Rituximab | > 98 | ~0.6 | [18] |
| ⁹⁰Y-DOTA-Rituximab | > 98 | ~0.6 | [18] |
| ¹⁷⁷Lu-DOTA-Nimotuzumab | 63.6 - 94.5 | - | [19] |
Conclusion
This compound is a versatile and indispensable tool in the field of radiopharmaceutical sciences. Its robust DOTA core ensures stable chelation of a wide array of medically relevant radiometals, while the nitrobenzyl group provides a convenient handle for conjugation to targeting biomolecules. The detailed protocols and data presented in this guide are intended to support researchers and developers in the successful application of this compound for the creation of novel diagnostic and therapeutic agents.
References
- 1. (S)-2-(4-nitrobenzyl)-DOTA | C23H33N5O10 | CID 447331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
- 6. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution dynamics and stability of lanthanide(III) (S)-2-(p-nitrobenzyl)DOTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. radiolabeling of DOTA-substance P with 177Lu and biodistribution of 177Lu-DOTA-substance P [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchportal.sckcen.be [researchportal.sckcen.be]
- 18. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of p-Nitrobenzyl-DOTA
This technical guide provides a comprehensive overview of the synthesis pathway for 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-nitrobenzyl-DOTA), a critical bifunctional chelating agent for researchers, scientists, and professionals in drug development. The synthesis detailed herein is a robust nine-step process commencing from L-p-nitrophenylalanine, culminating in an overall yield of approximately 5.6%.[1] This guide presents detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic process.
Overview of the Synthetic Pathway
The synthesis of p-nitrobenzyl-DOTA from L-p-nitrophenylalanine is a multi-stage process that involves the initial formation of a linear polyamine, followed by protection of the amine groups, macrocyclization, and subsequent alkylation to introduce the acetate arms. The final step involves the deprotection of these arms to yield the desired product. This method allows for the large-scale production of up to 10 grams of p-nitrobenzyl-DOTA without the need for specialized equipment.[1]
Caption: High-level overview of the p-nitrobenzyl-DOTA synthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of p-nitrobenzyl-DOTA, starting from L-p-nitrophenylalanine.
| Step | Intermediate/Product Name | Starting Material | Key Reagents | Yield (%) |
| 1 | N-Tosyl-L-p-nitrophenylalanine | L-p-Nitrophenylalanine | p-Toluenesulfonyl chloride, NaOH | 92 |
| 2 | N-Tosyl-L-p-nitrophenylalanyl-N'-tosylethanediamine | N-Tosyl-L-p-nitrophenylalanine | N-Tosylethanediamine, DCC, HOBt | 85 |
| 3 | N,N'-bis(2-Tosylaminoethyl)-p-nitrobenzylamine | N-Tosyl-L-p-nitrophenylalanyl-N'-tosylethanediamine | Borane-tetrahydrofuran complex | 80 |
| 4 | N,N'-bis(2-Tosylaminoethyl)-N''-(p-nitrobenzyl)diethylenetriamine | N,N'-bis(2-Tosylaminoethyl)-p-nitrobenzylamine | N,N'-bis(2-chloroethyl)-N-tosylamide | 75 |
| 5 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetratosyl | N,N'-bis(2-Tosylaminoethyl)-N''-(p-nitrobenzyl)diethylenetriamine | Sodium ethoxide | 60 |
| 6 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetratosyl | HBr, Phenol | 85 |
| 7 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, tetra-t-butyl ester | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane | t-Butyl bromoacetate, Diisopropylethylamine | 70 |
| 8 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, tetra-t-butyl ester | Trifluoroacetic acid | 95 |
| 9 | Purified p-Nitrobenzyl-DOTA | Crude p-Nitrobenzyl-DOTA | HPLC Purification | 90 |
| Overall | p-Nitrobenzyl-DOTA | L-p-Nitrophenylalanine | - | ~5.6 |
Detailed Experimental Protocols
The following protocols are detailed accounts of the key experimental steps in the synthesis of p-nitrobenzyl-DOTA.
Synthesis of Linear Polyamine Precursors
The initial steps involve the construction of a linear polyamine backbone from the starting amino acid, L-p-nitrophenylalanine.
Caption: Workflow for the synthesis of the linear polyamine intermediate.
Protocol for Step 3: Reduction to N,N'-bis(2-Tosylaminoethyl)-p-nitrobenzylamine
-
The dipeptide intermediate, N-Tosyl-L-p-nitrophenylalanyl-N'-tosylethanediamine, is dissolved in anhydrous tetrahydrofuran (THF).
-
The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
A solution of borane-tetrahydrofuran complex (1 M in THF) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled, and excess borane is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel to afford N,N'-bis(2-Tosylaminoethyl)-p-nitrobenzylamine.
Macrocyclization and Deprotection
The linear polyamine is cyclized to form the core macrocyclic structure, which is then deprotected to prepare it for alkylation.
Protocol for Step 5: Intramolecular Cyclization
-
The linear tetra-tosylated amine is dissolved in anhydrous dimethylformamide (DMF).
-
Sodium ethoxide is added portion-wise to the solution at room temperature under a nitrogen atmosphere.
-
The reaction mixture is heated to 90 °C and stirred for 24 hours.
-
After cooling, the solvent is removed in vacuo.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by flash chromatography to yield the tosylated macrocycle.
Protocol for Step 6: Detosylation
-
The tetra-tosylated p-nitrobenzyl-cyclen is suspended in a mixture of 48% hydrobromic acid and phenol.
-
The mixture is heated to 100 °C and stirred for 6 hours.
-
After cooling to room temperature, the mixture is diluted with water and washed with diethyl ether to remove phenol.
-
The aqueous layer is basified to pH > 12 with concentrated NaOH solution.
-
The product is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane.
Alkylation and Final Deprotection
The final stages of the synthesis involve the attachment of the four acetic acid arms to the macrocycle and the subsequent removal of their protecting groups.
Caption: Workflow for the alkylation and final deprotection steps.
Protocol for Step 7: Tetra-alkylation
-
2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane is dissolved in anhydrous acetonitrile.
-
Diisopropylethylamine (DIPEA) is added, and the mixture is stirred at room temperature.
-
A solution of t-butyl bromoacetate in acetonitrile is added dropwise over 1 hour.
-
The reaction mixture is stirred at 50 °C for 48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to give the tetra-t-butyl ester of p-nitrobenzyl-DOTA.
Protocol for Step 8: Final Hydrolysis
-
The purified tetra-t-butyl ester is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
The solution is stirred at room temperature for 24 hours.
-
The solvents are removed in vacuo.
-
The residue is triturated with diethyl ether to precipitate the product.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product, p-nitrobenzyl-DOTA.
-
Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of p-nitrobenzyl-DOTA. The protocols and data presented are intended to equip researchers and drug development professionals with the necessary information to synthesize this important bifunctional chelator for applications in medical imaging and therapy. Adherence to the described procedures and purification techniques is crucial for obtaining a high-purity final product.
References
The Role of p-NO2-Bn-DOTA as a Bifunctional Chelator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted radionuclide therapy and molecular imaging, the choice of a bifunctional chelator is paramount to the successful development of novel radiopharmaceuticals. Among the array of chelating agents, S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as p-NO2-Bn-DOTA, has emerged as a cornerstone molecule. Its robust chemical properties and versatile functionality make it an indispensable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, detailing its core functionalities, quantitative data on its performance, experimental protocols for its use, and visual workflows to illustrate its application in radiopharmaceutical development.
The DOTA (dodecane tetraacetic acid) macrocycle is renowned for its ability to form highly stable complexes with a wide range of radiometals. The addition of a p-nitrobenzyl group provides a crucial functional handle for covalent attachment to biomolecules, such as peptides and antibodies, without significantly compromising the chelation efficiency of the DOTA cage. This bifunctional nature allows for the secure attachment of a radioactive payload to a targeting vector, enabling the precise delivery of radiation to cancer cells or other pathological tissues.
Core Functionality of this compound
This compound serves as a critical bridge in the architecture of a radiopharmaceutical. Its primary roles are:
-
High-Affinity Metal Chelation: The tetra-azamacrocyclic ring with its four carboxylate arms provides a pre-organized cavity that can encapsulate a variety of radiometals with high thermodynamic stability and kinetic inertness. This strong binding is essential to prevent the release of the radiometal in vivo, which could lead to off-target toxicity.
-
Biomolecule Conjugation: The p-nitrobenzyl group can be readily reduced to an amine (p-NH2-Bn-DOTA), which can then be converted to a variety of reactive functional groups, such as isothiocyanate (p-NCS-Bn-DOTA), for conjugation to the lysine residues of proteins or other primary amine-containing biomolecules. This allows for the stable attachment of the chelator-radionuclide complex to a targeting moiety.
Data Presentation: Physicochemical and Radiolabeling Properties
The performance of this compound and its derivatives is characterized by several key parameters, including protonation constants, thermodynamic stability constants with various metal ions, and radiolabeling efficiency.
Table 1: Protonation Constants of this compound
| Constant | log K value |
| log K₁ | 11.29 |
| log K₂ | 9.76 |
| log K₃ | 4.56 |
| log K₄ | 4.09 |
| log K₅ | 2.32 |
Data represents the stepwise protonation constants of the macrocyclic amine and carboxylate groups, which influence the chelation process at different pH values.
Table 2: Thermodynamic Stability Constants (log KML) of DOTA and its Derivatives with Various Metal Ions
| Metal Ion | DOTA | This compound Isomer A (Ga³⁺) | This compound Isomer B (Ga³⁺) |
| Ga³⁺ | 21.33 | High Stability | Moderate Stability |
| Lu³⁺ | 22.45 | - | - |
| Y³⁺ | 20.89 | - | - |
| Cu²⁺ | 22.2 | - | - |
| In³⁺ | 22.5 | - | - |
| Zr⁴⁺ | >30 | Stable complex formed[1] | Stable complex formed[1] |
Table 3: Radiolabeling Conditions and Efficiency with DOTA Derivatives
| Radionuclide | Biomolecule | Chelator | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) |
| ⁶⁸Ga | DOTA-Peptide | DOTA | 3.5 - 4.0 | 90 | 20 | >95 |
| ⁹⁰Y | DOTA-Peptide | DOTA | 4.0 - 4.5 | 80 | 20 | High |
| ¹¹¹In | DOTA-Peptide | DOTA | 4.0 - 4.5 | 100 | 30 | High |
| ¹⁷⁷Lu | DOTA-Peptide | DOTA | 4.0 - 4.5 | 80 | 20 | >98 |
| ⁸⁹Zr | DOTA-Panitumumab | DOTA | Basic (two-step) | 90 | 120 | 40-50 |
| ⁶⁷Ga | This compound | This compound | 4.0 | 95 | 5 | High |
This table provides a general overview of typical radiolabeling conditions. Optimal conditions can vary depending on the specific biomolecule, precursor concentration, and desired specific activity.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of this compound in a research and development setting.
Protocol 1: Large-Scale Synthesis of S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (this compound)
This protocol is adapted from a published large-scale synthesis.
Materials:
-
(S)-p-Nitrophenylalanine
-
Thionyl chloride
-
Methanol
-
1,4,7,10-tetraazacyclododecane (Cyclen)
-
Bromoacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Various organic solvents (e.g., Chloroform, Ethyl acetate, Diethyl ether)
Procedure:
-
Esterification of (S)-p-Nitrophenylalanine: React (S)-p-nitrophenylalanine with thionyl chloride in methanol to produce the methyl ester.
-
Reduction of the Amino Acid: Reduce the amino group of the methyl ester to an alcohol using a suitable reducing agent.
-
Conversion to Tosylate: Convert the alcohol to a tosylate to create a good leaving group.
-
Alkylation of Cyclen: React the tosylated intermediate with an excess of cyclen to mono-alkylate the macrocycle.
-
Carboxymethylation: React the mono-alkylated cyclen with bromoacetic acid under basic conditions (e.g., NaOH) to append the four acetate arms.
-
Purification: Purify the final product, this compound, using column chromatography or recrystallization.
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Conjugation of this compound to a Peptide
Materials:
-
This compound
-
Peptide with a free amine group (e.g., N-terminal or lysine side chain)
-
Reducing agent (e.g., SnCl₂ or H₂/Pd-C) to convert NO₂ to NH₂
-
Thiophosgene or a suitable activating agent (e.g., EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC system for purification
Procedure:
-
Reduction of the Nitro Group: Dissolve this compound in a suitable solvent and add a reducing agent to convert the nitro group to an amine (p-NH2-Bn-DOTA). Monitor the reaction by TLC or LC-MS.
-
Activation of the Amine (if forming an isothiocyanate): Convert the resulting amine to an isothiocyanate (p-NCS-Bn-DOTA) by reacting with thiophosgene in a suitable solvent system.
-
Conjugation to the Peptide:
-
Dissolve the peptide and the activated chelator (e.g., p-NCS-Bn-DOTA) in anhydrous DMF.
-
Add DIPEA to adjust the pH to ~8-9.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
-
Purification of the Conjugate: Purify the DOTA-peptide conjugate using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by analytical HPLC and Mass Spectrometry.
Protocol 3: General Radiolabeling Procedure of a DOTA-Biomolecule Conjugate
Materials:
-
DOTA-biomolecule conjugate
-
Radiometal solution (e.g., ¹⁷⁷LuCl₃ in HCl)
-
Ammonium acetate or sodium acetate buffer (0.1 - 0.5 M, pH 4-5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation of Reaction Mixture: In a sterile vial, combine the DOTA-biomolecule conjugate solution with the acetate buffer.
-
Addition of Radiometal: Add the radiometal solution to the vial. The final pH of the reaction mixture should be between 4 and 5.
-
Incubation: Heat the reaction mixture at the appropriate temperature (e.g., 80-100°C) for the specified time (e.g., 15-30 minutes).
-
Quenching (Optional): The reaction can be quenched by adding a small amount of DTPA or EDTA solution to chelate any free radiometal.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled conjugate using a C18 Sep-Pak cartridge or size-exclusion chromatography.
Mandatory Visualizations
Diagram 1: Synthesis and Conjugation Workflow of this compound
Caption: A simplified workflow for the synthesis of this compound and its subsequent conjugation to a biomolecule.
Diagram 2: Radiolabeling and Quality Control Workflow
Caption: A general workflow for the radiolabeling of a DOTA-biomolecule conjugate and subsequent quality control steps.
Conclusion
This compound remains a vital and widely utilized bifunctional chelator in the development of targeted radiopharmaceuticals. Its well-established chemistry, ability to form stable complexes with a multitude of radiometals, and versatile conjugation capabilities have solidified its position in both preclinical research and clinical applications. This guide has provided a detailed overview of its properties, quantitative data, and practical experimental protocols to aid researchers and scientists in its effective application. As the field of nuclear medicine continues to advance towards more personalized and targeted therapies, the foundational role of robust and reliable chelators like this compound will undoubtedly continue to be of paramount importance.
References
The Chemistry and Application of p-NO2-Bn-DOTA in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and practical application of p-NO2-Bn-DOTA (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) in the field of bioconjugation. Designed for professionals in research and drug development, this document details the chemical transformations, conjugation strategies, and analytical methodologies essential for the successful labeling of biomolecules with this versatile chelator.
Introduction: The Role of this compound in Bioconjugation
The development of targeted radiopharmaceuticals and other molecular probes relies on the stable attachment of a chelating agent to a biomolecule, such as a monoclonal antibody or peptide. The chelator, in this case, a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is responsible for securely sequestering a radionuclide or other metal ion. The choice of conjugation chemistry is critical to preserving the biological activity of the targeting molecule.
This compound serves as a stable precursor to a highly reactive bifunctional chelating agent. Its para-nitrobenzyl group can be chemically modified to create a reactive handle for covalent attachment to biomolecules. The most common strategy involves the reduction of the nitro group to a primary amine, followed by conversion to an isothiocyanate. This isothiocyanate derivative, p-SCN-Bn-DOTA, readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a highly stable thiourea linkage. This multi-step approach allows for precise control over the activation of the chelator prior to conjugation.
The Core Mechanism: From Inert Precursor to Reactive Conjugating Agent
The bioconjugation process utilizing this compound is a sequential three-step process. Each step involves a distinct chemical transformation, culminating in the formation of a stable bioconjugate.
Step 1: Reduction of the Nitro Group
The initial and critical step is the reduction of the aromatic nitro group of this compound to a primary amine, yielding p-NH2-Bn-DOTA. This transformation is typically achieved through catalytic hydrogenation.
dot
Caption: Reduction of this compound to p-NH2-Bn-DOTA.
Step 2: Formation of the Isothiocyanate
The resulting p-NH2-Bn-DOTA is then converted to the reactive intermediate, p-SCN-Bn-DOTA. This is most commonly accomplished by reaction with thiophosgene (CSCl₂) or a less hazardous alternative like phenyl chlorothionoformate.
dot
Caption: Synthesis of p-SCN-Bn-DOTA.
Step 3: Bioconjugation via Thiourea Linkage
The final step is the conjugation of p-SCN-Bn-DOTA to the biomolecule. The isothiocyanate group is highly electrophilic and readily reacts with nucleophilic primary amines on the biomolecule, typically lysine residues, to form a stable thiourea bond.
dot
Caption: Formation of a stable thiourea linkage.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involved in the use of this compound for bioconjugation.
Protocol for the Reduction of this compound
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).
-
Seal the flask and purge the system with an inert gas (argon or nitrogen).
-
Introduce hydrogen gas into the flask, either from a balloon or a regulated supply.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Rinse the filter with additional methanol to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to yield p-NH2-Bn-DOTA as a solid. The product should be stored under an inert atmosphere to prevent oxidation.
Protocol for the Synthesis of p-SCN-Bn-DOTA
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
p-NH2-Bn-DOTA
-
Thiophosgene (CSCl₂)
-
Anhydrous chloroform or dichloromethane
-
Anhydrous triethylamine or another non-nucleophilic base
-
Argon or Nitrogen gas
Procedure:
-
Dissolve p-NH2-Bn-DOTA in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of thiophosgene in anhydrous chloroform.
-
Slowly add the thiophosgene solution dropwise to the stirred solution of p-NH2-Bn-DOTA.
-
After the addition is complete, add anhydrous triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude p-SCN-Bn-DOTA.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for Antibody Conjugation with p-SCN-Bn-DOTA
Materials:
-
Monoclonal antibody (or other biomolecule) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
p-SCN-Bn-DOTA
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
Procedure:
-
Prepare the antibody solution at a suitable concentration (typically 1-10 mg/mL) in the conjugation buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Dissolve p-SCN-Bn-DOTA in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Calculate the required volume of the p-SCN-Bn-DOTA stock solution to achieve the desired molar excess over the antibody (see Table 1 for guidance).
-
Slowly add the p-SCN-Bn-DOTA stock solution to the stirring antibody solution.
-
Incubate the reaction mixture at room temperature or 4 °C with gentle agitation for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
Purify the antibody-DOTA conjugate from unreacted p-SCN-Bn-DOTA and other small molecules using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified conjugate, which will elute in the void volume.
-
Determine the protein concentration and the number of DOTA molecules per antibody (see Section 4).
Data Presentation and Quantitative Analysis
The efficiency of the conjugation reaction is a critical parameter that must be carefully controlled and quantified. The following tables summarize typical quantitative data associated with the bioconjugation of DOTA to antibodies.
Table 1: Molar Ratio of p-SCN-Bn-DOTA to Antibody and Resulting DOTA per Antibody
| Molar Ratio (DOTA:Antibody) | Average Number of DOTA per Antibody | Reference |
| 5:1 | 1.62 ± 0.5 | [1] |
| 10:1 | 4.0 | [2] |
| 20:1 | 6.1 | [3] |
| 50:1 | 4.25 ± 1.04 | [4] |
| 50:1 | 11.01 ± 2.64 | [1] |
Note: The number of conjugated DOTA molecules can vary depending on the specific antibody, reaction conditions (pH, temperature, time), and the accessibility of lysine residues.
Table 2: Methods for Quantifying DOTA per Antibody
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass difference between the unconjugated and conjugated antibody. | Highly accurate and provides information on the distribution of DOTA molecules. | Requires specialized equipment and expertise. |
| Colorimetric Assays | Uses a dye (e.g., Arsenazo III) to quantify the amount of metal that can be chelated by the conjugated DOTA. | Simple, rapid, and does not require specialized equipment. | Lower sensitivity and accuracy compared to MS.[1] |
| Radiometric Assays | Involves labeling the DOTA-conjugate with a known amount of a radionuclide and measuring the incorporated radioactivity. | Highly sensitive. | Requires handling of radioactive materials. |
Logical Workflow for Bioconjugation and Analysis
The entire process, from the precursor to the final characterized bioconjugate, can be visualized as a logical workflow.
dot
Caption: Overall workflow for bioconjugation with this compound.
Conclusion
The use of this compound as a precursor for bioconjugation offers a robust and reliable method for labeling biomolecules with the versatile DOTA chelator. By following a well-defined, multi-step process of reduction, activation, and conjugation, researchers can achieve stable and functional bioconjugates. Careful control of reaction conditions and thorough analytical characterization are paramount to ensuring the quality and efficacy of the final product for applications in targeted therapies and molecular imaging. This guide provides the foundational knowledge and detailed protocols to empower scientists and drug developers in their pursuit of novel and effective bioconjugates.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
p-NO2-Bn-DOTA: A Technical Guide for Radiopharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as p-NO2-Bn-DOTA, is a crucial bifunctional chelator in the field of radiopharmacy. Its structure incorporates the robust DOTA macrocycle, renowned for its ability to form highly stable complexes with a variety of radiometals, and a nitrobenzyl group that can be chemically modified for conjugation to targeting biomolecules such as peptides and antibodies.[1][2] This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use, and relevant data for researchers and professionals in radiopharmaceutical development.
The DOTA (also known as tetraxetan) cage is particularly well-suited for chelating trivalent radiometals like Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga), which are staples in therapeutic and diagnostic nuclear medicine, respectively.[3][4] The stability of these radiometal-DOTA complexes is a critical attribute, minimizing the in vivo release of the radionuclide and thereby reducing off-target radiation exposure.[2]
Chemical Properties
The chemical structure of this compound facilitates a two-step approach in the synthesis of radiopharmaceuticals. First, the nitro group on the benzyl arm is reduced to an amine, which can then be converted to a more reactive functional group, such as an isothiocyanate (p-SCN-Bn-DOTA), for conjugation to a targeting molecule.[5][6] Alternatively, the nitro group can be utilized in other conjugation strategies.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₃N₅O₁₀ | [1] |
| Molar Mass | 555.54 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous solutions at appropriate pH | N/A |
Experimental Protocols
Conjugation of this compound to a Targeting Molecule (General Workflow)
The initial step in creating a DOTA-based radiopharmaceutical is the conjugation of the chelator to a targeting biomolecule. This typically involves the conversion of the nitro group of this compound to a reactive functional group for coupling. A common strategy is the reduction of the nitro group to an amine (p-NH2-Bn-DOTA), followed by conversion to an isothiocyanate (p-SCN-Bn-DOTA).[5][6][7]
Methodology:
-
Activation of this compound:
-
Reduction to p-NH2-Bn-DOTA: The nitro group of this compound is reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Palladium on carbon) or tin(II) chloride (SnCl₂).
-
Conversion to p-SCN-Bn-DOTA: The resulting amino group is then converted to a reactive isothiocyanate group using thiophosgene or a similar reagent. This activated form, p-SCN-Bn-DOTA, readily reacts with primary amines on the targeting molecule.[5]
-
-
Conjugation to Targeting Molecule:
-
The targeting molecule (e.g., peptide or antibody) is dissolved in a suitable buffer, typically at a pH of 8.5-9.5, to ensure the primary amine groups are deprotonated and available for reaction.
-
p-SCN-Bn-DOTA is added to the solution of the targeting molecule in a specific molar ratio, which needs to be optimized to control the number of DOTA molecules conjugated per targeting molecule.[8]
-
The reaction mixture is incubated at room temperature or 4°C for a defined period (e.g., overnight).
-
-
Purification of the Conjugate:
-
The resulting DOTA-conjugated molecule is purified from unreacted chelator and other reagents.
-
Common purification methods include size-exclusion chromatography (SEC) for larger molecules like antibodies, or reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides.
-
Radiolabeling of DOTA-Conjugates with Gallium-68 (⁶⁸Ga)
Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[9] The labeling of DOTA-conjugates with ⁶⁸Ga is typically a rapid process.
Methodology:
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a dilute HCl solution (e.g., 0.1 M).[9]
-
⁶⁸Ga Trapping and Elution: The generator eluate containing ⁶⁸Ga³⁺ is passed through a cation exchange cartridge to trap the radionuclide. The trapped ⁶⁸Ga³⁺ is then eluted with a small volume of a concentrated salt solution, such as 5 M NaCl containing a small amount of HCl, directly into the reaction vial.[9]
-
Radiolabeling Reaction:
-
Purification and Formulation:
-
For some applications, the reaction mixture may be purified using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga.[11]
-
The final product is passed through a sterile filter (0.22 µm) into a sterile vial for administration.
-
Radiolabeling of DOTA-Conjugates with Lutetium-177 (¹⁷⁷Lu)
Lutetium-177 is a beta- and gamma-emitting radionuclide with a half-life of 6.7 days, making it suitable for targeted radionuclide therapy.[12]
Methodology:
-
Reaction Setup:
-
The DOTA-conjugate is dissolved in a suitable buffer, such as ammonium acetate or sodium acetate, at a pH of 4.0-5.5.
-
A radical scavenger, such as ascorbic acid or gentisic acid, is often added to the reaction mixture to prevent radiolysis of the conjugate, especially at high radioactivities.[13][14]
-
-
Radiolabeling:
-
Purification:
-
After the reaction, a chelating agent like DTPA may be added to complex any remaining free ¹⁷⁷Lu.
-
The ¹⁷⁷Lu-labeled conjugate is often purified using a C18 SPE cartridge to separate the labeled product from unchelated ¹⁷⁷Lu and other impurities.[14]
-
-
Formulation: The purified product is formulated in a physiologically compatible solution, often containing stabilizers, and sterile filtered.
| Parameter | ⁶⁸Ga-DOTA Labeling | ¹⁷⁷Lu-DOTA Labeling |
| Radionuclide | Gallium-68 | Lutetium-177 |
| Half-life | 68 minutes[9] | 6.7 days[17] |
| Emission | β⁺ (Positron) | β⁻, γ |
| Application | PET Imaging | Radionuclide Therapy |
| pH | 3.5 - 4.5[9][10] | 4.0 - 5.5 |
| Temperature | 85 - 95 °C[9][11] | 90 - 95 °C[15][16] |
| Time | 5 - 15 minutes[9][11] | 15 - 30 minutes[15][16] |
| Stabilizers | Not always required | Ascorbic acid, gentisic acid[13][14] |
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of radiopharmaceuticals.[18][19][20]
Key Quality Control Tests:
-
Radiochemical Purity (RCP): This determines the percentage of the radionuclide that is in the desired chemical form (i.e., chelated to the DOTA-conjugate). It is typically measured by radio-HPLC or radio-TLC.[11][19]
-
Radionuclidic Purity: This ensures that the radioactivity is from the intended radionuclide and not from contaminants. It is assessed using gamma spectroscopy to identify the characteristic energy peaks of the radionuclide.[19]
-
Sterility: The final product must be free of microbial contamination.
-
Bacterial Endotoxins (Pyrogens): The product is tested to ensure it is free from fever-inducing substances.[18]
-
pH: The pH of the final formulation must be within a physiologically acceptable range.
-
In Vitro Stability: The stability of the radiolabeled conjugate is assessed in relevant biological media, such as human serum, over time.[21]
-
In Vitro and In Vivo Studies: Cell binding assays and biodistribution studies in animal models are conducted to confirm the biological activity and targeting efficacy of the radiopharmaceutical.[22][23][24]
| Quality Control Parameter | Typical Method | Acceptance Criteria |
| Radiochemical Purity | Radio-HPLC, Radio-TLC[11][19] | > 95% |
| Radionuclidic Purity | Gamma Spectroscopy[19] | > 99.9% |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | LAL Test[18] | < 175 EU/V (or as specified) |
| pH | pH meter | 4.5 - 7.5 |
Conclusion
This compound is a versatile and indispensable tool in the development of DOTA-based radiopharmaceuticals. Its well-defined chemical structure allows for straightforward conjugation to a wide array of targeting molecules. The robust nature of the DOTA chelator ensures the formation of highly stable radiometal complexes, a critical factor for the safety and efficacy of the resulting radiopharmaceuticals. By following established and optimized protocols for conjugation, radiolabeling, and quality control, researchers can effectively utilize this compound to develop novel diagnostic and therapeutic agents for a variety of clinical applications.[25]
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. macrocyclics.com [macrocyclics.com]
- 7. macrocyclics.com [macrocyclics.com]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Semantic Scholar [semanticscholar.org]
- 15. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 19. pharmacylibrary.com [pharmacylibrary.com]
- 20. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 21. In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and In Vitro/In Vivo Evaluation of Hypoxia-Enhanced 111In-Bombesin Conjugates for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro and in vivo studies on antitumor potential of Ni(II) and Pd(II) complexes based on a series of thiourea-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
understanding the nitrobenzyl group in DOTA chelators
An In-depth Technical Guide on the Nitrobenzyl Group in DOTA Chelators
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of targeted radiopharmaceuticals is a cornerstone of modern precision medicine, enabling both diagnostic imaging and therapeutic intervention. A critical component in the design of these agents is the bifunctional chelator (BFC), which securely binds a radiometal while providing a reactive site for conjugation to a tumor-targeting biomolecule. Among the most pivotal BFCs is 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-nitrobenzyl-DOTA). The nitrobenzyl group serves as a stable, versatile linker, providing a robust connection between the highly stable DOTA macrocycle and a targeting vector, such as a monoclonal antibody or peptide. This guide provides a detailed examination of the nitrobenzyl group's role, including its synthesis, conjugation chemistry, and impact on the performance of DOTA-based radiopharmaceuticals. It summarizes key quantitative data and provides detailed experimental protocols to aid researchers in the practical application of this essential chemical tool.
Introduction to Bifunctional DOTA Chelators
The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a premier chelating agent in nuclear medicine.[1][2] Its cage-like structure forms exceptionally stable complexes with a wide range of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), and diagnostic radionuclides such as Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In).[2][3][4] This high stability is crucial to prevent the in vivo release of toxic radiometals, which could otherwise accumulate in non-target tissues like the bone or liver.[5]
To deliver these radionuclides to specific pathological sites, the DOTA chelator must be attached to a targeting biomolecule. This is achieved through the use of bifunctional chelators (BFCs), which possess both the metal-chelating macrocycle and a reactive functional group for bioconjugation.[5][6] The p-nitrobenzyl group is one of the most widely used and reliable linkers for this purpose. It is typically attached to a carbon on the macrocyclic backbone, creating p-nitrobenzyl-DOTA.[3] This precursor is then chemically modified to facilitate covalent bonding to proteins or peptides, forming a stable radiopharmaceutical construct.
Core Concepts: The Role of the Nitrobenzyl Group
Chemical Structure and Functionality
The formal chemical name for p-nitrobenzyl-DOTA is (S)-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid.[7][8] The key functional component is the para-substituted nitrobenzyl moiety (a benzene ring with a nitro group, -NO₂, and a methylene bridge, -CH₂-).
The primary role of this group is to serve as a stable and activatable linker. In its initial nitro form, the group is relatively inert, which is advantageous during synthesis and purification. The workflow for its use involves two key stages:
-
Activation: The nitro group (-NO₂) is chemically reduced to an amine (-NH₂).
-
Functionalization: The resulting amine is converted into a highly reactive group, most commonly an isothiocyanate (-NCS), by reacting it with thiophosgene or a thiophosgene equivalent. The resulting molecule, p-SCN-Bn-DOTA, is a widely used BFC for conjugating to biomolecules.[9] This isothiocyanate group reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine residues on antibodies and peptides, to form a stable thiourea bond.
dot
References
- 1. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker | MDPI [mdpi.com]
- 6. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macrocyclics.com [macrocyclics.com]
- 8. (S)-2-(4-nitrobenzyl)-DOTA | C23H33N5O10 | CID 447331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of p-NO2-Bn-DOTA in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional chelator p-NO2-Bn-DOTA (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its activated isothiocyanate derivative, p-SCN-Bn-DOTA, are pivotal components in the development of next-generation radiopharmaceuticals for targeted radionuclide therapy. Their robust ability to stably chelate a wide array of therapeutic radionuclides, coupled with a functional group that allows for covalent attachment to targeting biomolecules, has positioned them as indispensable tools in preclinical cancer research. This technical guide provides an in-depth overview of the applications of this compound, focusing on quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.
Core Applications in Preclinical Research
The primary application of this compound in preclinical research is as a linker between a radionuclide and a targeting moiety, most commonly a monoclonal antibody (mAb), to create a radioimmunoconjugate. This approach enables the targeted delivery of cytotoxic radiation to tumor cells while minimizing off-target toxicity. Key areas of investigation include:
-
Targeted Alpha Therapy (TAT): Utilizing alpha-emitting radionuclides such as Actinium-225 (²²⁵Ac), which deliver high linear energy transfer (LET) radiation over a short path length, leading to highly localized and potent cell killing.
-
Targeted Beta Therapy: Employing beta-emitting radionuclides like Lutetium-177 (¹⁷⁷Lu), which have a longer path length and are suitable for treating larger tumor burdens.
-
Theranostics: Pairing a therapeutic radionuclide with a diagnostic imaging radionuclide (often chelated by the same DOTA scaffold) to enable simultaneous diagnosis, staging, and treatment of diseases.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound-based radioimmunoconjugates.
Table 1: Radiolabeling and Stability of DOTA-Antibody Conjugates
| Antibody | Radionuclide | Chelator Derivative | Radiolabeling Yield (%) | Specific Activity (GBq/mg) | In Vitro Stability (Human Serum, 48h) | Reference |
| Rituximab | ¹⁷⁷Lu | p-SCN-Bn-DOTA | 98.7 - 99.0 | 0.6 | >95% | |
| Rituximab | ⁹⁰Y | p-SCN-Bn-DOTA | 98.8 - 99.1 | 0.6 | >95% | |
| Trastuzumab | ²²⁵Ac | p-SCN-Bn-DOTA | >95% | Not Reported | Not Reported | |
| Nimotuzumab | ¹⁷⁷Lu | p-SCN-Bn-DOTA | 63.6 - 94.5 | Not Reported | Not Reported | |
| Anti-CD11c | ⁸⁸Y | p-SCN-Bn-DOTA | Quantitative | Not Reported | Not Reported |
Table 2: Preclinical Biodistribution of ²²⁵Ac-DOTA-Antibody Conjugates in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ²²⁵Ac-DOTA-2Rs15d (Anti-HER2 sdAb) in SKOV-3 Xenografts | ²²⁵Ac-DOTA-pertuzumab (Anti-HER2 mAb) in HER2+ Xenografts |
| Time Point | 3h | 168h |
| Tumor | 9.64 ± 1.69 | 2.24 ± 1.00 |
| Blood | Not Reported | Not Reported |
| Liver | <1 | <1 |
| Spleen | <1 | <1 |
| Kidneys | 11.69 ± 1.10 | 1.91 ± 1.15 |
| Bone | Very Low | Very Low |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of preclinical studies. The following sections provide synthesized protocols based on published literature.
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
This protocol describes the lysine-based conjugation of the isothiocyanate derivative of DOTA to an antibody.
-
Antibody Preparation:
-
Start with a purified monoclonal antibody solution (e.g., 1-5 mg/mL).
-
Perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) using a centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO). This step is critical to remove any primary amine-containing buffers like Tris.
-
Adjust the antibody concentration to the desired level.
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in a small volume of a compatible solvent (e.g., DMSO or 0.1 N HCl) immediately before use.
-
Add the dissolved p-SCN-Bn-DOTA to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 chelator:antibody). The optimal ratio should be determined empirically to achieve sufficient chelation without compromising antibody immunoreactivity.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.
-
-
Purification of the Immunoconjugate:
-
Remove unconjugated chelator using size-exclusion chromatography (e.g., PD-10 desalting column) or repeated centrifugal filtration.
-
The purified DOTA-antibody conjugate should be buffer exchanged into a storage buffer suitable for radiolabeling (e.g., 0.25 M ammonium acetate, pH 6.5-7.0).
-
-
Characterization:
-
Determine the number of DOTA molecules conjugated per antibody molecule using methods like MALDI-TOF mass spectrometry or by a competitive binding assay with a known concentration of a radiometal.
-
Assess the immunoreactivity of the conjugate using an ELISA or flow cytometry-based assay to ensure the targeting function of the antibody is preserved.
-
Protocol 2: Radiolabeling of DOTA-Antibody Conjugate with ¹⁷⁷Lu
This protocol outlines the steps for radiolabeling the DOTA-conjugated antibody with Lutetium-177.
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-antibody conjugate (e.g., 100 µg) with a suitable volume of ¹⁷⁷LuCl₃ in a buffered solution (e.g., 0.25 M ammonium acetate, pH 5.5).
-
The specific activity of the final product will depend on the amount of antibody and the activity of the radionuclide used.
-
-
Incubation:
-
Incubate the reaction mixture at 37-43°C for 30-60 minutes. Higher temperatures can increase labeling efficiency but may risk denaturing the antibody.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the radiolabeled antibody using instant thin-layer chromatography (ITLC-SG) with an appropriate mobile phase (e.g., 0.1 M sodium citrate, pH 6.0) to separate the radiolabeled antibody from free ¹⁷⁷Lu.
-
The RCP should typically be >95%.
-
-
Purification (if necessary):
-
If the RCP is below the desired threshold, purify the radiolabeled antibody using a size-exclusion column to remove unincorporated ¹⁷⁷Lu.
-
Protocol 3: In Vitro Stability Assay
This protocol is for assessing the stability of the radiolabeled antibody in human serum.
-
Incubation:
-
Add a small volume of the purified radiolabeled antibody to a larger volume of human serum.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot by ITLC or size-exclusion HPLC to determine the percentage of radioactivity that remains associated with the antibody. A significant increase in free radioactivity indicates instability.
-
Protocol 4: Murine Biodistribution Study
This protocol details the in vivo evaluation of the radiolabeled antibody in a tumor xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous tumors derived from a relevant human cancer cell line that expresses the target antigen.
-
-
Injection:
-
Administer a known activity (e.g., 1-5 MBq) of the purified radiolabeled antibody to each mouse via intravenous (tail vein) injection.
-
-
Time Points and Euthanasia:
-
At predetermined time points (e.g., 4, 24, 48, 72, 168 hours) post-injection, euthanize a cohort of mice.
-
-
Organ Harvesting and Counting:
-
Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the biodistribution and tumor-targeting efficacy of the radioimmunoconjugate.
-
Visualizing Preclinical Workflows
Understanding the logical flow of experiments is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate key workflows in the preclinical evaluation of this compound-based radiopharmaceuticals.
Caption: Workflow for the conjugation of p-SCN-Bn-DOTA to a monoclonal antibody.
Caption: Workflow for radiolabeling and quality control of a DOTA-antibody conjugate.
Caption: Overall workflow for the preclinical evaluation of a radioimmunoconjugate.
Conclusion
This compound and its derivatives are enabling technologies in the rapidly advancing field of targeted radionuclide therapy. Their versatility in chelating a range of medically relevant radionuclides and their established conjugation chemistry make them a reliable choice for researchers developing novel radiopharmaceuticals. By following standardized and well-documented protocols, and by systematically collecting quantitative data on radiolabeling, stability, and in vivo performance, the scientific community can continue to build upon the successes of this important class of molecules, ultimately translating promising preclinical findings into effective clinical treatments for cancer.
Methodological & Application
Application Notes and Protocols for Gallium-68 Labeling of p-NO2-Bn-DOTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging, largely due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator system and its favorable decay characteristics (t½ = 68 min, β+ = 89%).[1][2] The chelation of ⁶⁸Ga³⁺ is most commonly achieved using macrocyclic chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The bifunctional chelator p-NO₂-Bn-DOTA (2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a derivative of DOTA that can be conjugated to various targeting biomolecules (e.g., peptides, antibodies, small molecules) for the development of novel radiopharmaceuticals. The nitro group can also be reduced to an amine, providing a versatile handle for further chemical modifications.
This document provides a detailed protocol for the radiolabeling of p-NO₂-Bn-DOTA-conjugated molecules with Gallium-68. While specific optimization for each unique conjugate is essential, the following guidelines and data for other DOTA-conjugates offer a robust starting point for developing a reliable and efficient labeling procedure.
Data Presentation: Gallium-68 Labeling Parameters for DOTA-Conjugates
The following tables summarize quantitative data from various published protocols for the Gallium-68 labeling of different DOTA-conjugated peptides and molecules. These tables are intended to provide a comparative overview of typical reaction conditions and achievable results, which can guide the optimization of a protocol for a novel p-NO₂-Bn-DOTA conjugate.
Table 1: Reaction Conditions for ⁶⁸Ga Labeling of Various DOTA-Conjugates
| DOTA-Conjugate | Precursor Amount | Buffer | pH | Temperature (°C) | Time (min) | Reference |
| DOTA-Peptides (General) | 1-10 nmol | HEPES | 3.2 | 95 | 5 | [3] |
| DOTATOC | 40 µg | Sodium Acetate | 3.5 | 95 | 5 | [4] |
| DOTA-MLN6907 | >35 MBq/nmole | Acetate | Optimized | Optimized | < 30 | [5] |
| DOTA-PAMAM-D | 11.69 µM | Not Specified | 4.0 | 90-100 | 30 | [6][7] |
| FAP-2286 (Manual) | 25 µg | 0.1 M Sodium Acetate | Not Specified | Not Specified | 4 | [8] |
| FAP-2286 (Automated) | 50 µg | 0.1 M Sodium Acetate | Not Specified | 95 | 9 | [8] |
| DOTA-[Thi⁸, Met(O₂)¹¹]SP | 28 nmol/mL (50 µg) | Sodium Acetate | 3.5-4.0 | 95 | 15 | [9][10] |
| DOTA-Biocytin | 56 nmol | Sodium Formate | 3.8 | Not Specified | Not Specified | [11] |
| BPAMD | Not Specified | 0.3 M HEPES | Not Specified | 97 | 12 | [12] |
Table 2: Radiochemical Outcomes of ⁶⁸Ga Labeling of Various DOTA-Conjugates
| DOTA-Conjugate | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Apparent Molar Activity (AMA) / Specific Activity | Reference |
| TRAP-peptide | >95% (with 1 nmol) | >95% | ~5,000 GBq/µmol | [3][13] |
| [⁶⁸Ga]Ga-DOTATOC | ~60% | >95% | 491 ± 204 GBq/µmol | [4] |
| [⁶⁸Ga]Ga-FAPI-46 | ~60% | >95% | Not Specified | [4] |
| DOTA-PAMAM-D | 79.4 ± 0.01% | >93% | Not Specified | [6][7] |
| FAP-2286 (Manual) | Not Specified | >98% | Not Specified | [8] |
| FAP-2286 (Automated) | 59.85 ± 3.73% | >94% | Not Specified | [8] |
| DOTA-[Thi⁸, Met(O₂)¹¹]SP | >90% | 95-98% | 18 ± 4 GBq/µmol | [9][10] |
| DOTA-Biocytin | 64 ± 3% | ~95% | Not Specified | [11] |
| BPAMD | >91% | >93% | Not Specified | [12] |
Experimental Protocols
This section outlines a detailed, generalized methodology for the Gallium-68 labeling of a p-NO₂-Bn-DOTA-conjugated molecule. Note: This protocol should be considered a starting point and will likely require optimization for your specific conjugate.
Reagent and Equipment Preparation
-
⁶⁸Ge/⁶⁸Ga Generator: Elute the generator with 0.1 M HCl according to the manufacturer's instructions.[1]
-
p-NO₂-Bn-DOTA-conjugate: Prepare a stock solution of the conjugate in high-purity water or a suitable buffer (e.g., 1 mg/mL). Store aliquots at -20°C.
-
Reaction Buffer: Prepare a sterile solution of 0.1 M Sodium Acetate or 0.3 M HEPES buffer. Adjust the pH to a range of 3.5-4.5.[4][12]
-
Reaction Vial: Use a sterile, pyrogen-free reaction vial (e.g., a 1.5 mL Eppendorf tube or a shielded vial for automated synthesis).
-
Heating System: A dry bath incubator or a heating block capable of maintaining 95°C.
-
Quality Control System:
-
Radio-TLC: Instant thin-layer chromatography (iTLC) strips (e.g., ITLC-SG) and a suitable mobile phase (e.g., 1 M ammonium acetate:methanol (1:1)).[7]
-
Radio-HPLC: A high-performance liquid chromatography system equipped with a radioactivity detector and a suitable column (e.g., C18).
-
-
Solid-Phase Extraction (SPE) Cartridge: A C18 SPE cartridge for optional purification of the final product.[4]
-
Sterile Filtration: A 0.22 µm sterile filter for the final product formulation.
Gallium-68 Labeling Procedure (Manual Method)
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate. For manual labeling, the fraction with the highest activity is often used.
-
Reaction Mixture Preparation:
-
Addition of ⁶⁸Ga: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the conjugate and buffer. Gently mix.
-
Incubation: Place the reaction vial in the heating block pre-heated to 95°C and incubate for 5-15 minutes.[3][4][9][10]
-
Cooling: After incubation, cool the reaction vial to room temperature.
Optional Purification
For many applications, if the radiochemical purity is high (>95%), purification may not be necessary. However, if unreacted ⁶⁸Ga or other impurities are present, a C18 SPE purification can be performed.[4]
-
Condition the Cartridge: Pre-condition the C18 SPE cartridge with ethanol followed by water.
-
Load the Reaction Mixture: Load the crude reaction mixture onto the C18 cartridge. The ⁶⁸Ga-labeled conjugate will be retained on the cartridge.
-
Wash: Wash the cartridge with water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute: Elute the final ⁶⁸Ga-labeled product from the cartridge with a small volume of ethanol/water mixture (e.g., 1:1 v/v).[4]
Quality Control
-
Radiochemical Purity (RCP):
-
Radio-TLC: Spot a small aliquot of the final product onto an iTLC strip. Develop the chromatogram using the chosen mobile phase. The ⁶⁸Ga-labeled conjugate should remain at the origin, while free ⁶⁸Ga will move with the solvent front. Calculate the RCP by integrating the radioactivity in each peak.
-
Radio-HPLC: Inject an aliquot of the final product onto the HPLC system. The retention time of the ⁶⁸Ga-labeled conjugate should be compared to that of a non-radioactive standard. Calculate the RCP by integrating the area under the desired peak.
-
-
pH Measurement: Ensure the pH of the final product solution is suitable for its intended application (typically between 4.5 and 7.5 for in vivo use).
Mandatory Visualization
Experimental Workflow for ⁶⁸Ga Labeling
Caption: General workflow for the Gallium-68 labeling of a this compound conjugate.
Conclusion
The protocol and data presented provide a comprehensive guide for the Gallium-68 labeling of p-NO₂-Bn-DOTA-conjugated molecules. Successful and reproducible radiolabeling is contingent upon careful optimization of key parameters, including precursor amount, pH, temperature, and reaction time. The provided tables of quantitative data for various DOTA-conjugates serve as a valuable resource for establishing initial labeling conditions. For any new p-NO₂-Bn-DOTA conjugate, it is imperative to perform systematic optimization and thorough quality control to ensure the production of a high-quality radiopharmaceutical suitable for its intended research or clinical application.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 68Ga-labeled DOTA-2-deoxy-D-glucosamine as a potential radiotracer in μPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Lutetium-177 Labeling with p-NO2-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the conjugation of a targeting biomolecule with p-NO2-Bn-DOTA and its subsequent radiolabeling with Lutetium-177 (¹⁷⁷Lu). This process is critical for the development of targeted radiopharmaceuticals for therapeutic applications.
Overview of the Labeling Process
The bifunctional chelator this compound serves as a versatile linker for attaching the therapeutic radionuclide ¹⁷⁷Lu to a targeting biomolecule (e.g., peptide, antibody, or small molecule). The process involves a multi-step chemical modification of this compound to an amine-reactive isothiocyanate derivative (p-NCS-Bn-DOTA), followed by conjugation to the biomolecule. The resulting DOTA-biomolecule conjugate is then radiolabeled with ¹⁷⁷LuCl₃. Rigorous quality control measures are implemented throughout the process to ensure the final product's purity and stability.
Experimental Protocols
Materials and Reagents
-
This compound
-
Lutetium-177 chloride (¹⁷⁷LuCl₃) in 0.05 M HCl
-
Targeting biomolecule with a primary amine group
-
Ammonium acetate buffer (0.5 M, pH 5.5)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting columns
-
Thin-Layer Chromatography (TLC) plates (Silica Gel 60)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Solvents for HPLC (e.g., Acetonitrile, water with 0.1% TFA)
-
Reagents for chemical modification (e.g., reducing agent for nitro group, thiophosgene)
-
Standard laboratory equipment (vortex mixer, thermomixer, pH meter, etc.)
Step 1: Preparation of p-NCS-Bn-DOTA from this compound
This initial phase involves the chemical modification of this compound to generate an amine-reactive functional group for bioconjugation.
Protocol:
-
Reduction of the Nitro Group: The p-nitrobenzyl group of this compound is reduced to a p-aminobenzyl group (p-NH2-Bn-DOTA). This can be achieved using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., with sodium dithionite). The reaction progress should be monitored by an appropriate analytical technique like mass spectrometry.
-
Conversion to Isothiocyanate: The resulting p-NH2-Bn-DOTA is then converted to the highly reactive p-isothiocyanatobenzyl-DOTA (p-NCS-Bn-DOTA). This is typically accomplished by reacting the amine with thiophosgene in a suitable organic solvent. This reaction should be performed with caution in a well-ventilated fume hood due to the toxicity of thiophosgene.
-
Purification: The synthesized p-NCS-Bn-DOTA should be purified, for example, by preparative HPLC, to remove any unreacted starting materials and byproducts. The purity of the final product is crucial for efficient and specific bioconjugation.
Step 2: Conjugation of p-NCS-Bn-DOTA to the Targeting Biomolecule
Protocol:
-
Buffer Exchange: The targeting biomolecule is buffer-exchanged into a bicarbonate buffer (0.1 M, pH 9.0) using a PD-10 desalting column to ensure an optimal pH for the conjugation reaction.
-
Conjugation Reaction: The purified p-NCS-Bn-DOTA is added to the biomolecule solution. A typical molar ratio of chelator to biomolecule is 10:1 to 50:1 to achieve a sufficient number of DOTA molecules per biomolecule (e.g., 4-6).[1][2] The reaction mixture is incubated at 37°C for 30 minutes in a thermomixer.[1]
-
Purification of the Conjugate: After incubation, the DOTA-biomolecule conjugate is purified from unconjugated p-NCS-Bn-DOTA using a PD-10 desalting column equilibrated with ammonium acetate buffer (0.25 M, pH 5.0-5.5).[1] The purified conjugate is then filtered through a 0.22 µm filter and stored at 4°C.
Step 3: Radiolabeling with Lutetium-177
Protocol:
-
Preparation of ¹⁷⁷Lu-acetate: A sterile solution of ¹⁷⁷LuCl₃ is buffered with 0.5 M ammonium acetate (pH 5.5) to form ¹⁷⁷Lu-acetate.[1]
-
Labeling Reaction: The ¹⁷⁷Lu-acetate solution (e.g., 1480-1850 MBq) is added to the purified DOTA-biomolecule conjugate.[1] The pH of the reaction mixture is maintained between 4.0 and 5.5.[1][3]
-
Incubation: The reaction mixture is incubated at a temperature ranging from 37°C to 95°C for 20 to 30 minutes.[1][3][4][5] Optimal conditions will depend on the specific biomolecule.
-
Quenching (Optional): To complex any remaining free ¹⁷⁷Lu, a small volume of 0.05 M EDTA can be added towards the end of the incubation period.[1]
-
Purification of the Radiolabeled Conjugate: The final ¹⁷⁷Lu-DOTA-biomolecule is purified from unreacted ¹⁷⁷Lu and other impurities using a PD-10 column eluted with a suitable buffer, which may contain a radioprotectant like ascorbic acid.[1]
Data Presentation
The following tables summarize key quantitative data for the ¹⁷⁷Lu labeling process.
Table 1: Reaction Conditions for ¹⁷⁷Lu Labeling of DOTA-Conjugates
| Parameter | Range | Typical Value | Reference(s) |
| pH | 4.0 - 5.5 | 4.5 | [1][3] |
| Temperature (°C) | 37 - 100 | 80 - 95 | [1][3][4][5] |
| Incubation Time (min) | 20 - 30 | 30 | [1][3][4][5] |
| Molar Ratio (Chelator:Biomolecule) | 10:1 - 50:1 | 50:1 | [1][2] |
| Buffer | Ammonium Acetate, Sodium Acetate | 0.5 M Ammonium Acetate | [1] |
Table 2: Quality Control Parameters for ¹⁷⁷Lu-DOTA-Conjugates
| Parameter | Method | Typical Specification | Reference(s) |
| Radiochemical Purity (RCP) | HPLC, TLC | > 95% | [2][6] |
| pH of Final Product | pH meter | 5.0 - 5.5 | [1] |
| Appearance | Visual Inspection | Clear, colorless solution | [1] |
| Sterility | Standard microbiological tests | Sterile | [5] |
| Bacterial Endotoxins | LAL test | < specified limit | [5] |
Visualization of Workflows
Experimental Workflow for ¹⁷⁷Lu Labeling
Caption: Workflow for the preparation of ¹⁷⁷Lu-labeled biomolecules.
Logical Relationship of Quality Control Steps
Caption: Key quality control assays for the final radiolabeled product.
References
- 1. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An approach for conjugation of (177) Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 6. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of p-NO2-Bn-DOTA to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of the bifunctional chelator p-nitrobenzyl-DOTA (p-NO2-Bn-DOTA) to monoclonal antibodies (mAbs). The protocols detailed below cover the entire workflow, from the activation of the chelator to the purification and characterization of the final immunoconjugate. This process is critical for the development of antibody-based radiopharmaceuticals for imaging and therapeutic applications.
The this compound chelator serves as a precursor that, after chemical modification, can be efficiently coupled to antibodies. The most common pathway involves the reduction of the nitro group to an amine, followed by conversion to a highly reactive isothiocyanate group. This activated chelator then readily reacts with lysine residues on the monoclonal antibody to form a stable thiourea linkage.
Experimental Protocols
Activation of this compound
The conjugation of this compound to a monoclonal antibody is not a direct reaction. The nitro group must first be converted into a reactive functional group, typically an isothiocyanate, via an amine intermediate.
1.1. Reduction of this compound to p-NH2-Bn-DOTA
-
Materials:
-
This compound
-
Glacial Acetic Acid
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen Gas (H₂)
-
Methanol (MeOH)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
-
Protocol:
-
Dissolve this compound in glacial acetic acid.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain p-NH2-Bn-DOTA.
-
Characterize the product by Mass Spectrometry and NMR to confirm its identity and purity.
-
1.2. Conversion of p-NH2-Bn-DOTA to p-SCN-Bn-DOTA
-
Materials:
-
p-NH2-Bn-DOTA
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Sodium Bicarbonate solution (NaHCO₃), saturated
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Protocol:
-
Dissolve the p-NH2-Bn-DOTA in dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with stirring. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield p-SCN-Bn-DOTA.
-
Confirm the structure and purity of the product using Mass Spectrometry and NMR.
-
Conjugation of p-SCN-Bn-DOTA to Monoclonal Antibodies
This protocol describes the coupling of the activated chelator, p-SCN-Bn-DOTA, to the lysine residues of a monoclonal antibody.
-
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
p-SCN-Bn-DOTA
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.0)
-
Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or Ultrafiltration device (e.g., Amicon Ultra with appropriate molecular weight cutoff)
-
UV-Vis Spectrophotometer
-
-
Protocol:
-
Prepare the monoclonal antibody by buffer exchange into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Prepare a stock solution of p-SCN-Bn-DOTA in DMSO (e.g., 10 mg/mL).
-
Add the desired molar excess of the p-SCN-Bn-DOTA stock solution to the antibody solution. The molar ratio of chelator to antibody will influence the final number of DOTA molecules per antibody and should be optimized for each specific antibody.[1][2] Common starting ratios range from 10:1 to 50:1.
-
Gently mix the reaction solution and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Monitor the conjugation reaction if desired, though it is often allowed to proceed to completion.
-
Purification of the DOTA-Antibody Conjugate
Purification is essential to remove unreacted chelator and any aggregates that may have formed.
-
Protocol using Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column (e.g., PD-10) with a suitable storage buffer for the antibody (e.g., PBS or sodium acetate buffer).
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the DOTA-antibody conjugate with the equilibration buffer.
-
Collect fractions and monitor the protein elution using a UV-Vis spectrophotometer at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
-
Protocol using Ultrafiltration:
-
Select an ultrafiltration device with a molecular weight cutoff significantly lower than the molecular weight of the antibody (e.g., 30 kDa or 50 kDa).
-
Add the conjugation reaction mixture to the device.
-
Centrifuge the device according to the manufacturer's instructions to concentrate the conjugate and remove the smaller, unreacted chelator molecules in the filtrate.
-
Wash the concentrated conjugate by adding fresh storage buffer and repeating the centrifugation step. Repeat this wash step 3-5 times to ensure complete removal of the free chelator.
-
Recover the purified DOTA-antibody conjugate from the device.
-
Characterization of the DOTA-Antibody Conjugate
Thorough characterization is crucial to ensure the quality and consistency of the immunoconjugate.
-
4.1. Determination of Chelator-to-Antibody Ratio (CAR):
-
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the gold standard for determining the distribution and average number of DOTA molecules conjugated to each antibody.[2]
-
Procedure:
-
Analyze a sample of the unconjugated antibody to determine its mass.
-
Analyze a sample of the purified DOTA-antibody conjugate.
-
The mass difference between the conjugated and unconjugated antibody peaks, divided by the mass of a single DOTA-Bn-SCN moiety, will give the number of chelators per antibody. The resulting spectrum will often show a distribution of species with different numbers of attached chelators.
-
-
-
4.2. Assessment of Conjugate Purity and Integrity:
-
Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under non-reducing and reducing conditions.
-
Procedure:
-
Run samples of the unconjugated antibody and the purified DOTA-antibody conjugate on an SDS-PAGE gel.
-
Under non-reducing conditions, the conjugate should migrate as a single band, similar to the unconjugated antibody, indicating no significant fragmentation or aggregation.
-
Under reducing conditions, the heavy and light chains of the antibody will be separated. The bands corresponding to the conjugated antibody chains will show a slight increase in molecular weight compared to the unconjugated chains.
-
-
-
4.3. Evaluation of Immunoreactivity:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry.
-
Procedure:
-
Perform a binding assay comparing the antigen-binding affinity of the DOTA-antibody conjugate to that of the unconjugated antibody.
-
The immunoreactivity of the conjugate should be comparable to the unmodified antibody to ensure that the conjugation process has not compromised its targeting ability. A significant loss of immunoreactivity may indicate that the conjugation has occurred at or near the antigen-binding site.[3]
-
-
Data Presentation
The following tables summarize typical quantitative data obtained during the conjugation and characterization process. These values can vary depending on the specific antibody, chelator, and reaction conditions used.
Table 1: Conjugation Parameters and Resulting Chelator-to-Antibody Ratios (CARs)
| Antibody | Chelator | Molar Ratio (Chelator:Ab) | pH | Temperature (°C) | Time (h) | Average CAR | Reference |
| Rituximab | p-SCN-Bn-DOTA | 20:1 | 8.0 | 4 | Overnight | 6.1 | [2] |
| Single-domain Ab | p-SCN-Bn-DOTA | 20:1 | 8.0 | 25 | 3 | 0.4 | [1] |
| Single-domain Ab | p-SCN-Bn-DOTA | 50:1 | 8.0 | 25 | 3 | 1.1 | [1] |
| Single-domain Ab | p-SCN-Bn-DOTA | 50:1 | 9.0 | 25 | 3 | 1.8 | [1] |
| Rituximab | DOTA-NHS ester | 100:1 | N/A | 37 | 1.5 | ~18 | [4] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 5:1 - 50:1 | 9.0 | 37 | 1 | 1 - 11 | [3] |
| Trastuzumab | DOTA-ADIBO | 50:1 | PBS | 4 | Overnight | 3.64 ± 0.16 | [5] |
Table 2: Impact of DOTA Conjugation on Antibody Immunoreactivity
| Antibody | Number of DOTA per Ab | Immunoreactivity (%) | Reference |
| 1C1m-Fc | 1 | 85.1 ± 1.3 | [3] |
| 1C1m-Fc | 3 | 86.2 ± 2.7 | [3] |
| 1C1m-Fc | 6 | 87.5 ± 1.0 | [3] |
| 1C1m-Fc | 8.5 | 78.0 ± 1.4 | [3] |
| 1C1m-Fc | 11 | 24.0 ± 1.7 | [3] |
| Trastuzumab | 3.64 | 87.9 - 93.8 | [5] |
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Chemical activation and conjugation pathway.
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, purification methods, and characterization assays may be necessary for specific antibodies and applications. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates [mdpi.com]
Application Notes and Protocols for Conjugating p-NO2-Bn-DOTA to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is widely employed due to its ability to form highly stable complexes with a variety of radiometals, including Gallium-68, Lutetium-177, and Yttrium-90. The derivative p-NO2-Bn-DOTA (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) serves as a versatile precursor for peptide conjugation.
This document provides detailed protocols for two primary strategies for conjugating this compound to peptides: a direct method involving the activation of DOTA's carboxylic acid groups, and a more common indirect method whereby the nitro group is converted to a highly reactive isothiocyanate group. These protocols are intended to provide a comprehensive guide for researchers in the field of radiopharmaceutical development.
Conjugation Strategies Overview
There are two main approaches for the conjugation of this compound to peptides, each with distinct advantages. The choice of method will depend on the peptide's specific characteristics and the desired conjugation site (e.g., N-terminal amine or the side chain of a lysine residue).
1. Direct Carboxylic Acid Activation: This method involves the activation of one of the carboxyl groups of the DOTA macrocycle to form an active ester, which then reacts with a primary amine on the peptide to form a stable amide bond. This approach is straightforward but may require careful optimization to achieve high yields and avoid side reactions.
2. Indirect Conjugation via Isothiocyanate: This is a more widely used and often more efficient method. It involves a two-step chemical modification of the p-nitrobenzyl group of the DOTA derivative. First, the nitro group is reduced to an amine, forming p-NH2-Bn-DOTA. Subsequently, the amine is converted to a highly reactive isothiocyanate group (p-NCS-Bn-DOTA). This isothiocyanate derivative readily and specifically reacts with primary amines on the peptide to form a stable thiourea bond.
Experimental Protocols
Protocol 1: Direct Conjugation via Carboxylic Acid Activation
This protocol details the solution-phase conjugation of this compound to a peptide by activating the carboxylic acid groups of the chelator.
Materials:
-
This compound
-
Peptide with a free primary amine (N-terminal or lysine side chain)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HBTU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture and stir at room temperature for 30 minutes to generate the active ester.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Slowly add the activated this compound solution to the peptide solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by analytical HPLC.
-
-
Purification:
-
Once the reaction is complete, acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA).
-
Purify the DOTA-peptide conjugate by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified conjugate as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Indirect Conjugation via Isothiocyanate Formation
This protocol describes the conversion of this compound to p-NCS-Bn-DOTA and its subsequent conjugation to a peptide.
Part A: Synthesis of p-NCS-Bn-DOTA
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate or Hydrogen gas
-
Methanol
-
Thiophosgene
-
Chloroform
-
Triethylamine (TEA)
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Carry out the reduction by either adding hydrazine hydrate dropwise at room temperature or by stirring under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain p-NH2-Bn-DOTA.
-
-
Formation of the Isothiocyanate:
-
Dissolve the resulting p-NH2-Bn-DOTA in chloroform.
-
Add triethylamine (2 equivalents) to the solution.
-
Add thiophosgene (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield p-NCS-Bn-DOTA.
-
Part B: Conjugation of p-NCS-Bn-DOTA to the Peptide
Materials:
-
p-NCS-Bn-DOTA
-
Peptide with a free primary amine
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5) or an organic solvent like DMF with a non-nucleophilic base (e.g., DIPEA)
-
HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Conjugation Reaction:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve p-NCS-Bn-DOTA (1.5 equivalents) in a small amount of DMF and add it to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by analytical HPLC.
-
-
Purification:
-
Purify the DOTA-peptide conjugate by preparative reverse-phase HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Data Presentation
The following tables summarize typical quantitative data for the conjugation protocols. Note that the optimal conditions and results may vary depending on the specific peptide used.
Table 1: Typical Reaction Parameters for Direct Conjugation of this compound
| Parameter | Value |
| Molar Ratio (Peptide:this compound:HBTU:HOBt:DIPEA) | 1 : 1.2 : 1.2 : 1.2 : 2.5 |
| Solvent | DMF / 0.1 M NaHCO3 buffer |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 40 - 60% |
| Typical Purity (post-HPLC) | > 95% |
Table 2: Typical Reaction Parameters for Indirect Conjugation via p-NCS-Bn-DOTA
| Parameter | Value |
| Nitro Reduction Step | |
| Reducing Agent | H2/Pd-C or Hydrazine/Pd-C |
| Solvent | Methanol |
| Isothiocyanate Formation | |
| Reagent | Thiophosgene |
| Solvent | Chloroform |
| Conjugation Step | |
| Molar Ratio (Peptide:p-NCS-Bn-DOTA) | 1 : 1.5 |
| Solvent | 0.1 M NaHCO3 buffer (pH 8.5) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours |
| Typical Overall Yield | 60 - 85% |
| Typical Purity (post-HPLC) | > 95% |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the direct conjugation of this compound to a peptide.
Caption: Workflow for the indirect conjugation via p-NCS-Bn-DOTA.
Logical Relationship Diagram
Caption: Logical pathways for this compound to peptide conjugation.
Application Notes and Protocols for p-NO2-Bn-DOTA in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-NO2-Bn-DOTA (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile and widely utilized bifunctional chelator in the field of targeted radionuclide therapy. Its robust DOTA cage forms highly stable complexes with a variety of diagnostic and therapeutic radionuclides, while the nitrobenzyl group provides a convenient handle for conjugation to targeting biomolecules such as antibodies, peptides, and small molecules. The para-nitro group serves as a stable precursor that can be readily reduced to an amine, which can then be converted to other reactive functional groups like isothiocyanate for efficient bioconjugation. This document provides detailed application notes and experimental protocols for the use of this compound in the development of radiopharmaceuticals.
Key Applications
-
Chelation of Therapeutic and Diagnostic Radionuclides: this compound is suitable for chelating a range of medically relevant metal ions, including:
-
β⁻-emitters for therapy: Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y)
-
α-emitters for therapy: Actinium-225 (²²⁵Ac), Bismuth-213 (²¹³Bi)
-
Positron emitters for PET imaging: Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Zirconium-89 (⁸⁹Zr)
-
γ-emitter for SPECT imaging: Indium-111 (¹¹¹In)
-
-
Precursor for Bioconjugation: The nitro group on the benzyl moiety is a stable precursor that can be chemically modified for covalent attachment to targeting vectors. The most common strategy involves the reduction of the nitro group to an amine, followed by conversion to an isothiocyanate (-NCS) group, which readily reacts with primary amines on biomolecules to form a stable thiourea linkage.
-
Theranostics: The ability of the DOTA chelator to stably complex both diagnostic and therapeutic radionuclides enables the development of theranostic pairs. A targeting molecule conjugated with this compound can be first labeled with a diagnostic isotope (e.g., ⁶⁸Ga) for PET imaging to visualize tumor targeting and patient selection, and subsequently labeled with a therapeutic isotope (e.g., ¹⁷⁷Lu) for targeted radionuclide therapy.
Data Presentation
Table 1: Radiolabeling Efficiency and Conditions for DOTA-Conjugates
| Radionuclide | Targeting Molecule | Precursor | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| ⁶⁸Ga | DOTA-TATE | This compound derivative | 3.5 - 4.0 | 95 | 15-20 | >95 | [1] |
| ⁶⁸Ga | DOTA-Peptide | DOTA derivative | 3.5 - 4.0 | 80 | 20 | >95 | [2][3] |
| ¹⁷⁷Lu | DOTA-Peptide | DOTA derivative | 4.0 - 4.5 | 80 | 20 | >98 | [4] |
| ⁹⁰Y | DOTA-Peptide | DOTA derivative | 4.0 - 4.5 | 80 | 20 | >98 | [4] |
| ¹¹¹In | DOTA-Peptide | DOTA derivative | 4.0 - 4.5 | 100 | 30 | >98 | [4] |
| ⁶⁴Cu | Rituximab | p-SCN-Bn-DOTA | ~7.0 | 37 | 20 | >99 | [5] |
| ⁸⁹Zr | Antibody | p-SCN-Bn-DOTA | ~7.0 | 25 (RT) | 60 | >95 | [6] |
Table 2: In Vitro Cell Uptake of DOTA-Radiopharmaceuticals
| Radiopharmaceutical | Cell Line | Incubation Time (h) | Uptake (% of added activity) | Blocking Agent | Reference |
| ⁶⁸Ga-DOTA-MGS5 | AR42J (rat pancreatic) | 2 | 33.3 ± 2.1 | Pentagastrin | [7] |
| ⁶⁸Ga-DOTA-MGS5 | A431-CCK2R | 2 | 51.5 ± 3.1 | Pentagastrin | [7] |
| ¹⁷⁷Lu-DOTA-DG | 4T1 (murine breast cancer) | 4 | Not specified | D-glucose | [8] |
| ⁶⁸Ga-DOTA-DG | A431 (human epithelial carcinoma) | 1 | 15.7 | D-glucose | [9] |
| ¹⁴⁹Tb-DOTATATE | AR42J (rat pancreatic) | 4 | ~15 | Excess DOTATATE | [10] |
Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-Haptens (%ID/g) in CD-1 Mice at 4h post-injection
| Organ | ¹⁷⁷Lu-DOTA | ¹⁷⁷Lu-DOTA-Benzene | ¹⁷⁷Lu-DOTA-Biotin |
| Blood | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 |
| Heart | 0.04 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 |
| Lungs | 0.07 ± 0.02 | 0.08 ± 0.01 | 0.10 ± 0.01 |
| Liver | 0.12 ± 0.01 | 0.11 ± 0.01 | 0.20 ± 0.03 |
| Spleen | 0.05 ± 0.01 | 0.05 ± 0.01 | 0.06 ± 0.01 |
| Kidneys | 0.44 ± 0.08 | 0.51 ± 0.04 | 0.60 ± 0.06 |
| Muscle | 0.03 ± 0.01 | 0.03 ± 0.01 | 0.04 ± 0.01 |
| Bone | 0.07 ± 0.01 | 0.08 ± 0.01 | 0.11 ± 0.01 |
| Data adapted from reference[11]. |
Experimental Protocols
Protocol 1: Conversion of this compound to p-SCN-Bn-DOTA
This protocol describes the chemical modification of this compound to the isothiocyanate derivative, which is reactive towards amine groups on targeting molecules.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate or Hydrogen gas
-
Methanol or Ethanol
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Slowly add hydrazine hydrate dropwise at room temperature or perform the reaction under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the p-NH2-Bn-DOTA intermediate.
Step 2: Formation of the Isothiocyanate Group
-
Dissolve the p-NH2-Bn-DOTA intermediate in a mixture of DCM and a saturated NaHCO₃ solution.
-
Cool the mixture in an ice bath.
-
Add a solution of thiophosgene in DCM dropwise with vigorous stirring.
-
Continue stirring for 2-3 hours at room temperature.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield p-SCN-Bn-DOTA.
-
Purify the product by column chromatography if necessary.
Protocol 2: Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol outlines the coupling of the isothiocyanate-functionalized DOTA to a monoclonal antibody.
Materials:
-
p-SCN-Bn-DOTA
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 8.0-9.0)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a stock solution of p-SCN-Bn-DOTA in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer (e.g., sodium bicarbonate).
-
Add the desired molar excess of p-SCN-Bn-DOTA stock solution to the antibody solution with gentle mixing. A 20 to 50-fold molar excess of the chelator is a common starting point.[12][13]
-
Incubate the reaction mixture overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[13][]
-
Purify the DOTA-antibody conjugate from unreacted chelator using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.
-
Determine the protein concentration of the purified conjugate using a spectrophotometer (e.g., measuring absorbance at 280 nm).
-
Determine the average number of DOTA molecules conjugated per antibody using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated and unconjugated antibody.[13]
Protocol 3: Radiolabeling of DOTA-Conjugate with Lutetium-177
This protocol describes the radiolabeling of a DOTA-conjugated targeting molecule with ¹⁷⁷Lu.
Materials:
-
¹⁷⁷LuCl₃ in dilute HCl
-
DOTA-conjugated targeting molecule
-
Sodium acetate or ammonium acetate buffer (0.1 M, pH 4.0-4.5)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system or radio-HPLC for quality control
Procedure:
-
In a sterile reaction vial, add the DOTA-conjugated targeting molecule.
-
Add the sodium acetate or ammonium acetate buffer to adjust the pH to 4.0-4.5.[4]
-
Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 80°C for 20 minutes.[4]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using ITLC or radio-HPLC to determine the radiochemical purity. A typical ITLC system for ¹⁷⁷Lu-DOTA conjugates uses a mobile phase of 0.1 M sodium citrate buffer (pH 5.0), where the radiolabeled conjugate remains at the origin and free ¹⁷⁷Lu moves with the solvent front.
-
If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove any unchelated ¹⁷⁷Lu.
Protocol 4: In Vitro Cell Uptake and Internalization Assay
This protocol is for evaluating the specific binding and internalization of a radiolabeled DOTA-conjugate in a target cell line.
Materials:
-
Target cancer cell line (e.g., expressing the receptor for the targeting molecule)
-
Control cell line (optional, not expressing the receptor)
-
Cell culture medium and supplements
-
Radiolabeled DOTA-conjugate
-
Unlabeled ("cold") targeting molecule for blocking studies
-
PBS
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) or basic wash buffer (e.g., 0.5% sodium dodecyl sulfate) to differentiate between surface-bound and internalized radioactivity.[8]
-
Gamma counter
Procedure:
-
Seed the cells in 12- or 24-well plates and allow them to attach and grow to a desired confluency (typically 70-80%).
-
On the day of the experiment, remove the culture medium and wash the cells with fresh, serum-free medium.
-
Add a known amount of the radiolabeled DOTA-conjugate (in triplicate) to the cells.
-
For blocking experiments, add a large molar excess (e.g., 1000-fold) of the unlabeled targeting molecule to a separate set of wells 15-30 minutes prior to adding the radiolabeled conjugate.
-
Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS.
-
To measure the internalized fraction, add the acid or basic wash buffer and incubate for 5-10 minutes on ice to strip the surface-bound radioactivity. Collect this fraction (surface-bound).
-
Lyse the cells with a lysis buffer (e.g., 1N NaOH) and collect the lysate (internalized fraction).
-
Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Express the results as a percentage of the total added radioactivity.
Protocol 5: Animal Biodistribution Study
This protocol provides a general guideline for assessing the in vivo distribution of a radiolabeled DOTA-conjugate in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human tumors)
-
Radiolabeled DOTA-conjugate
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Tared vials for organ collection
-
Gamma counter
Procedure:
-
Anesthetize the mice.
-
Inject a known amount of the radiolabeled DOTA-conjugate (typically 0.1-0.5 MBq in 100-200 µL) via the tail vein.
-
At predetermined time points post-injection (p.i.) (e.g., 1h, 4h, 24h, 48h, 72h), euthanize a cohort of mice (typically n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Place each tissue sample in a pre-weighed tared vial and record the weight.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
Calculate the uptake in each organ/tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).[15]
Visualizations
Caption: Workflow for the conjugation of p-SCN-Bn-DOTA to an antibody.
Caption: General workflow for radiolabeling a DOTA-conjugate.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuclmed.gr [nuclmed.gr]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
Application Notes & Protocols for p-NO2-Bn-DOTA Chelation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chelation of metal ions using the bifunctional chelator S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-NO2-Bn-DOTA). This chelator is instrumental in the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents.
Introduction
This compound is a derivative of the highly versatile macrocyclic chelating agent DOTA. Its structure incorporates a 12-membered tetraaza ring with four carboxymethyl arms, providing a high-affinity binding site for a wide range of metal ions. The key feature of this compound is the 4-nitrobenzyl group, which can be readily reduced to an amine. This amino group can then be converted to an isothiocyanate or other reactive functionalities, allowing for covalent conjugation to biomolecules such as antibodies, peptides, or nanoparticles. This bifunctional nature makes it a critical component for targeted delivery of metallic radionuclides in medical imaging (e.g., PET, SPECT) and therapy. The chelation process, which involves the formation of a stable complex between the DOTA cage and a metal ion, is a crucial step that must be optimized to ensure high radiochemical yield and in vivo stability.
Data Presentation: Chelation Parameters
The efficiency of this compound chelation is influenced by several factors, including the specific metal ion, pH, temperature, and reaction time. The following table summarizes typical experimental conditions for the chelation of various metal ions with DOTA and its derivatives, providing a baseline for protocol development.
| Metal Ion | Chelator Concentration | Temperature (°C) | pH | Reaction Time | Typical Radiochemical Yield (RCY) |
| Zr-89 | Varies (μM to mM range) | 80 - 90 | Basic (two-step adjustment) | 2 hours | 40-50% (overall yield for conjugate)[1] |
| Ga-68 | 50 μM | 90 | 3.5 - 6.0 | 10 minutes | >95%[2] |
| Cu-64 | Varies | 40 | 5.5 | 45 minutes | >90%[3] |
| Pb-203/212 | 10⁻⁴ to 10⁻⁷ M | Room Temperature | 7.0 | 5 minutes | >90% (at 10⁻⁴, 10⁻⁵ M)[4] |
| Lu-177 | 10⁻⁴ M | 40 | Not specified | 1 hour | >99%[5] |
| Ac-225 | Sub-μM | Room Temperature | 5.5 - 6.0 | 5 minutes | Quantitative[6] |
Note: Conditions are for DOTA and its derivatives and serve as a strong guideline for this compound. Optimal conditions may vary based on the specific substrate and experimental goals.
Experimental Protocols
Protocol 1: General Chelation of a Metal Ion with this compound
This protocol describes a general method for chelating a non-radioactive metal ion with this compound for standardization, characterization, or as a reference standard for radiolabeling studies.
1. Materials and Reagents:
-
This compound (FW: 685.4 g/mol for 4HCl salt)[7]
-
Metal salt (e.g., ZrCl₄, GaCl₃, CuCl₂, etc.)
-
Metal-free water (e.g., trace metal grade, Chelex-treated)
-
Ammonium acetate buffer (0.1 M, pH adjusted)
-
Sodium hydroxide (0.1 M, metal-free)
-
Hydrochloric acid (0.1 M, metal-free)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Syringe filters (0.22 μm)
2. Equipment:
-
pH meter
-
Heating block or water bath
-
Vortex mixer
-
Analytical balance
-
HPLC system with a C18 column and a UV/Vis or mass spectrometer detector
-
Lyophilizer (optional)
3. Reagent Preparation:
-
This compound Stock Solution (10 mM): Accurately weigh this compound and dissolve it in metal-free water to the desired concentration. Gentle warming or sonication may be required. Filter the solution through a 0.22 μm syringe filter. Store at -20°C.
-
Metal Salt Stock Solution (10 mM): Accurately weigh the metal salt and dissolve it in metal-free water or a dilute acidic solution (e.g., 0.1 M HCl) to prevent hydrolysis. Filter the solution.
-
Buffer Preparation: Prepare a 0.1 M ammonium acetate solution and adjust the pH to the desired range (typically 4.0-7.0) using metal-free HCl or NaOH. It is crucial to use buffers treated to remove trace metal contaminants (e.g., with Chelex 100).[8]
4. Chelation Reaction Procedure:
-
In a metal-free microcentrifuge tube, add the appropriate volume of the ammonium acetate buffer.
-
Add the this compound stock solution to the buffer. A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Add the metal salt solution. A slight molar excess of the chelator to the metal is often used to ensure complete complexation of the metal.
-
Vortex the reaction mixture gently.
-
Incubate the mixture at the optimized temperature (ranging from room temperature to 95°C) for the specified time (5 minutes to 2 hours).[1][3][9]
-
After incubation, allow the mixture to cool to room temperature.
5. Analysis and Purification:
-
Reaction Monitoring: The progress of the chelation can be monitored by HPLC. A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from ~5% B to ~95% B over 20-30 minutes.
-
Detection: Monitor at a wavelength appropriate for the nitrobenzyl group (e.g., ~280 nm) or use a mass spectrometer to identify the free ligand and the metal complex. The metal complex will typically have a shorter retention time than the free ligand.
-
-
Purification: If unreacted this compound or free metal needs to be removed, the product can be purified using preparative or semi-preparative HPLC with the same column and mobile phase system. The fractions corresponding to the metal-DOTA complex are collected.
-
Final Product: The collected fractions can be lyophilized to obtain the purified metal-p-NO2-Bn-DOTA complex as a solid.
Mandatory Visualizations
Here are diagrams illustrating the experimental workflow and the fundamental chelation reaction.
Caption: Experimental workflow for this compound chelation.
Caption: The this compound chelation reaction scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tuning the Softness of the Pendant Arms and the Polyazamacrocyclic Backbone to Chelate the 203Pb/212Pb Theranostic Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macrocyclics.com [macrocyclics.com]
- 8. thno.org [thno.org]
- 9. encyclopedia.pub [encyclopedia.pub]
Application Note: Purification of p-NO2-Bn-DOTA Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a standardized protocol for the purification of p-nitrobenzyl-DOTA (p-NO2-Bn-DOTA) conjugates using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a crucial bifunctional chelator used in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Following conjugation to a targeting moiety (e.g., a peptide, antibody, or small molecule), effective purification is paramount to remove unreacted starting materials, excess chelator, and other reaction by-products. This ensures the high purity and specific activity required for subsequent radiolabeling and in vivo applications.
Reversed-phase HPLC is a powerful and widely adopted technique for the purification of such conjugates due to its high resolution and selectivity based on hydrophobicity.[1][2] This protocol outlines a general method that can be adapted and optimized for a wide range of this compound conjugates.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure optimal separation.
-
Reaction Quenching & Solvent Removal: After the conjugation reaction is complete, quench the reaction as appropriate for the specific chemistry used. If the reaction solvent is highly organic (e.g., DMF, DMSO), it should be removed or significantly diluted. This is often achieved by rotary evaporation or lyophilization.
-
Reconstitution: Dissolve the crude conjugate residue in a minimal volume of a solvent compatible with the initial HPLC mobile phase conditions. A common choice is a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v) or a solution containing a small amount of organic solvent like acetonitrile or DMSO to aid solubility.[1]
-
Filtration: Centrifuge the reconstituted sample to pellet any particulate matter. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) prior to injection.[1] This step is crucial to protect the HPLC column from particulates.
HPLC Instrumentation and Conditions
The following outlines a typical preparative RP-HPLC setup. Parameters should be optimized based on the specific conjugate's properties and the scale of the purification.
Instrumentation:
-
Preparative HPLC System with a binary or quaternary pump
-
Autosampler or manual injector with a suitable loop size
-
UV-Vis Detector (monitoring at 220 nm for peptide bonds and 280 nm for aromatic residues)
-
Fraction Collector
-
Data Acquisition and Analysis Software
Chromatographic Conditions:
| Parameter | Recommended Setting | Notes |
| Column | C18 Reversed-Phase Silica Column | Common dimensions: 250 x 10 mm or 250 x 21.2 mm, with 5 or 10 µm particle size. The choice depends on the required loading capacity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for peptides and other charged molecules.[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.[1] |
| Flow Rate | 4-20 mL/min | Dependent on the column internal diameter. Should be scaled appropriately. |
| Detection | 220 nm and/or 280 nm | 220 nm allows for the detection of the peptide backbone, while 280 nm is useful for peptides containing Tyr or Trp residues. |
| Column Temp. | Ambient to 40°C | Elevated temperatures can sometimes improve peak shape but may risk conjugate stability. |
| Injection Vol. | Variable | Depends on sample concentration and column capacity. |
Purification Protocol
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the filtered, prepared sample onto the column.
-
Gradient Elution: Elute the bound conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be:
-
5% to 65% B over 30-40 minutes. This gradient should be optimized to ensure adequate separation between the desired product and impurities.[3]
-
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. It is advisable to collect fractions across the entire peak and include the leading and tailing edges for subsequent analytical purity checks.
-
Column Re-equilibration: After the gradient is complete, return to the initial mobile phase conditions and re-equilibrate the column before the next injection.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the required purity specifications.
-
Solvent Removal: Remove the HPLC solvents (acetonitrile and water) and TFA from the pooled fractions. This is typically accomplished by lyophilization (freeze-drying).
-
Characterization: Confirm the identity and integrity of the purified conjugate using mass spectrometry (e.g., ESI-MS).[4]
Data Presentation
The following tables represent typical data obtained during the purification and analysis of a this compound-peptide conjugate.
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | Phenomenex Luna C18(2), 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Gradient | 5-65% B over 40 minutes |
| Detection Wavelength | 220 nm |
Table 2: Representative Purification Results
| Sample | Retention Time (min) | Purity by Analytical HPLC (%) | Yield (%) | Mass (Expected) | Mass (Observed, ESI-MS) |
| Crude Product | Multiple Peaks | ~45% (Target Peak) | N/A | 1850.9 Da | 1851.0 Da |
| Purified Conjugate | 21.5 | >98% | 65% | 1850.9 Da | 1850.9 Da |
| Unconjugated Peptide | 19.8 | - | - | 1447.6 Da | 1447.7 Da |
| Excess this compound | 15.2 | - | - | 512.5 Da | 512.5 Da |
Visualizations
Below are diagrams illustrating the key workflows and concepts described in this application note.
Caption: Workflow for the purification of this compound conjugates.
References
Application Notes and Protocols for Bioconjugation using p-NO2-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of p-nitrobenzyl-DOTA (p-NO2-Bn-DOTA) in bioconjugation. The protocols detailed below outline the necessary steps to convert the chemically stable nitro-functionalized precursor into a reactive intermediate and subsequently conjugate it to biomolecules such as antibodies and peptides for applications in radiopharmaceutical development and molecular imaging.
Introduction
The bifunctional chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is a cornerstone in the field of nuclear medicine and theranostics. Its macrocyclic structure allows for the stable chelation of a wide array of radiometals, including therapeutic and diagnostic isotopes. To utilize DOTA in targeted applications, it is functionalized with a reactive group that allows for covalent attachment to a biomolecule, such as an antibody or peptide, that specifically targets a biological marker of disease.
This compound serves as a stable precursor to the more reactive amine or isothiocyanate derivatives. The para-nitrobenzyl group provides a site for chemical modification. The typical workflow involves a two-step chemical modification of this compound prior to bioconjugation:
-
Reduction of the Nitro Group: The nitro group is chemically reduced to a primary amine, yielding p-aminobenzyl-DOTA (p-NH2-Bn-DOTA).
-
Activation of the Amine Group: The resulting amine is then converted into a more reactive functional group, most commonly an isothiocyanate (p-isothiocyanatobenzyl-DOTA or p-SCN-Bn-DOTA), which readily reacts with primary amines on the biomolecule.
This document provides detailed protocols for these chemical transformations and the subsequent bioconjugation to a model antibody.
Chemical Transformation and Bioconjugation Workflow
The overall process involves a series of chemical reactions and purification steps to achieve the final DOTA-bioconjugate.
Figure 1: Chemical reaction pathway from this compound to a DOTA-antibody conjugate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the chemical synthesis and bioconjugation steps.
Table 1: Chemical Synthesis Parameters
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield |
| Reduction | This compound, H₂, 10% Pd/C | Ethanol/Water | Room Temperature | 2 - 4 hours | >90% |
| Activation | p-NH2-Bn-DOTA, Thiophosgene | Chloroform/Water | Room Temperature | 1 - 2 hours | ~60% |
Table 2: Antibody Conjugation Parameters
| Parameter | Condition |
| Antibody Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.5 |
| p-SCN-Bn-DOTA Solution | Dissolved in DMSO |
| Molar Ratio (Chelator:Antibody) | 10:1 to 50:1 |
| Reaction Temperature (°C) | 25 - 37 |
| Reaction Time | 1 - 4 hours |
| Purification Method | Size Exclusion Chromatography (e.g., PD-10 column) |
| Typical Chelator:Antibody Ratio | 2:1 to 8:1 |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step experimental workflow.
Figure 2: Experimental workflow for the synthesis and conjugation of this compound.
Detailed Experimental Protocols
Protocol 1: Reduction of this compound to p-NH2-Bn-DOTA
This protocol describes the catalytic hydrogenation of the nitro group to a primary amine.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Deionized Water
-
Hydrogen gas (H₂) supply
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of ethanol and deionized water.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Secure the flask to a hydrogenation apparatus and purge the system with nitrogen gas, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite or a suitable filter to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield p-NH2-Bn-DOTA. The product can be used in the next step without further purification if purity is high, as confirmed by LC-MS.
Protocol 2: Activation of p-NH2-Bn-DOTA to p-SCN-Bn-DOTA
This protocol details the conversion of the amine to a reactive isothiocyanate.
Materials:
-
p-NH2-Bn-DOTA
-
Thiophosgene (CSCl₂)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve p-NH2-Bn-DOTA in a biphasic mixture of chloroform and saturated sodium bicarbonate solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of thiophosgene in chloroform dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield p-SCN-Bn-DOTA.
Protocol 3: Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol provides a general method for conjugating the activated chelator to a monoclonal antibody.
Materials:
-
p-SCN-Bn-DOTA
-
Monoclonal antibody (e.g., Trastuzumab, Rituximab)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size exclusion chromatography column (e.g., PD-10 desalting column)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Centrifugal concentrators (optional)
Procedure:
-
Antibody Preparation: If necessary, exchange the buffer of the antibody solution to 0.1 M sodium bicarbonate buffer (pH 8.5-9.5) using a desalting column or centrifugal concentrators. Adjust the final antibody concentration to 5-10 mg/mL.
-
Chelator Preparation: Prepare a stock solution of p-SCN-Bn-DOTA in anhydrous DMSO (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
To the antibody solution, add the desired molar excess of the p-SCN-Bn-DOTA stock solution (typically a 20 to 50-fold molar excess).
-
Gently mix the reaction solution and incubate at room temperature or 37°C for 1-4 hours.
-
-
Purification:
-
Purify the DOTA-antibody conjugate from unconjugated chelator and byproducts using a size exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the antibody conjugate, which will elute first.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay or UV absorbance at 280 nm).
-
Determine the average number of DOTA molecules conjugated per antibody (chelator:antibody ratio). This can be achieved using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexing with a metal ion.
-
The resulting DOTA-antibody conjugate is now ready for radiolabeling with a suitable radiometal for imaging or therapeutic applications.
Application Notes and Protocols for Zirconium-89 Radiolabeling using p-NO2-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-89 (⁸⁹Zr) has emerged as a radionuclide of choice for positron emission tomography (PET) imaging, particularly for applications involving monoclonal antibodies (mAbs) and other large biomolecules. Its 78.4-hour half-life is well-suited to the pharmacokinetic profiles of antibodies, allowing for imaging at later time points when optimal tumor-to-background ratios are achieved[1][2][3]. The chelator, p-NO₂-Bn-DOTA (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a key bifunctional chelating agent (BFCA) that, after reduction of the nitro group to an amine and conversion to an isothiocyanate (p-SCN-Bn-DOTA), enables stable conjugation to biomolecules.
The resulting ⁸⁹Zr-DOTA complexes exhibit superior in vivo stability compared to the more traditional chelator, deferoxamine (DFO)[4][5]. This enhanced stability minimizes the release of free ⁸⁹Zr⁴⁺, which can lead to non-specific uptake in bone and other tissues, thereby improving image quality and reducing off-target radiation doses[4][6].
These application notes provide a comprehensive overview and detailed protocols for the use of p-NO₂-Bn-DOTA in ⁸⁹Zr radiolabeling for preclinical and clinical research.
Key Advantages of ⁸⁹Zr-DOTA Labeling
-
High In Vivo Stability: The macrocyclic structure of DOTA forms a highly stable complex with ⁸⁹Zr, showing significantly less demetallation over time compared to acyclic chelators like DFO[4][5].
-
Improved Imaging Contrast: The enhanced stability of the ⁸⁹Zr-DOTA complex leads to lower background signals and clearer tumor visualization, especially at later imaging time points[4].
-
Versatility: The p-nitrobenzyl group on the DOTA macrocycle allows for straightforward chemical modification to an isothiocyanate group (p-SCN-Bn-DOTA), which readily reacts with primary amines on biomolecules such as antibodies, forming stable thiourea bonds[7][8].
-
Theranostic Potential: DOTA is a versatile chelator capable of complexing with therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac). Using ⁸⁹Zr-DOTA for initial PET imaging can more accurately predict the biodistribution of a DOTA-based radiotherapeutic agent[6].
Experimental Protocols
Protocol 1: Preparation of p-SCN-Bn-DOTA from p-NO₂-Bn-DOTA
This protocol describes the chemical conversion of the nitro-functionalized precursor to the isothiocyanate derivative required for bioconjugation.
Materials:
-
p-NO₂-Bn-DOTA
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
HPLC system for purification
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve p-NO₂-Bn-DOTA in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC. The product, p-NH₂-Bn-DOTA, is more polar than the starting material.
-
Once the reaction is complete, carefully filter the mixture through celite under an inert atmosphere to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude p-NH₂-Bn-DOTA.
-
-
Conversion to Isothiocyanate:
-
Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the crude p-NH₂-Bn-DOTA in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in DCM to the reaction mixture.
-
Add triethylamine (2.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of p-SCN-Bn-DOTA by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting p-SCN-Bn-DOTA by preparative HPLC.
-
Protocol 2: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
This protocol outlines the conjugation of the bifunctional chelator to lysine residues on an antibody.
Materials:
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)
-
p-SCN-Bn-DOTA, dissolved in DMSO
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0) to ensure the lysine residues are deprotonated and reactive.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of p-SCN-Bn-DOTA (dissolved in a minimal amount of DMSO) to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Purification of the Conjugate:
-
Purify the DOTA-conjugated mAb (DOTA-mAb) from unconjugated chelator using a PD-10 desalting column equilibrated with PBS.
-
Collect the protein-containing fractions, typically the first major peak.
-
Determine the protein concentration and the number of chelators per antibody molecule (conjugation ratio) using established methods (e.g., MALDI-TOF mass spectrometry or spectrophotometric assays).
-
The purified DOTA-mAb conjugate can be stored at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage.
-
Protocol 3: Radiolabeling of DOTA-mAb with Zirconium-89
Due to the harsh conditions required for ⁸⁹Zr chelation by DOTA, a two-step "click chemistry" approach is often preferred for sensitive biomolecules like antibodies. However, direct labeling of more robust DOTA-peptide conjugates is feasible. Below is a general protocol for direct labeling, which may need optimization. For antibodies, an indirect method is recommended[4][6][9].
Materials:
-
DOTA-conjugated biomolecule (e.g., DOTA-peptide)
-
⁸⁹Zr-oxalate or ⁸⁹Zr-chloride in HCl
-
HEPES buffer (0.5 M, pH 7.0-7.5)
-
Sodium carbonate (Na₂CO₃) or NaOH for pH adjustment
-
PD-10 desalting column
-
Instant thin-layer chromatography (ITLC) strips (e.g., iTLC-SG)
-
Mobile phase for ITLC (e.g., 50 mM EDTA in water)
Procedure:
-
Preparation of the Labeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, add the DOTA-conjugated biomolecule.
-
Add HEPES buffer to maintain the pH between 7.0 and 7.5.
-
Carefully add the ⁸⁹Zr solution to the tube. If using ⁸⁹Zr-oxalate, pre-treatment to obtain ⁸⁹ZrCl₄ may be necessary for efficient DOTA labeling[9].
-
Gently mix the solution.
-
-
Radiolabeling Incubation:
-
Incubate the reaction mixture at 90-95°C for 30-60 minutes[9]. Note: These conditions are often too harsh for antibodies and can lead to denaturation[4].
-
For antibodies, a "pre-labeling" approach is recommended where a DOTA-tetrazine or other click-chemistry handle is first labeled with ⁸⁹Zr, purified, and then conjugated to a trans-cyclooctene-modified antibody at a lower temperature (e.g., 37°C)[6][9].
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC. In a typical system with 50 mM EDTA as the mobile phase, the ⁸⁹Zr-DOTA-biomolecule will remain at the origin (Rf = 0), while free ⁸⁹Zr will move with the solvent front (Rf = 1.0).
-
An RCP of >95% is generally required.
-
-
Purification:
-
If the RCP is below 95%, purify the ⁸⁹Zr-DOTA-biomolecule using a PD-10 desalting column to remove any unchelated ⁸⁹Zr.
-
Elute with sterile PBS and collect the product in fractions.
-
Measure the radioactivity of the final product and calculate the radiochemical yield and specific activity.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and evaluation of ⁸⁹Zr-DOTA labeled biomolecules.
| Parameter | DOTA-mAb | DFO-mAb | Reference |
| Radiolabeling Conditions | |||
| Temperature (°C) | 90-95 (direct) or 37 (indirect) | Room Temperature | [8][9] |
| Time (min) | 30-60 | 60 | [8][9] |
| pH | 7.0-7.6 | ~7.0 | [9] |
| Radiochemical Yield | 40-50% (overall for indirect) | >95% | [9] |
| Radiochemical Purity | >95% | >95% | [9] |
| Molar Activity (Ci/mmol) | 200-300 | 1200-2700 | [9] |
Table 1: Comparison of Radiolabeling Parameters for DOTA and DFO Chelators.
| Stability Assay | Time Point | % Intact [⁸⁹Zr]Zr-DOTA-PAN | % Intact [⁸⁹Zr]Zr-DFO-PAN | Reference |
| Human Serum (37°C) | 7 days | >95% | ~95% | [9] |
| EDTA Challenge (Room Temp) | 7 days | >94% | 22% | [9] |
| EDTA Challenge (37°C) | 7 days | >94% | 10% | [9] |
Table 2: In Vitro Stability of ⁸⁹Zr-labeled Panitumumab (PAN) with DOTA vs. DFO.
Visualizations
References
- 1. PET Imaging with 89Zr: From Radiochemistry to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 89Zr Radiochemistry for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry Enables [89Zr]Zr-DOTA Radioimmunoconjugation for Theranostic 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconium tetraazamacrocycle complexes display extraordinary stability and provide a new strategy for zirconium-89-based radiopharmaceutical developme ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04128K [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating p-NO2-Bn-DOTA Radiolabeling: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the bifunctional chelator p-NO2-Bn-DOTA, achieving high radiolabeling efficiency is paramount for the successful development of radiopharmaceuticals. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure robust and reproducible results in your radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling with this compound?
A1: The optimal pH for radiolabeling DOTA-based chelators, including this compound, typically falls within a mildly acidic range. For many common radiometals, a pH between 4.0 and 5.0 is recommended.[1][2] Operating within this window is crucial, as a pH below 4.0 can significantly slow down the reaction kinetics, while a pH above 5.0 may lead to the formation of radiometal hydroxides, which are unavailable for chelation.[1][2]
Q2: What are the recommended reaction temperatures and times?
A2: The optimal temperature and incubation time are highly dependent on the specific radionuclide being used. For instance, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete within 20 minutes at 80°C, whereas ¹¹¹In may require 30 minutes at 100°C.[1][2] For some radionuclides like ⁴⁴Sc, optimal conditions might be found at 70°C for 20 minutes.[3] It is essential to empirically determine the optimal conditions for your specific radiometal-conjugate combination.
Q3: I am observing a low radiochemical yield (RCY). What are the potential causes?
A3: Low RCY can stem from several factors:
-
Suboptimal pH: Ensure the reaction pH is within the optimal range for your radiometal.
-
Incorrect Temperature or Incubation Time: Verify that the heating temperature and duration are appropriate for the radionuclide.
-
Presence of Metal Ion Impurities: Trace metal contaminants can compete with the desired radionuclide for chelation by DOTA.
-
Low Precursor Concentration: An insufficient amount of the this compound conjugate can lead to lower yields.
-
Degradation of this compound Conjugate: The integrity of the chelator-biomolecule conjugate is crucial for successful radiolabeling. Improper storage or handling can lead to degradation.
-
Formation of Isomers: this compound can form two regioisomers upon complexation with a metal ion, which might have different labeling kinetics and stability.[4][5]
Q4: How can I minimize the impact of metal ion impurities?
A4: Metal ion impurities are a common cause of low radiolabeling efficiency. To mitigate their effects:
-
Use High-Purity Reagents: Employ high-purity water, buffers, and other reagents to avoid introducing metal contaminants.
-
Work in a Metal-Free Environment: Use metal-free labware and take precautions to avoid environmental contamination.
-
Pre-purification of Radionuclide: In some cases, pre-purifying the radionuclide solution to remove competing metal ions can improve labeling yields.
-
Increase Chelator Concentration: A higher concentration of the this compound conjugate can help to outcompete trace metal impurities.
Q5: How should this compound and its conjugates be stored?
A5: Proper storage is critical to maintain the integrity of the chelator. It is generally recommended to store this compound and its conjugates at -20°C or -80°C for long-term storage.[6] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution should be used within one month.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Low radiolabeling efficiency is a common hurdle in the development of radiopharmaceuticals. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Decision Tree for Troubleshooting Low Radiolabeling Yield
Caption: A step-by-step decision tree for troubleshooting low radiolabeling yield with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound radiolabeling.
Table 1: Recommended Reaction Conditions for DOTA-based Radiolabeling with Various Radionuclides
| Radionuclide | Optimal pH Range | Optimal Temperature (°C) | Typical Incubation Time (min) |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 |
| ⁶⁸Ga | 3.5 - 4.0 | 80 - 95 | 5 - 10 |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 |
Note: These are general guidelines for DOTA-peptides, and optimal conditions for this compound conjugates should be determined empirically.[1][2][3][7]
Table 2: Impact of Competing Metal Ions on Radiolabeling Yield of a DOTA-derivative (p-SCN-Bn-DOTA) with ¹⁷⁷Lu
| Competing Metal Ion | Molar Ratio (Metal:¹⁷⁷Lu) | Approximate Radiochemical Yield (%) |
| None | 0 | >95 |
| Zn²⁺ | 20 | <10 |
| Pb²⁺ | 20 | <10 |
| Fe³⁺ | 20 | <20 |
| Cu²⁺ | 20 | ~0 |
Data from a study on p-SCN-Bn-DOTA, which provides a strong indication of the inhibitory effects of metal contaminants on DOTA chelation.[8]
Experimental Protocols
Protocol 1: General Radiolabeling of a this compound Conjugate
This protocol provides a general procedure for the radiolabeling of a biomolecule conjugated with this compound. It is essential to optimize the parameters for each specific conjugate and radionuclide.
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound conjugate in high-purity water or a suitable buffer.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate or ammonium acetate) and adjust the pH to the optimal range for the chosen radionuclide (typically 4.0-5.0).
-
Ensure all solutions are prepared using metal-free water and stored in metal-free containers.
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free microcentrifuge tube, add the required amount of the this compound conjugate.
-
Add the reaction buffer to the tube.
-
Carefully add the radionuclide solution to the reaction mixture.
-
Gently mix the solution by pipetting.
-
Incubate the reaction mixture at the optimal temperature and for the predetermined time in a dry heat block or a shielded water bath.
-
-
Quenching the Reaction:
-
After incubation, allow the reaction to cool to room temperature.
-
To complex any unreacted radionuclide, a quenching solution (e.g., 50 mM DTPA) can be added.
-
-
Quality Control:
Experimental Workflow Diagram
Caption: A generalized workflow for the radiolabeling of a this compound conjugate.
Protocol 2: Quality Control using Radio-HPLC
Radio-HPLC is a powerful technique to determine the radiochemical purity and identify potential impurities in the radiolabeled product.
-
System Preparation:
-
Equilibrate a suitable reversed-phase HPLC column (e.g., C18) with the initial mobile phase conditions. A common mobile phase system consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Ensure the HPLC system is connected to a radioactivity detector in series with a UV detector.
-
-
Sample Analysis:
-
Inject a small aliquot of the final radiolabeled product onto the HPLC column.
-
Run a gradient elution method to separate the radiolabeled conjugate from free radionuclide and other impurities.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the radiolabeled conjugate, free radionuclide, and any other radioactive species based on their retention times.
-
Calculate the radiochemical purity by integrating the area under the desired product peak and expressing it as a percentage of the total radioactivity detected.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their this compound radiolabeling procedures, leading to higher quality radiopharmaceuticals for their research and development endeavors.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.sckcen.be [researchportal.sckcen.be]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing p-NO2-Bn-DOTA Conjugation Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing conjugation reactions involving S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-NO2-Bn-DOTA). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into relevant biological pathways to facilitate successful bioconjugation for applications in radiolabeling, imaging, and therapy.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the conjugation of this compound to peptides and antibodies.
Q1: What is the optimal pH for conjugating this compound to primary amines (e.g., lysine residues)?
A1: The optimal pH for the reaction between the p-nitrobenzyl group of this compound and primary amines on peptides or antibodies is typically in the range of 8.5 to 9.5. At this pH, the primary amine is sufficiently deprotonated and nucleophilic to attack the benzylic carbon of the p-nitrobenzyl group, facilitating the formation of a stable secondary amine linkage. A lower pH can lead to protonation of the amine, reducing its nucleophilicity and slowing down the reaction rate. Conversely, a significantly higher pH can lead to hydrolysis of the DOTA chelator or degradation of the protein.
Q2: I am observing low conjugation yield. What are the potential causes and how can I improve it?
A2: Low conjugation yield can stem from several factors. Here's a troubleshooting guide:
-
Suboptimal pH: Ensure the reaction buffer is within the optimal pH range of 8.5-9.5. Use a reliable buffer system such as carbonate-bicarbonate or borate buffer.
-
Insufficient Molar Excess of this compound: A higher molar excess of the chelator can drive the reaction forward. However, an excessively high ratio can lead to multiple conjugations per molecule, potentially affecting the biological activity of the peptide or antibody. It is recommended to perform small-scale optimization experiments with varying molar ratios.
-
Steric Hindrance: The primary amine on the target molecule might be sterically hindered, preventing efficient access for the this compound. If possible, consider engineering the peptide or antibody to introduce a more accessible lysine residue or a terminal amine.
-
Reaction Time and Temperature: The reaction may require longer incubation times or slightly elevated temperatures to proceed to completion. Monitor the reaction progress over time using techniques like HPLC or mass spectrometry.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly to prevent degradation. Similarly, verify the purity and concentration of your peptide or antibody.
Q3: How can I monitor the progress of the conjugation reaction?
A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common methods for monitoring the reaction.
-
HPLC: A reverse-phase HPLC method can separate the unconjugated peptide/antibody, the this compound, and the resulting conjugate. By analyzing aliquots of the reaction mixture at different time points, you can track the disappearance of starting materials and the appearance of the product.[1]
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the products. An increase in mass corresponding to the addition of one or more this compound molecules confirms the conjugation.[2][3]
Q4: What are the common side reactions to be aware of during this compound conjugation?
A4: While the reaction with primary amines is the most favorable, other nucleophilic residues on a protein, such as the thiol group of cysteine or the hydroxyl group of tyrosine, could potentially react, although this is less common under standard conditions. Additionally, at very high pH, hydrolysis of the ester groups on the DOTA moiety can occur. The p-nitrobenzyl group itself is generally stable under typical conjugation conditions but can be susceptible to reduction under certain chemical environments, which is a consideration if using reducing agents in subsequent steps.
Q5: What is the best way to purify the this compound conjugate?
A5: The choice of purification method depends on the nature of the conjugate.
-
For Peptide Conjugates: Reverse-phase HPLC is the most effective method for purifying DOTA-peptide conjugates.[4][5]
-
For Antibody Conjugates: Size-exclusion chromatography (SEC) is commonly used to separate the larger antibody conjugate from unreacted this compound and other small molecule impurities.[6][7] Dialysis or ultrafiltration can also be employed for buffer exchange and removal of small molecules.[]
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is crucial for achieving high conjugation efficiency and a desirable degree of labeling. The following table summarizes the impact of key parameters on the conjugation of DOTA derivatives to antibodies, providing a starting point for the optimization of this compound reactions.
| Parameter | Condition | Effect on Conjugation Rate | Reference |
| pH | pH 8 vs. pH 9 | Increasing the pH from 8 to 9 can significantly enhance the conjugation rate. | [6] |
| Molar Excess of Chelator | 20-fold vs. 50-fold | Increasing the molar excess of the chelator leads to a higher number of chelators conjugated per antibody. | [6] |
| Combined Effect | 50-fold excess at pH 9 | The effects of pH and molar excess are additive, resulting in the highest conjugation rates. | [6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol provides a general guideline for the solution-phase conjugation of this compound to a peptide containing a primary amine.
Materials:
-
Peptide with a free primary amine (e.g., N-terminal or lysine side chain)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M Glycine or Tris buffer, pH 8.0
-
Purification: Reverse-phase HPLC system
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer at a concentration of 1-5 mg/mL.
-
This compound Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 37°C for 2 to 24 hours. The optimal time should be determined by monitoring the reaction progress.
-
Quenching: (Optional) Add a 100-fold molar excess of the quenching solution to the reaction mixture to cap any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Purify the DOTA-peptide conjugate using reverse-phase HPLC.[4][5]
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
Protocol 2: Conjugation of this compound to an Antibody
This protocol outlines a general procedure for conjugating this compound to lysine residues on an antibody.
Materials:
-
Antibody (e.g., IgG) at a concentration of 5-10 mg/mL
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10) or dialysis cassette (10 kDa MWCO)
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10 to 50-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubation: Gently mix the reaction by inversion or slow rotation and incubate at room temperature for 4 to 24 hours. Avoid vigorous shaking or vortexing which can denature the antibody.
-
Purification: Remove unreacted this compound and buffer components using an SEC column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6][7]
-
Characterization: Determine the degree of labeling (number of DOTA molecules per antibody) using MALDI-TOF mass spectrometry.[2][3] The integrity of the antibody can be assessed by SDS-PAGE.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Antibody Conjugation
Caption: Workflow for this compound conjugation to an antibody.
Logical Relationship for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting guide for low this compound conjugation yield.
Signaling Pathways
DOTA-conjugated molecules are often designed to target specific cell surface receptors for imaging or therapeutic purposes. Understanding the signaling pathways associated with these receptors is crucial for drug development.
Caption: Simplified HER2 signaling pathway.
Caption: Somatostatin receptor signaling pathway.
Caption: Simplified PSMA signaling in prostate cancer.
Caption: Gastrin-Releasing Peptide Receptor (GRPR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 5. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-NO2-Bn-DOTA Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-NO2-Bn-DOTA and its metal complexes. The focus is on addressing common stability and handling issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound metal complexes?
A1: The primary stability concern is the formation of multiple, structurally distinct isomers during metal complexation, which possess different stability profiles.[1][2][3] This phenomenon has been notably observed with gallium (Ga) and zirconium (Zr) complexes.[1][2] For instance, with gallium, two isomers can form, with one being significantly less stable due to a different coordination geometry (N₃O₃ vs. N₄O₂).[1][3] Similarly, zirconium complexation can yield two stable regioisomers ("corner" and "side") that do not interconvert and have different relative stabilities.[2][4] The presence of a less stable isomer can compromise the overall in vivo stability, leading to potential dissociation of the radiometal.[2]
Q2: Why does this compound form multiple isomers with certain metals?
A2: The formation of multiple isomers is a consequence of the structural properties of the this compound ligand and its interaction with the specific metal ion.
-
With Gallium (Ga): The coordination of Ga³⁺ can result in different arrangements of the DOTA macrocycle's donor atoms. One isomer may adopt a stable N₄O₂ coordination geometry, while another may form a less stable, distorted N₃O₃ octahedral geometry.[1][3] The formation of the less stable N₃O₃ isomer is a significant issue that requires mitigation.[3]
-
With Zirconium (Zr): The p-nitrobenzyl substituent on the macrocyclic ring can adopt different spatial positions. This leads to two distinct regioisomers where the substituent is located at either an equatorial "corner" or "side" position on the ring.[2][5] These regioisomers are not capable of interconverting and must be separated chromatographically.[2][4] Quantum chemical calculations have shown the "corner" isomer to be more stable than the "side" isomer.[2]
Q3: What is transchelation and how does it relate to the stability of these complexes?
A3: Transchelation is the undesirable transfer of a radiometal from its chelator (this compound) to other competing molecules in a biological system, such as endogenous proteins (e.g., transferrin) or metal ions.[6] This is a critical issue in radiopharmaceutical development, as the release of the radiometal from the complex can lead to off-target accumulation in healthy tissues like the bone or liver, causing toxicity and reducing the therapeutic or diagnostic efficacy.[6][7] The use of a less stable isomer of a this compound complex increases the risk of transchelation and subsequent in vivo dissociation.[2]
Q4: Can complexation with a metal ion affect the radiolytic stability of the DOTA ligand?
A4: Yes, complexation significantly enhances the radiolytic stability of the DOTA framework. Studies on Zr-DOTA have shown that the free DOTA ligand is more susceptible to degradation from radiation, primarily through decarboxylation and cleavage of the acetate arms.[8] In contrast, when complexed with zirconium, the DOTA ligand is protected from degradation, showing a tendency to oxidize via hydroxylation instead.[8] This protective effect is attributed to the strengthening of the ligand's chemical bonds upon metal coordination, making them less vulnerable to attack by radicals.[8]
Troubleshooting Guides
Issue 1: Multiple peaks are observed during HPLC or LC-MS analysis of my metal complex.
This is a common observation and is typically due to the formation of isomers.
Troubleshooting Steps:
-
Confirm Isomer Identity: Verify that the multiple peaks have the same mass-to-charge ratio (m/z) using LC-MS. Identical mass spectra for different chromatographic peaks strongly indicate the presence of isomers.[1]
-
Isolate Isomers: Use preparative or semi-preparative HPLC to separate and isolate each isomer.[1][2] Reinjection of each isolated fraction should yield a single peak, confirming successful separation.[1]
-
Assess Individual Stability: Once isolated, the stability of each individual isomer should be assessed through challenge assays (e.g., incubation in murine or human plasma, or with competing chelators like EDTA).[1][5] This will identify the most stable isomer for further use. For example, with [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA, Isomer A was found to be significantly more stable than Isomer B.[1]
-
Optimize Reaction Conditions: While isomers of Zr-p-NO2Bn-DOTA are reported to be stable and non-interconverting, the ratio of Ga-p-NO2Bn-DOTA isomers might be influenced by reaction conditions. However, studies suggest that once formed, the less stable isomer (Isomer B) does not convert to the more stable one (Isomer A) even with heating.[1] The most reliable solution remains HPLC purification.[3]
Logical Workflow for Isomer Investigation
References
- 1. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improved in vivo stability of actinium-225 macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing In Vivo Stability of p-NO2-Bn-DOTA Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-NO2-Bn-DOTA conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the in vivo stability of your radiolabeled molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo stability of this compound conjugates?
A1: Complexes of this compound are generally considered to have sufficient stability for in vivo applications. However, studies have shown that they can be slightly less stable than conjugates made with the parent DOTA chelator. The introduction of the p-nitrobenzyl group can influence the conformational rigidity of the macrocycle, which in turn can affect the kinetic and thermodynamic stability of the radiometal complex.
Q2: Why am I observing two different species (isomers) during HPLC analysis of my Ga-68 labeled this compound conjugate?
A2: The presence of a substituent on the carbon backbone of the DOTA macrocycle, such as the p-nitrobenzyl group, can lead to the formation of two stable isomers upon radiolabeling with certain metals like Gallium-68.[1][2] These isomers differ in the spatial arrangement of the benzyl group relative to the macrocyclic ring and can exhibit different in vivo stabilities.[1][2] One isomer has been reported to have significantly higher stability than the other.[1][2]
Q3: Can the p-nitro group on the benzyl moiety affect the stability of the conjugate?
A3: The electron-withdrawing nature of the p-nitro group can have a modest impact on the electronic properties of the chelator, which may slightly alter the stability of the radiometal complex compared to unsubstituted benzyl-DOTA conjugates. However, the primary factor influencing stability is often the overall conformation of the macrocycle and the coordination of the radiometal.
Q4: What are the common degradation pathways for DOTA-based conjugates in vivo?
A4: In vivo, DOTA-radiometal complexes can be susceptible to trans-chelation by endogenous metal-binding proteins (e.g., transferrin) or dissociation due to physiological conditions. The released radiometal can then accumulate in non-target tissues like the liver, bones, and kidneys. Additionally, radiolysis, the process of chemical decomposition by ionizing radiation, can lead to the degradation of the chelator itself, potentially causing the release of the radionuclide. Studies on DOTA have shown that degradation can occur through decarboxylation or cleavage of the acetate arms.
Troubleshooting Guides
Issue 1: Low Radiolabeling Yield
If you are experiencing low or inconsistent radiolabeling yields with your this compound conjugate, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Suboptimal pH | Ensure the pH of the reaction mixture is within the optimal range for the specific radiometal (typically pH 4-5 for many trivalent metals like Ga-68 and Lu-177). |
| Incorrect Temperature | Verify that the reaction is being conducted at the recommended temperature. Many DOTA conjugations require heating (e.g., 95°C) for efficient labeling.[3][4] |
| Presence of Metal Contaminants | Use high-purity water and buffers. All glassware and reaction vessels should be acid-washed to remove trace metal impurities that can compete with the radiometal for the chelator. |
| Low Precursor Concentration | Ensure an adequate molar excess of the this compound conjugate to the radiometal. |
| Radiolysis of Precursor | If working with high activities, consider adding a radical scavenger like ascorbic acid or ethanol to the reaction mixture to prevent degradation of the conjugate.[3] |
| Incorrect Buffer System | Use a buffer system that does not interfere with the radiolabeling reaction. Acetate and citrate buffers are commonly used. |
Issue 2: Unexpected In Vivo Biodistribution (e.g., high uptake in non-target organs)
An unexpected biodistribution profile is often an indicator of poor in vivo stability. High uptake in the liver, bones, or kidneys suggests dissociation of the radiometal from the this compound chelate.
| Potential Cause | Troubleshooting Action |
| In Vivo Decomplexation | Perform in vitro serum stability assays to confirm the stability of the radiolabeled conjugate before proceeding to further in vivo studies. If instability is confirmed, consider alternative chelators. |
| Formation of Less Stable Isomer | If applicable (e.g., with Ga-68), use HPLC to separate the isomers and evaluate the biodistribution of the more stable isomer individually.[1][2] |
| Poor Radiochemical Purity | Ensure the injected product has high radiochemical purity (>95%). Use purification methods like HPLC or solid-phase extraction (SPE) to remove free radiometal before injection. |
| Presence of Colloids | Filter the final radiolabeled product through a 0.22 µm filter to remove any colloidal impurities that can be taken up by the reticuloendothelial system (liver, spleen). |
| Altered Physiology of Animal Model | Ensure the health and physiological status of the animal model are appropriate for the study. Factors such as age, disease state, and diet can influence biodistribution. |
| Drug Interactions | Review any co-administered medications in the animal model that could potentially interfere with the biodistribution of the radiopharmaceutical. |
Quantitative Data Summary
The following table summarizes the in vitro stability of different Gallium-67 labeled DOTA derivatives in murine plasma and in an apo-transferrin (apoTf) challenge, which simulates in vivo conditions where proteins can compete for the radiometal.
| Compound | % Intact in Murine Plasma (24h) | % Intact in apoTf Challenge (24h) |
| [67Ga]Ga-p-NO2-Bn-DOTA (Isomer A) | 98.2 ± 0.5 | 96.5 ± 0.9 |
| [67Ga]Ga-p-NO2-Bn-DOTA (Isomer B) | 94.1 ± 0.8 | 75.3 ± 2.1 |
| [67Ga]Ga-DOTA | 98.5 ± 0.4 | 97.1 ± 0.7 |
| [67Ga]Ga-DOTAGA | 91.3 ± 1.2 | 68.9 ± 3.5 |
| [67Ga]Ga-DO3A | 93.5 ± 1.0 | 82.4 ± 1.8 |
Data adapted from a study by Fushiki et al. (2022).[1][2]
Experimental Protocols
Protocol 1: Radiolabeling of a this compound Conjugated Peptide with Gallium-68
This protocol is a general guideline and may require optimization for specific peptides.
Materials:
-
This compound conjugated peptide
-
68Ge/68Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Ascorbic acid solution (1.4% w/v, freshly prepared)
-
Metal-free water
-
Cation exchange cartridge
-
Acidified 5 M NaCl solution
-
Heating block
-
Sterile 0.22 µm filter
-
HPLC system with a radioactivity detector
-
Instant thin-layer chromatography (iTLC) supplies
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator according to the manufacturer's instructions.
-
Trapping of 68Ga: Pass the eluate containing 68GaCl3 through a cation exchange cartridge to trap the 68Ga3+.
-
Preparation of Reaction Vial: In a sterile, metal-free reaction vial, combine 25-35 nmol of the this compound conjugated peptide, 0.35 mL of 1 M sodium acetate buffer (pH 4.5), and 0.35 mL of 1.4% ascorbic acid solution.
-
Elution into Reaction Vial: Elute the trapped 68Ga3+ from the cation exchange cartridge directly into the reaction vial using a small volume of acidified 5 M NaCl solution.
-
Incubation: Gently mix the reaction vial and incubate at 95°C for 10-15 minutes.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using iTLC and/or radio-HPLC. The mobile phase and stationary phase for iTLC should be chosen to effectively separate the labeled conjugate from free 68Ga. For radio-HPLC, a C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) is commonly used.
-
An acceptable RCP for in vivo use is typically >95%.
-
-
Purification (if necessary): If the RCP is below 95%, purify the product using a C18 solid-phase extraction (SPE) cartridge or preparative HPLC.
-
Final Formulation: Neutralize the final product with a suitable buffer (e.g., phosphate buffer) and pass it through a sterile 0.22 µm filter into a sterile vial for injection.
Protocol 2: In Vitro Serum Stability Assay
Materials:
-
Purified radiolabeled this compound conjugate
-
Fresh human or animal serum
-
Incubator at 37°C
-
HPLC system with a radioactivity detector
-
Size exclusion chromatography (SEC) columns (optional)
-
Trichloroacetic acid (TCA) (optional)
Procedure:
-
Add a known amount of the purified radiolabeled conjugate to a vial containing fresh serum (e.g., 50 µL of conjugate in 450 µL of serum).
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot to determine the percentage of intact radiolabeled conjugate. This can be done by:
-
Radio-HPLC: This is the preferred method as it can separate the intact conjugate from metabolites and free radiometal.
-
Size Exclusion Chromatography (SEC): This method separates based on size, distinguishing the protein-bound (intact conjugate) fraction from the free radiometal.
-
TCA Precipitation: Add an equal volume of cold TCA to the serum aliquot to precipitate proteins. Centrifuge and measure the radioactivity in the supernatant (representing dissociated radiometal) and the pellet (representing protein-bound radioactivity).
-
-
Calculate the percentage of intact conjugate at each time point.
Visualizations
Caption: Troubleshooting workflow for low radiolabeling yield.
Caption: Formation and stability of Ga-68-p-NO2-Bn-DOTA isomers.
Caption: Workflow for an in vitro serum stability assay.
References
Technical Support Center: Purification of p-NO2-Bn-DOTA Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the purification of p-NO2-Bn-DOTA labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound labeled peptides?
The primary challenges include:
-
Formation of Isomers: During complexation with metals, this compound can form regioisomers (corner vs. side) where the nitrobenzyl group is positioned differently on the macrocycle. These isomers may be difficult to separate by HPLC.[1]
-
Reduction of the Nitro Group: The para-nitro (p-NO2) group is susceptible to reduction to an amino (p-NH2) group under certain conditions during synthesis or purification, leading to a significant impurity.
-
Low Coupling Efficiency: Incomplete reaction between the this compound chelator and the peptide can result in low yields and a complex mixture of starting materials and product.[2]
-
Side Reactions: Unwanted reactions, such as oxidation of sensitive amino acids (e.g., methionine, tryptophan) or formation of deletion or truncated peptide sequences, can occur during peptide synthesis and conjugation.[3][4][5]
-
Difficult HPLC Purification: Achieving baseline separation of the desired product from closely related impurities, such as isomers, the reduced amine analog, and other synthesis-related byproducts, can be challenging.[2]
Q2: What is the impact of nitro group reduction on the final product?
Reduction of the p-nitro group to a p-amino group changes the physicochemical properties of the labeled peptide. This can affect its hydrophilicity, overall charge, and potentially its biological activity and pharmacokinetic profile. The resulting p-NH2-Bn-DOTA peptide will have a different retention time in reverse-phase HPLC, typically eluting earlier than the p-NO2 counterpart.
Q3: How can I detect the reduction of the p-NO2 group?
The reduction can be detected using:
-
Reverse-Phase HPLC (RP-HPLC): The p-NH2-Bn-DOTA peptide will appear as a new, more polar peak that elutes earlier than the desired this compound peptide.
-
Mass Spectrometry (MS): There will be a characteristic mass shift. The molecular weight of the p-NH2-Bn-DOTA peptide will be 30 Da lower than the this compound peptide due to the conversion of -NO2 (46 Da) to -NH2 (16 Da).
Q4: What are the key parameters to optimize for HPLC purification?
Key parameters for optimizing RP-HPLC purification include:
-
Column Chemistry: C18 columns are most commonly used for peptide purification.[6][7]
-
Mobile Phase Composition: A gradient of increasing organic solvent (typically acetonitrile) in water is used for elution.[6][8]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that improves peak shape and resolution.[6][9]
-
Gradient Slope: A shallow gradient can improve the separation of closely eluting species like isomers.
-
Column Temperature: Operating at a slightly elevated temperature (e.g., 35-40°C) can improve peak shape and resolution.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Column overloading. | 1. Wash the column with a strong solvent or replace it. 2. Ensure the mobile phase pH is low (around 2-3 with 0.1% TFA) to protonate silanols. 3. Use a high-purity silica-based column; consider adding a different ion-pairing agent. 4. Reduce the amount of sample injected onto the column. |
| Multiple Peaks of Similar Mass | 1. Presence of regioisomers (corner vs. side). 2. Oxidation of sensitive amino acids (e.g., Met, Trp). | 1. Optimize the HPLC gradient to improve separation. A shallower gradient may be necessary. 2. Add antioxidants like DTT or ascorbic acid during synthesis and purification. Confirm oxidation with mass spectrometry (+16 Da for each oxidation). |
| Peak with a Mass of -30 Da from Expected Product | 1. Reduction of the p-nitro group to a p-amino group. | 1. Avoid harsh reducing agents during synthesis and cleavage. 2. If using catalytic hydrogenation for deprotection, the nitro group will likely be reduced. Choose alternative protecting groups if the nitro group must be preserved. 3. Optimize HPLC to separate the desired nitro compound from the reduced amino impurity. |
| Low Yield of Purified Product | 1. Incomplete coupling of this compound to the peptide. 2. Adsorption of the peptide to vials or tubing. 3. Poor solubility of the crude peptide. | 1. Optimize coupling reaction conditions (reagents, time, temperature).[2] 2. Use low-adsorption vials and tubing. 3. Dissolve the crude peptide in a small amount of organic solvent (like DMSO or acetonitrile) before diluting with the initial mobile phase. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column not properly equilibrated. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[11] 3. Equilibrate the column with the initial mobile phase for a sufficient time before each injection.[11] |
Quantitative Data Summary
Table 1: Comparison of Radiolabeling Efficiency for Different Chelators with Gallium-68
| Chelator | Typical Labeling Efficiency | Reaction Temperature |
| DOTA | >95% (may require optimization) | 80-100°C |
| NOTA | >95% | Room Temperature to 80°C |
| TRAP | >95% (at lower precursor amounts) | Room Temperature |
This table provides a general comparison; specific results can vary based on the peptide and reaction conditions.[12][13][14]
Table 2: Typical Purification Yields for DOTA-conjugated Peptides
| Peptide Conjugation Method | Purification Method | Typical Isolated Yield | Reference |
| Solid-Phase DOTA Synthesis | HPLC | 18-37% | |
| Solution-Phase Conjugation (p-SCN-Bn-DOTA) | HPLC | ~85% | [15] |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification of this compound Labeled Peptides
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water or DMSO).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector (monitoring at 220 nm and 280 nm).
-
Column: A C18 reverse-phase column (e.g., 10 µm particle size, 10 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs.
-
Monitor the elution profile and collect fractions corresponding to the desired peptide peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound labeled peptides.
Caption: Troubleshooting decision tree for HPLC purification of this compound labeled peptides.
References
- 1. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. hplc.eu [hplc.eu]
- 8. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
Technical Support Center: p-NO2-Bn-DOTA Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-NO2-Bn-DOTA for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelator. It features a DOTA macrocycle capable of stably coordinating with various metal ions, making it invaluable for applications in radioimmunotherapy and molecular imaging. The p-nitrobenzyl group provides a site for chemical modification, typically activation to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine residues) on biomolecules like antibodies to form a stable amide bond.
Q2: What is the primary reaction mechanism for this compound-NHS ester conjugation?
A2: The conjugation reaction is a nucleophilic acyl substitution. The primary amine group on a biomolecule, such as the ε-amino group of a lysine residue, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.
Q3: What is the optimal pH for conjugating this compound-NHS ester to an antibody?
A3: The optimal pH for this reaction is typically in the range of 7.2 to 8.5.[1] This pH range represents a compromise: it is high enough to deprotonate the primary amines of lysine residues, making them nucleophilic and reactive, but not so high as to cause rapid hydrolysis of the NHS ester, which is a major competing side reaction.[1][2]
Q4: What are the main side reactions to be aware of during this compound bioconjugation?
A4: The most common side reactions include:
-
Hydrolysis of the NHS ester: The NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and reducing the amount of chelator available for conjugation. The rate of hydrolysis increases significantly with increasing pH.[1]
-
Antibody Aggregation: The conjugation process, particularly the attachment of the relatively hydrophobic this compound moiety, can increase the overall hydrophobicity of the antibody, leading to the formation of soluble or insoluble aggregates.[1][3] This can be exacerbated by unfavorable buffer conditions, temperature, and mechanical stress.[3][4]
-
Modification of other amino acid residues: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues like tyrosine, serine, and threonine have been reported, though they are generally less common.[4]
-
Formation of isomers: The p-nitrobenzyl substituent on the DOTA macrocycle can exist in different isomeric forms, which may be separated during analysis by techniques like HPLC.[5][6]
Q5: What analytical techniques are recommended for characterizing the this compound conjugate?
A5: A combination of techniques is recommended to assess the quality of the conjugate:
-
Size-Exclusion Chromatography (SEC): Used to separate and quantify monomers from aggregates and fragments.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the conjugate and calculate the average number of DOTA molecules per antibody, often referred to as the drug-to-antibody ratio (DAR).[7][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess the purity of the conjugate and separate different species.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution / Troubleshooting Step |
| Low Conjugation Efficiency / Low DAR | Hydrolysis of this compound-NHS ester: The reagent may have been exposed to moisture during storage or the reaction buffer pH is too high. | - Ensure the this compound-NHS ester is stored under desiccated conditions. - Prepare fresh solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. - Optimize the reaction pH. While a range of 7.2-8.5 is common, a systematic evaluation within this range may be necessary for your specific antibody.[1] - Increase the molar excess of the this compound-NHS ester. |
| Inactive this compound-NHS ester: The reagent may have degraded over time. | - Use a fresh batch of the reagent. - The activity of the NHS ester can be checked by a hydrolysis assay.[9] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the antibody for reaction with the NHS ester. | - Use a non-nucleophilic buffer such as phosphate, borate, or carbonate-bicarbonate.[2] | |
| Low antibody concentration: Dilute antibody solutions can lead to less efficient conjugation due to the competing hydrolysis reaction. | - Concentrate the antibody solution prior to conjugation. | |
| Antibody Aggregation | Increased hydrophobicity: The addition of the this compound moiety increases the surface hydrophobicity of the antibody. | - Optimize the number of conjugated DOTA molecules; a lower DAR may reduce aggregation. - Consider using hydrophilic linkers if aggregation is a persistent issue.[10] |
| Unfavorable buffer conditions: Suboptimal pH or ionic strength can reduce antibody stability. | - Perform the conjugation at a pH where the antibody is known to be stable. - Screen different buffer excipients such as arginine, sucrose, or polysorbates to improve stability.[10] | |
| Use of organic co-solvents: Solvents like DMSO or DMF, used to dissolve the this compound-NHS ester, can denature the antibody if used at high concentrations. | - Keep the final concentration of the organic co-solvent to a minimum, typically below 10% (v/v). | |
| Temperature and mechanical stress: High temperatures and vigorous mixing can induce aggregation. | - Perform the conjugation at room temperature or 4°C. - Use gentle mixing methods.[4] | |
| Multiple Peaks in Mass Spectrometry Analysis | Heterogeneous conjugation: The this compound-NHS ester reacts with multiple lysine residues on the antibody, resulting in a population of conjugates with varying numbers of DOTA molecules. | - This is an expected outcome of lysine conjugation. The mass spectrum will show a distribution of species (e.g., D0, D1, D2, etc., where the number indicates the count of conjugated DOTA molecules).[11] |
| Presence of antibody fragments or aggregates: The analytical method may be detecting fragments or different aggregation states. | - Correlate the mass spectrometry data with SEC results to identify peaks corresponding to aggregates or fragments. | |
| Isomers of the this compound complex: The chelator itself can exist as different isomers which might be resolved by chromatography. | - This is an inherent property of the molecule and may not necessarily impact the function of the conjugate.[5][6] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in the literature for DOTA bioconjugation. Note that these values can vary significantly depending on the specific antibody, reaction conditions, and analytical methods used.
| Parameter | Typical Range | Key Influencing Factors |
| Molar Ratio (Chelator:Antibody) | 5:1 to 50:1 | Desired DAR, antibody reactivity, reaction efficiency.[12][13] |
| Chelator per Antibody (DAR) | 1 to 10 | Molar ratio, reaction time, pH, temperature.[8][14][15] |
| Reaction Time | 1 to 4 hours | Temperature, pH, desired DAR.[1] |
| Reaction Temperature | 4°C to 37°C | Antibody stability, reaction rate.[4][16] |
| NHS Ester Half-life in Aqueous Buffer | ~10 minutes at pH 8.6 (4°C) to 4-5 hours at pH 7.0 (0°C) | pH, temperature.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound-NHS Ester Conjugation to an Antibody
This protocol provides a general guideline. Optimization of molar ratio, reaction time, and temperature is recommended for each specific antibody.
Materials:
-
Antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines.
-
This compound-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound-NHS ester solution to the antibody solution while gently vortexing. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: (Optional) Add a quenching solution to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the conjugate from unreacted chelator and byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column or an SEC-HPLC system).[17] The conjugate will elute in the initial fractions, while the smaller, unreacted molecules will elute later.
-
Characterization: Analyze the purified conjugate for protein concentration, DAR (by MS), and aggregation (by SEC).
Protocol 2: Determination of Chelator-to-Antibody Ratio (DAR) by Mass Spectrometry
-
Sample Preparation: Deglycosylate the antibody-DOTA conjugate using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.
-
LC-MS Analysis: Analyze the intact, deglycosylated conjugate using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Deconvolution: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum.
-
DAR Calculation: The spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated DOTA molecules. The mass difference between consecutive peaks corresponds to the mass of one this compound moiety. The average DAR can be calculated from the relative abundance of each species.[11]
Visualizations
Caption: Workflow for this compound bioconjugation.
Caption: Desired and side reactions during conjugation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENVIRONMENTAL [oasis-lmc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-NO2-Bn-DOTA Radiolabeling
Welcome to the Technical Support Center for p-NO2-Bn-DOTA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answers to frequently asked questions regarding the impact of metal impurities on radiolabeling experiments.
Troubleshooting Guide: Low Radiochemical Yield (RCY)
This section provides solutions in a question-and-answer format to address common problems encountered during the radiolabeling of this compound, particularly those leading to poor incorporation of the desired radionuclide.
Question 1: My radiochemical yield (RCY) with this compound is consistently low. What is the most likely cause related to reagents?
Answer: A common cause of low RCY is the presence of trace metal impurities in the reaction mixture. The DOTA chelator is not specific to a single metal and will chelate other metal ions present in solution. These contaminant metals compete with your target radionuclide for the DOTA binding sites, effectively reducing the amount of this compound available for labeling and thus lowering your RCY.[1][2][3] The effect of these competing metals is cumulative.[2]
Common interfering metal ions include:
-
Iron (Fe³⁺)
-
Copper (Cu²⁺)
-
Zinc (Zn²⁺)
-
Lead (Pb²⁺)
-
Aluminum (Al³⁺)
-
Stable isotopes of the target radionuclide (e.g., natural Gallium, Ga³⁺)[4]
Question 2: How can I identify the source of metal contamination in my experiment?
Answer: Metal contaminants can be introduced from various sources throughout the experimental workflow. A systematic evaluation is key to pinpointing the source.
Potential Sources of Metal Contamination:
-
Radionuclide Eluate: For generator-produced radionuclides like Gallium-68, metal ions such as Zn²⁺ (from ⁶⁸Ga decay), Fe³⁺, and other trace metals can leach from the generator column or tubing.[4][5] It is recommended to elute the generator 24 hours before labeling to eliminate excess ⁶⁸Zn.[5]
-
Reagents and Buffers: Buffer solutions (e.g., acetate, HEPES) and water used for reconstitution can contain significant amounts of metal ions if not specifically purified.[2]
-
Glassware and Equipment: Standard laboratory glassware, spatulas, and reaction vials can leach metal ions, especially if not properly washed or if exposed to strong acids.
-
Precursor and Chemicals: The this compound precursor itself or other reagents may contain trace metal impurities from their synthesis or storage.
Question 3: What are the acceptable limits for metal impurities in a labeling reaction?
Answer: The tolerance to metal impurities depends on the specific radionuclide and the molar ratio of the impurity to the chelator. Even micromolar concentrations of competing metals can significantly reduce RCY.[3][4] For instance, in studies with the closely related p-SCN-Bn-DOTA, Cu²⁺ was found to be a very strong competitor, causing a near-total loss of RCY at a 20:1 molar ratio to ¹⁷⁷Lu.[6] Fe³⁺ and Zn²⁺ also significantly reduced yields at this ratio.[6] For some radionuclides like ¹⁶¹Tb, a noticeable decrease in RCY was observed with Pb²⁺ at just a 1:1 molar ratio.[6]
Question 4: What immediate steps can I take to improve my low RCY if I suspect metal contamination?
Answer:
-
Use High-Purity Reagents: Switch to high-purity, metal-free water (e.g., 18.2 MΩ·cm) and analytical-grade reagents.
-
Treat Buffers with Chelex 100: Prepare all buffers and aqueous solutions using water that has been treated with Chelex 100 resin to scavenge divalent metal ions.[2][7][8][9]
-
Increase Chelator Concentration: A higher concentration of the this compound conjugate can help outcompete trace levels of metal impurities.
-
Optimize pH: The pH of the reaction mixture affects the chelation efficiency for different metals. Ensure your reaction is buffered at the optimal pH for your specific radionuclide (typically pH 4-5.5 for many trivalent metals like ⁶⁸Ga and ¹⁷⁷Lu).[10]
-
Pre-purify the Radionuclide: For generator-produced radionuclides, use a purification cartridge (e.g., a cation-exchange cartridge) to concentrate the radionuclide and remove metal impurities prior to labeling.[5]
Frequently Asked Questions (FAQs)
Q1: Which metal ions are the most problematic for DOTA labeling? A1: Studies on various DOTA conjugates have shown that Fe³⁺, Cu²⁺, Zn²⁺, and Pb²⁺ are among the most potent competitors for chelation with radionuclides like ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y.[3][4][6][9] Al³⁺ and Ti⁴⁺ can also interfere, particularly with ⁶⁸Ga labeling.[4]
Q2: Can I test my radionuclide eluate for metal impurities? A2: Yes. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metals, simpler and faster colorimetric tests or limit tests can be used for routine quality control in a radiopharmacy setting.[2] Additionally, performing a quality control check on the radionuclide itself using ITLC or HPLC before labeling can help identify issues.[1][6][11]
Q3: Does the age of a ⁶⁸Ge/⁶⁸Ga generator affect metal impurity levels? A3: Yes, the level of ⁶⁸Ge breakthrough can increase over the generator's lifespan. Furthermore, it is crucial to perform daily elutions, even on non-synthesis days, to prevent the build-up of metal ions on the generator column.[6]
Q4: Are there alternatives to this compound that are less sensitive to metal impurities? A4: While DOTA is a versatile and widely used chelator, other chelators have been developed that may offer advantages in specific situations. For example, some studies suggest that NOTA-based chelators are less susceptible to competition from Fe³⁺ compared to DOTA-based chelators. However, this compound remains an excellent choice when appropriate measures are taken to control for metal contamination.
Q5: What is transmetalation and should I be concerned about it? A5: Transmetalation is the process where a radiometal, after being chelated by DOTA, is displaced by another metal ion. This can be a concern for the stability of the final radiopharmaceutical. Studies have shown that while [⁶⁸Ga]Ga-DOTATATE is generally stable in the presence of Fe³⁺ and Zn²⁺, it can undergo transmetalation with Cu²⁺ at high temperatures (95°C).[3] This underscores the importance of removing copper impurities.
Quantitative Data on Metal Impurity Impact
The following table summarizes the observed effects of various metal ion impurities on the radiochemical yield (RCY) of DOTA-based chelators. The data is derived from studies using p-SCN-Bn-DOTA and DOTATATE, which are structurally and functionally similar to this compound.
| Radionuclide | Chelator | Competing Metal Ion | Molar Ratio (Metal:Radionuclide) | Observed Effect on Radiochemical Yield (RCY) | Reference |
| ¹⁷⁷Lu | p-SCN-Bn-DOTA | Cu²⁺ | ≤ 5 | No notable impact | [6] |
| 20 | RCY dropped to near 0% | [6] | |||
| Zn²⁺ | ≤ 5 | No notable impact | [6] | ||
| 20 | RCY dropped below 10% | [6] | |||
| Pb²⁺ | ≤ 5 | No notable impact | [6] | ||
| 20 | RCY dropped below 10% | [6] | |||
| Fe³⁺ | ≤ 5 | No notable impact | [6] | ||
| 20 | RCY dropped below 20% | [6] | |||
| ¹⁶¹Tb | p-SCN-Bn-DOTA | Cu²⁺, Zn²⁺, Fe³⁺ | ≥ 5 | Significant decrease in RCY | [6] |
| Pb²⁺ | 1 | Decrease in RCY observed | [6] | ||
| ⁶⁸Ga | DOTATATE | Fe³⁺, Cu²⁺, Al³⁺, Ti⁴⁺ | Equimolar with chelator | Reduced RCY | [3][4] |
| Zn²⁺, Pb²⁺, Ni²⁺, Cr³⁺ | 100-fold molar excess | No significant effect on RCY | [4] |
Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers using Chelex® 100 Resin
This protocol describes a batch method for removing divalent metal ion contaminants from buffer solutions.
Materials:
-
Chelex® 100 chelating resin (analytical grade, sodium form)
-
Buffer solution to be purified (e.g., 0.1 M Sodium Acetate)
-
Metal-free conical tubes or flasks
-
pH meter
-
Stir plate and stir bar or rotator
Procedure:
-
Weigh Resin: For every 100 mL of buffer solution, weigh out approximately 5 grams of Chelex® 100 resin.[12]
-
Combine and Mix: Add the resin directly to the buffer solution in a metal-free container.
-
Incubate: Gently stir or rotate the mixture at room temperature for at least 1 hour. For maximum metal removal, incubation can be extended to overnight at 4°C.[7][12]
-
Separate Resin: Allow the resin to settle by gravity or use a centrifuge at low speed (e.g., 1500 rpm for 5 minutes).[7]
-
Collect Supernatant: Carefully decant or pipette the supernatant (the purified buffer) into a new, clean, metal-free storage container, ensuring no resin beads are transferred.
-
Verify and Adjust pH: The sodium form of Chelex® 100 resin is basic and can increase the pH of the solution.[8][12] Check the pH of the treated buffer and carefully adjust it back to the desired value using high-purity acid (e.g., HCl).
-
Storage: Store the metal-free buffer in a tightly sealed, metal-free container to prevent re-contamination.
Protocol 2: Quality Control of ⁶⁸Ga Eluate and Final Labeled Product by ITLC
This protocol provides a rapid method to determine radiochemical purity and identify the presence of free, unchelated ⁶⁸Ga.
Materials:
-
Instant Thin-Layer Chromatography (ITLC) strips (e.g., ITLC-SG)
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5
-
Developing chamber
-
Radio-TLC scanner or gamma counter
-
Sample of ⁶⁸Ga eluate or final labeled product
Procedure:
-
Prepare Chamber: Add a small amount of the mobile phase (0.1 M sodium citrate) to the bottom of the developing chamber and close the lid to allow the atmosphere to saturate.
-
Spot the Strip: Using a syringe, carefully spot ~1-2 µL of the radioactive sample onto the origin line of an ITLC strip.
-
Develop the Strip: Place the spotted strip into the chamber, ensuring the origin line is above the solvent level. Allow the solvent to migrate up the strip until it is ~1 cm from the top.
-
Dry and Measure: Remove the strip from the chamber, mark the solvent front, and let it air dry completely.
-
Analyze:
-
[⁶⁸Ga]Ga-p-NO2-Bn-DOTA-conjugate: The labeled product is more lipophilic and will remain at the origin (Rf = 0.0-0.2).
-
Free ⁶⁸Ga³⁺: Unchelated Gallium-68 will travel with the solvent front (Rf = 0.8-1.0).
-
-
Calculate RCY: Cut the strip in half (or use a radio-TLC scanner) and measure the counts in each section. RCY (%) = (Counts at Origin / Total Counts) x 100
A low RCY with a high percentage of activity at the solvent front suggests a labeling failure, potentially due to metal ion competition.
Visualizations
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Influence of metal ions on the ⁶⁸Ga-labeling of DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approach for Generation of Low Calcium Reagents for Investigations of Heavy Metal Effects on Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Chelexed Milli-Q Water [structbio.vanderbilt.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: p-NO2-Bn-DOTA Conjugate Aggregation
Welcome to the technical support center for p-NO2-Bn-DOTA (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating aggregation issues that may arise during the conjugation of this compound to antibodies, peptides, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound conjugate aggregation?
A1: Aggregation of this compound conjugates is often a multi-factorial issue. The primary driver is the increased hydrophobicity of the biomolecule after conjugation. The p-nitrobenzyl group on the DOTA chelator is hydrophobic and can lead to intermolecular interactions between conjugate molecules, causing them to aggregate and potentially precipitate from solution.[1][2] Other contributing factors include suboptimal buffer conditions (pH and ionic strength), high protein concentration, elevated temperatures during the reaction, and the inherent stability of the parent biomolecule.[1]
Q2: Can the choice of buffer impact aggregation?
A2: Absolutely. The buffer composition and pH are critical. For the conjugation step, which typically involves reacting an activated form of this compound with amine groups on the biomolecule, a slightly basic pH (typically 8.0-9.0) is often used. However, some proteins may be less stable at this pH. It's crucial to select a buffer that maintains the stability of the biomolecule while allowing for efficient conjugation. Common choices include phosphate, bicarbonate, and borate buffers. It is also important that the buffer does not contain any primary amines that could compete in the reaction.[3]
Q3: How does the molar ratio of this compound to my biomolecule affect aggregation?
A3: A higher molar ratio of this compound to the biomolecule can lead to a higher degree of labeling. While this may be desirable for some applications, over-modification can significantly increase the hydrophobicity of the conjugate, thereby increasing the risk of aggregation.[4] It is recommended to perform optimization studies to determine the ideal molar ratio that provides sufficient labeling without compromising the stability of the conjugate.[4]
Q4: Are there any specific characteristics of this compound I should be aware of?
A4: Yes, upon chelation with certain metal ions, such as Zirconium (Zr) and Gallium (Ga), this compound can form stable regioisomers and diastereomers.[5] While this is more relevant to the subsequent radiolabeling step, it is an important feature of this chelator's chemistry. From a stability perspective, the introduction of the nitrobenzyl group makes it more hydrophobic than unsubstituted DOTA.
Q5: What are the initial signs of aggregation?
A5: The most obvious sign is visible precipitation or turbidity in your reaction mixture. However, aggregation can also occur at a smaller scale, forming soluble aggregates that are not visible to the naked eye. These can be detected using analytical techniques such as Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[6][7]
Troubleshooting Guides
Problem 1: Visible Precipitation During Conjugation Reaction
| Potential Cause | Recommended Solution | Quantitative Parameters to Consider |
| High Local Concentration of this compound | Dissolve this compound in a suitable, water-miscible organic solvent (e.g., DMSO, DMF) and add it to the biomolecule solution slowly and with gentle mixing.[3] | Final organic solvent concentration should ideally be kept below 5-10% (v/v). |
| Suboptimal Buffer pH | Perform small-scale pilot experiments to test a range of pH values (e.g., 7.5 to 9.0) to find the optimal balance between conjugation efficiency and biomolecule stability.[8] | Monitor the pH of the reaction mixture before and after the addition of the this compound solution. |
| High Protein Concentration | Reduce the concentration of the biomolecule in the reaction mixture. | Typical protein concentrations for conjugation range from 1 to 10 mg/mL.[9] |
| Inappropriate Temperature | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential aggregation. | Reaction times may need to be extended from 1-2 hours at room temperature to 4-16 hours at 4°C. |
Problem 2: Increased Soluble Aggregates Detected Post-Conjugation
| Potential Cause | Recommended Solution | Quantitative Parameters to Consider |
| Over-labeling of the Biomolecule | Reduce the molar excess of this compound used in the conjugation reaction. Perform a titration to find the optimal chelator-to-biomolecule ratio.[4] | Aim for a degree of labeling (DOL) that is known to be well-tolerated for your specific biomolecule. For antibodies, a DOL of 2-4 is often a good starting point.[4] |
| Hydrophobic Interactions | Add stabilizing excipients to the reaction and purification buffers. Common examples include non-ionic surfactants (e.g., Polysorbate 20/80 at 0.01-0.1%), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine).[10] | The concentration of excipients should be optimized for your specific conjugate. |
| Inefficient Purification | Employ purification methods that are effective at separating monomers from aggregates, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[11][12] | Monitor the purity of fractions using analytical SEC. |
Experimental Protocols
Protocol 1: Analytical Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol outlines a general method for quantifying the percentage of aggregates in a this compound conjugate sample.
-
System Preparation:
-
Use a liquid chromatography system equipped with a UV detector (set to 280 nm) and an appropriate SEC column (e.g., TSKgel G3000SWxl or similar).
-
The mobile phase should be a non-denaturing buffer, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[13]
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the this compound conjugate sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
If necessary, filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Data Acquisition:
-
Inject a defined volume of the sample (e.g., 20 µL) onto the equilibrated column.
-
Record the chromatogram for a sufficient duration to allow for the elution of all species.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight (HMW) species (aggregates), the monomer, and any low molecular weight (LMW) fragments based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area_HMW / (Area_HMW + Area_Monomer + Area_LMW)) * 100
-
Protocol 2: Buffer Screening for Reduced Aggregation
This protocol describes a small-scale screening method to identify optimal buffer conditions for the conjugation reaction.
-
Prepare a Panel of Buffers:
-
Prepare a series of buffers with varying pH values (e.g., 0.1 M Sodium Bicarbonate at pH 8.0, 8.5, 9.0; 0.1 M Borate buffer at pH 8.0, 8.5, 9.0).
-
Prepare stock solutions of potential stabilizing excipients (e.g., 1 M Arginine, 10% Polysorbate 20, 50% Sucrose).
-
-
Set up the Screening Reactions:
-
In a 96-well plate or microcentrifuge tubes, aliquot your biomolecule into the different buffers.
-
For each buffer condition, create a set of reactions with and without different excipients at their target final concentrations.
-
Include a control with no this compound added.
-
-
Perform the Conjugation:
-
Add a consistent molar excess of activated this compound to each reaction well (except the negative control).
-
Incubate the plate at the desired reaction temperature (e.g., room temperature or 4°C) for a set period.
-
-
Assess Aggregation:
-
Visually inspect for any precipitation.
-
Measure the turbidity of each well by reading the absorbance at a wavelength between 340 and 600 nm.
-
For the most promising conditions (low turbidity), analyze the samples using analytical SEC (as described in Protocol 1) to quantify the percentage of soluble aggregates.
-
Visualizations
Caption: A troubleshooting workflow for addressing aggregation issues during this compound conjugation.
Caption: The pathway of aggregation driven by increased hydrophobicity after this compound conjugation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Specific Activity of p-NO2-Bn-DOTA Radiotracers
Welcome to the technical support center for p-NO2-Bn-DOTA radiotracers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during radiolabeling experiments. Our goal is to help you optimize your experimental protocols to achieve high specific activity and radiochemical purity.
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it a critical parameter for this compound radiotracers?
A1: Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in units like Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol). For receptor-targeted radiotracers like those using this compound, high specific activity is crucial. It ensures that a sufficient amount of radioactivity can be delivered to the target site without saturating the receptors with a large mass of the non-radioactive compound. Low specific activity can lead to reduced imaging contrast or therapeutic efficacy due to competition between the radiolabeled and non-radiolabeled molecules for receptor binding.[1]
Q2: My radiolabeling yield with this compound is consistently low. What are the primary factors that could be responsible?
A2: Low radiochemical yield (RCY) is a common issue that directly impacts the achievable specific activity. Several factors can contribute to this problem:
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical for efficient chelation. For DOTA and its derivatives, the optimal pH range is typically between 4.0 and 5.0.[2][3][4] A pH below 4.0 can significantly slow down the labeling kinetics, while a pH above 5.0 can lead to the formation of radionuclide hydroxides, which are not available for chelation.[2][3][4]
-
Presence of Competing Metal Ion Impurities: Trace metal contaminants in the radionuclide solution, buffers, or glassware can compete with the desired radionuclide for the DOTA chelator.[1][5][6][7] Common culprits include Fe³⁺, Cu²⁺, Zn²⁺, and Pb²⁺.[5]
-
Incorrect Temperature and Incubation Time: The optimal temperature and duration of the radiolabeling reaction are radionuclide-dependent. Insufficient heating or time can result in incomplete chelation.
-
Low Precursor Concentration: An inadequate amount of the this compound conjugate can lead to a lower overall yield of the radiolabeled product.
-
Degradation of the DOTA-conjugate: The integrity of the this compound conjugate is essential for successful radiolabeling. Degradation can occur during synthesis, purification, or storage.
Q3: How can I minimize the impact of competing metal ion impurities on my radiolabeling?
A3: Minimizing metal ion contamination is a critical step in achieving high specific activity. Here are several strategies:
-
Use High-Purity Reagents: Employ high-purity, metal-free water and reagents for all buffers and solutions. Glassware should be washed with acid to remove any trace metal contaminants.
-
Utilize Chelex Resin: Pre-treating buffers with Chelex resin can effectively remove divalent metal ion contaminants.
-
Purify the Radionuclide: If the radionuclide stock is suspected to contain metal impurities, purification using methods like ion exchange chromatography may be necessary before radiolabeling.[8]
-
Increase Chelator Concentration: While this may decrease the final specific activity, a higher concentration of the this compound conjugate can help to outcompete low levels of metal contaminants.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the radiolabeling of this compound conjugates.
Issue 1: Low Radiochemical Yield (RCY) and Specific Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | - Verify the pH of the reaction buffer and adjust it to the optimal range of 4.0-5.0.[2][3][4] - Use a reliable pH meter or pH strips to confirm the pH before adding the radionuclide. |
| Metal Ion Contamination | - Use new, metal-free vials and pipette tips. - Prepare fresh buffers using high-purity water and reagents. - Pre-treat buffers with Chelex resin. - Analyze the radionuclide stock for metal impurities using techniques like ICP-MS.[6] |
| Incorrect Temperature/Time | - Optimize the reaction temperature and time for your specific radionuclide and conjugate. Refer to literature for similar compounds. - For many common radionuclides, temperatures between 70°C and 95°C for 15-30 minutes are effective.[5][9] |
| Precursor Degradation | - Confirm the purity and integrity of your this compound conjugate using analytical techniques like HPLC and mass spectrometry. - Store the conjugate under appropriate conditions (e.g., -20°C, desiccated) to prevent degradation. |
Issue 2: High Levels of Unbound Radionuclide Post-Labeling
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the incubation time or temperature to drive the reaction to completion. - Ensure the molar ratio of the DOTA-conjugate to the radionuclide is sufficient. |
| Inefficient Purification | - Optimize the purification method (e.g., SPE, HPLC) to effectively separate the radiolabeled conjugate from free radionuclide. - For SPE, ensure the correct cartridge type and elution solvents are used. For HPLC, optimize the gradient and column chemistry.[10][11][12] |
Data Presentation
The following tables summarize key quantitative data to guide the optimization of your radiolabeling protocols.
Table 1: Effect of Competing Metal Ions on Radiolabeling Yield of DOTA-derivatives.
| Competing Metal Ion | Molar Ratio (Metal:Radionuclide) | Approximate Reduction in RCY (%) with ¹⁷⁷Lu | Approximate Reduction in RCY (%) with ¹⁶¹Tb |
| Cu²⁺ | 20:1 | >90% | >90% |
| Zn²⁺ | 20:1 | >90% | >80% |
| Pb²⁺ | 20:1 | >90% | >90% at a 1:1 ratio |
| Fe³⁺ | 20:1 | >80% | >80% |
Data adapted from a study on p-SCN-Bn-DOTA, which is structurally similar to this compound. The impact on this compound is expected to be comparable.[5]
Table 2: Recommended Reaction Conditions for DOTA Radiolabeling with Various Radionuclides.
| Radionuclide | Optimal pH Range | Typical Temperature (°C) | Typical Incubation Time (min) |
| ⁶⁸Ga | 3.5 - 4.5 | 95 | 5 - 10 |
| ¹⁷⁷Lu | 4.0 - 5.0 | 80 - 95 | 15 - 30 |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 |
| ¹¹¹In | 4.5 - 5.5 | 100 | 30 |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 |
These are general guidelines and may require optimization for specific this compound conjugates.[3][4][9]
Experimental Protocols
Protocol 1: General Radiolabeling of a this compound Conjugate
-
Preparation:
-
In a sterile, metal-free microcentrifuge tube, dissolve the this compound conjugate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5). The final concentration of the conjugate should be optimized based on the desired specific activity.
-
-
Radiolabeling Reaction:
-
Add the required activity of the radionuclide (e.g., ¹⁷⁷LuCl₃) to the solution containing the DOTA-conjugate.
-
Gently mix the solution and confirm the pH is within the optimal range.
-
Incubate the reaction vial in a shielded heating block at the optimized temperature and for the predetermined duration (see Table 2).
-
-
Quenching and Quality Control:
-
After incubation, cool the reaction vial to room temperature.
-
Perform radiochemical purity analysis using techniques like radio-TLC or radio-HPLC to determine the percentage of incorporated radionuclide.
-
-
Purification:
Protocol 2: Purification of Radiolabeled this compound Conjugate using SPE
-
Cartridge Preparation:
-
Condition a C18 SPE cartridge by washing with ethanol followed by high-purity water.
-
-
Loading:
-
Load the crude radiolabeling reaction mixture onto the conditioned SPE cartridge. The radiolabeled conjugate will be retained on the stationary phase.
-
-
Washing:
-
Wash the cartridge with water to remove any unbound radionuclide and hydrophilic impurities.
-
-
Elution:
-
Elute the purified radiolabeled conjugate from the cartridge using an appropriate organic solvent, such as ethanol or an ethanol/water mixture.
-
-
Final Formulation:
-
Evaporate the organic solvent and reconstitute the purified product in a physiologically compatible buffer (e.g., saline).
-
Visualizations
Caption: A generalized workflow for the radiolabeling and purification of this compound radiotracers.
Caption: A logical troubleshooting guide for addressing low specific activity in this compound radiolabeling.
References
- 1. Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. akjournals.com [akjournals.com]
- 9. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. affinisep.com [affinisep.com]
- 11. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Antibody Labeling: p-NO2-Bn-DOTA vs. p-SCN-Bn-DOTA
In the development of radioimmunoconjugates for targeted imaging and therapy, the choice of the bifunctional chelator is a critical parameter that influences conjugation efficiency, radiolabeling, and the ultimate in vivo performance of the antibody. This guide provides an objective comparison between two DOTA derivatives, p-nitrobenzyl-DOTA (p-NO2-Bn-DOTA) and p-isothiocyanatobenzyl-DOTA (p-SCN-Bn-DOTA), to clarify their respective roles in antibody labeling workflows.
While both molecules share the DOTA macrocycle for securely chelating radiometals, their suitability for direct antibody conjugation differs fundamentally. The key distinction lies in the reactivity of the functional group attached to the benzyl linker. p-SCN-Bn-DOTA is a conjugation-ready chelator, whereas this compound is a synthetic precursor that requires chemical modification prior to antibody labeling.
Chemical Reactivity and Conjugation Strategy
The isothiocyanate group (-N=C=S) of p-SCN-Bn-DOTA is electrophilic and reacts readily with primary amine groups, such as the ε-amine of lysine residues on the surface of antibodies. This reaction occurs under mild basic conditions (typically pH 8.5-9.5) and forms a stable thiourea covalent bond, making it the most widely used derivative for a one-step conjugation process.[1][2]
Conversely, the nitro group (-NO2) of This compound is not reactive towards functional groups on proteins. To be used for conjugation, the nitro group must first be chemically reduced to an amine (-NH2). This amine can then be converted into a reactive isothiocyanate group using reagents like thiophosgene, yielding p-SCN-Bn-DOTA. Therefore, this compound serves as a stable precursor in a multi-step synthesis rather than a direct labeling agent.[3]
The logical workflow below illustrates the direct conjugation path for p-SCN-Bn-DOTA versus the multi-step synthetic route required for this compound.
Performance Data for p-SCN-Bn-DOTA Conjugation
As p-SCN-Bn-DOTA is the standard reagent for direct lysine conjugation, the following tables summarize its performance characteristics based on published experimental data.
Table 1: Conjugation Efficiency of p-SCN-Bn-DOTA
| Antibody | Molar Ratio (Chelator:Ab) | Chelators per Antibody (Average) | Reference |
| Rituximab | 20:1 | 6.1 | [4][5] |
| Rituximab | 10:1 | 6.42 ± 1.72 | [6] |
| Rituximab | 50:1 | 11.01 ± 2.64 | [6] |
| Trastuzumab | 20:1 | 4.9 | [7] |
| 1C1m-Fc | 50:1 | ~11 | [8][9] |
| S01 | Not Specified | 1.6 | [1] |
Table 2: Impact of Conjugation Ratio on Antibody Immunoreactivity
| Antibody | Chelators per Antibody (Average) | Immunoreactive Fraction (%) | Key Finding | Reference |
| Rituximab | ~4 | 91.4 | High immunoreactivity at low conjugation ratios. | [6] |
| Rituximab | ~7 | 72.8 | Moderate decrease in immunoreactivity. | [6] |
| Rituximab | ~9 | 47.3 | Significant loss of immunoreactivity at high ratios. | [6] |
| 1C1m-Fc | 1 - 8.5 | 78 - 87.5 | Immunoreactivity not significantly affected. | [8][9] |
| 1C1m-Fc | 11 | 24 | Drastic loss of immunoreactivity. | [8][9] |
Table 3: Stability of Radioimmunoconjugates Prepared with p-SCN-Bn-DOTA
| Radioimmunoconjugate | Radiometal | Stability Condition | Stability Results | Reference |
| ¹⁷⁷Lu-Trastuzumab | ¹⁷⁷Lu | 72 hours (in vitro) | >98.5% stable (<1.5% release) | [7] |
| ⁹⁰Y-Trastuzumab | ⁹⁰Y | 72 hours (in vitro) | >83% stable (<17% release) | [7] |
| ⁶⁴Cu-Rituximab | ⁶⁴Cu | 48 hours (human serum) | >94% stable (<6% dissociation) | [10][11] |
| ²²⁵Ac-Antibody | ²²⁵Ac | In vitro & in vivo | Products are stable. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the conjugation and radiolabeling of antibodies using p-SCN-Bn-DOTA.
Protocol 1: Antibody Conjugation with p-SCN-Bn-DOTA
This protocol describes the covalent attachment of the chelator to the antibody.
-
Buffer Exchange: The antibody is transferred into a conjugation buffer, typically 0.1 M sodium carbonate buffer at pH 9.0, using size-exclusion chromatography (e.g., PD-10 columns) to remove any amine-containing buffers like Tris.[8][12]
-
Chelator Addition: A stock solution of p-SCN-Bn-DOTA is prepared in a compatible solvent (e.g., DMSO or water) and added to the antibody solution. Molar excess can range from 5-fold to 50-fold depending on the desired degree of conjugation.[8][9]
-
Incubation: The reaction mixture is incubated to allow the conjugation to proceed. Common conditions are 1 hour at 37°C or overnight at 4°C.[2][8]
-
Purification: The resulting DOTA-antibody conjugate is purified from unreacted chelator using size-exclusion chromatography. The buffer is exchanged to a metal-free buffer suitable for storage and subsequent radiolabeling, such as 0.25 M ammonium acetate.[6]
-
Quality Control: The average number of chelators conjugated per antibody is determined. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common method, where the mass shift between the native and conjugated antibody is measured.[4][7]
Protocol 2: Radiolabeling of DOTA-Conjugated Antibody
This protocol outlines the incorporation of a radiometal into the chelated antibody.
-
pH Adjustment: The DOTA-antibody conjugate solution is adjusted to the optimal pH for the specific radiometal. For many trivalent metals like ¹⁷⁷Lu and ⁹⁰Y, a slightly acidic pH of 5.0-5.5 is used.
-
Radiometal Addition: The radiometal (e.g., ¹⁷⁷LuCl₃) is added to the conjugate solution.
-
Incubation: The mixture is incubated at an elevated temperature to facilitate complexation. For DOTA, this is typically 30-60 minutes at 37-42°C.[7] Some protocols for certain metals may require higher temperatures, but this is often avoided for heat-sensitive antibodies.[6][13]
-
Quenching (Optional): A small amount of a quenching agent like DTPA (5 mM) may be added to complex any remaining free radiometal.
-
Quality Control: Radiochemical purity is assessed using methods like instant thin-layer chromatography (ITLC-SG).[7] The percentage of radioactivity associated with the antibody is determined to ensure high labeling efficiency, typically >95%.
Conclusion
For researchers aiming to label antibodies via lysine residues, p-SCN-Bn-DOTA is the appropriate, conjugation-ready bifunctional chelator . It facilitates a straightforward and well-documented conjugation process to form stable radioimmunoconjugates. The number of conjugated chelators must be optimized, as excessive conjugation can negatively impact the antibody's immunoreactivity.[6][8]
This compound , while structurally similar, is a non-reactive precursor. Its utility is primarily in the chemical synthesis of p-SCN-Bn-DOTA or as a model compound for studying the physicochemical properties of the resulting metal-DOTA complexes.[14][15] Therefore, it is not a direct alternative to p-SCN-Bn-DOTA for antibody labeling protocols. This guide clarifies these distinct roles, enabling scientists to select the correct reagent and streamline the development of novel radioimmunoconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of p-NO2-Bn-DOTA and NOTA Chelators for Gallium-68 Radiolabeling
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the development of Gallium-68 (Ga-68) based radiopharmaceuticals. The chelator not only ensures stable coordination of the Ga-68 radionuclide but can also significantly influence the pharmacokinetic and pharmacodynamic properties of the final imaging agent. This guide provides an objective, data-driven comparison of two widely used classes of chelators: p-NO2-Bn-DOTA, a derivative of the well-established DOTA, and the versatile NOTA chelator.
Executive Summary
Both this compound and NOTA-based chelators can be effectively used to produce stable Ga-68 radiotracers.[1] However, they present distinct advantages and disadvantages. NOTA and its derivatives generally offer the significant advantage of rapid and efficient radiolabeling with Ga-68 at room temperature, which is highly beneficial for routine clinical applications.[1][2] In contrast, DOTA derivatives typically require heating to achieve optimal radiochemical purity.[1][2] On the other hand, DOTA's versatility extends to its ability to chelate other trivalent metals, including therapeutic radionuclides like Lutetium-177, making it a cornerstone for theranostic applications.[1][2]
Comparative Performance Data
The following tables summarize key quantitative data from preclinical studies comparing the performance of DOTA and NOTA-based chelators for Ga-68. It is important to note that the specific biomolecule conjugated to the chelator can influence the overall properties of the radiotracer.
Radiolabeling and Physicochemical Properties
| Parameter | Ga-68-NOTA-TATE | Ga-68-DOTA-TATE | Reference |
| Radiochemical Purity | ≥ 99% | ≥ 95% | [3] |
| Partition Coefficient (Log P) | -1.76 ± 0.06 | -2.72 ± 0.16 | [3] |
| Plasma Protein Binding | 12.12% | 30.6% | [3] |
TATE (Tyr3-octreotate) is a somatostatin analogue used for neuroendocrine tumor imaging.
In Vitro and In Vivo Performance
| Parameter | Ga-68-NOTA-based | Ga-68-DOTA-based | Reference |
| In Vitro Stability (3h in human serum) | > 99% | > 95% | [3] |
| Tumor Uptake (AR42J tumors, 1h p.i., %ID/g) | 3.16 ± 1.92 | 3.14 ± 2.07 | [3] |
| Kidney Uptake | [68Ga]Ga-NOTA-A1-His showed twofold higher kidney uptake compared to [68Ga]Ga-DOTA-A1-His. | Lower kidney uptake compared to the NOTA-conjugated counterpart. | [1][2] |
| Liver Uptake (SUVmax in humans) | 4.2 | 10.1 | [3] |
%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection. SUVmax: maximum standardized uptake value.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. Below are representative protocols for key experiments cited in the comparison.
Ga-68 Radiolabeling Protocol (General)
A common procedure for Ga-68 labeling of DOTA and NOTA-conjugated peptides involves the following steps:
-
Elution of Ga-68: Gallium-68 is eluted from a 68Ge/68Ga generator using ultrapure hydrochloric acid (e.g., 0.1 M HCl).[4][5]
-
Buffering: The pH of the Ga-68 eluate is adjusted to the optimal range for the specific chelator using a suitable buffer, such as sodium acetate.[5][6] For DOTA derivatives, a pH of 3.5-4.5 is common, while NOTA derivatives can often be labeled at a slightly wider pH range.
-
Incubation: The chelator-conjugated biomolecule is added to the buffered Ga-68 solution.
-
Quality Control: The radiochemical purity of the final product is determined using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[5][6]
In Vitro Serum Stability Assay
-
The Ga-68 labeled compound is incubated in fresh human plasma at 37°C.[3]
-
Aliquots are taken at various time points (e.g., 30, 60, 120, 180 minutes).[3]
-
To precipitate the plasma proteins, ice-cold methanol or ethanol is added to each aliquot, followed by centrifugation.[3]
-
The supernatant, containing the radiolabeled compound, is analyzed by iTLC or HPLC to determine the percentage of intact radiotracer.[3]
Visualizing the Processes
To better understand the workflows and relationships discussed, the following diagrams are provided.
Caption: Ga-68 Chelation with DOTA and NOTA.
Caption: Comparative Radiolabeling Workflow.
Caption: Chelator Selection Guide for Ga-68.
Conclusion
The selection between this compound and NOTA chelators for Ga-68 radiolabeling is application-dependent. NOTA and its derivatives are highly advantageous for routine PET imaging due to their ability to be radiolabeled rapidly at room temperature, which simplifies the process and is ideal for heat-sensitive biomolecules.[1][4] This often results in higher radiochemical purity and stability.[3]
Conversely, DOTA remains a highly relevant chelator, particularly in the context of theranostics, where the same conjugated biomolecule can be labeled with both a diagnostic (Ga-68) and a therapeutic radionuclide (e.g., Lu-177).[1] While requiring heating for efficient Ga-68 labeling, its versatility and the extensive body of research supporting its use make it a continued staple in radiopharmaceutical development.[5][6] Furthermore, in some preclinical models, DOTA-conjugated tracers have demonstrated lower kidney retention, a factor that can be critical for reducing radiation dose to this organ.[1][2] Ultimately, the choice of chelator will depend on a careful consideration of the specific research or clinical goals, the nature of the targeting molecule, and the desired logistical workflow.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: p-NO2-Bn-DOTA versus DTPA Derivatives for Radiometal Chelation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate bifunctional chelator is a critical decision in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The stability of the complex formed between the chelator and the radiometal is paramount to ensure that the radionuclide remains associated with the targeting biomolecule (e.g., antibody or peptide) in vivo, thereby minimizing off-target radiation exposure and maximizing therapeutic or diagnostic efficacy. This guide provides an objective comparison between the macrocyclic chelator S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid (p-NO2-Bn-DOTA) and acyclic diethylenetriaminepentaacetic acid (DTPA) derivatives, supported by experimental data.
Overview of Chelators
This compound is a derivative of the well-established macrocyclic chelator DOTA. The DOTA cage-like structure pre-organizes the donor atoms, leading to the formation of thermodynamically stable and kinetically inert complexes with a wide range of radiometals.[1][2] The kinetic inertness, a result of the macrocyclic effect, is particularly crucial for preventing the release of the radiometal in vivo.[1] The p-nitrobenzyl group provides a versatile functional handle for conjugation to biomolecules after reduction to an amino group.
DTPA derivatives , such as CHX-A''-DTPA, are acyclic or "open-chain" chelators. While generally forming less kinetically stable complexes compared to DOTA, they offer the advantage of typically faster and more efficient radiolabeling under milder conditions (e.g., room temperature).[3] However, standard DTPA conjugates have shown limitations, particularly with therapeutic nuclides, due to insufficient stability.[4] To address this, derivatives like CHX-A''-DTPA were developed to enhance the stability of the resulting radiometal complexes.[1]
Quantitative Data Comparison
The following tables summarize key performance metrics for this compound and DTPA derivatives based on published experimental data.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator/Radiometal | Radiolabeling Conditions | Radiochemical Purity/Yield | Reference |
| DOTA Derivatives | |||
| 177Lu-DOTA-Nimotuzumab | Not specified | >98% | [5] |
| 68Ga-DOTA-TATE | 15 min at 60°C | >98% | [3] |
| 90Y-DOTA | Optimized conditions | High | [6] |
| 111In-DOTA-Peptides | 5-30 min at 80-100°C, pH 4-4.5 | Optimized | [7] |
| DTPA Derivatives | |||
| 177Lu-CHX-A''-DTPA-Nimotuzumab | Not specified | >98% | [5] |
| 90Y-CHX-A''-DTPA | Room temperature, 5 min | High | [8] |
| 90Y-DTPA | Optimized conditions | High | [6] |
| 68Ga-NOTA-TATE (NOTA is an acyclic chelator) | 5 min at room temperature | >98% | [3] |
Table 2: In Vitro Stability
| Radiopharmaceutical | Stability Assay | Results | Reference |
| 177Lu-DOTA-Nimotuzumab | Saline at 37°C for 4 days | Good stability | [5] |
| 177Lu-CHX-A''-DTPA-Nimotuzumab | Saline at 37°C for 4 days | Good stability | [5] |
| 90Y-octapa-trastuzumab | Human serum for 96 h | 94.8 ± 0.6% intact | [8] |
| 90Y-CHX-A''-DTPA-trastuzumab | Human serum for 96 h | 87.1 ± 0.9% intact | [8] |
| 88Y-DOTA | Serum for 17 days | No significant release | [9] |
| 88Y-CHX-A''-DTPA (Isomer A) | Serum for 17 days | Dissociation rate: 2.54 x 10-3 day-1 | [9] |
| 111In-DTPA-dGlu-minigastrin | Human serum at 37°C | Transchelation t1/2: 239 h | [4] |
| 111In-DTPA-Leu-minigastrin | Human serum at 37°C | Transchelation t1/2: 91 h | [4] |
| 68Ga-NOTA-TATE | Incubation for 3 h | ≥99% stable | [10] |
| 68Ga-DOTA-TATE | Incubation for 3 h | ≥95% stable | [10] |
Table 3: In Vivo Biodistribution (Selected Data)
| Radiopharmaceutical | Animal Model | Key Findings | Reference |
| 88Y-DOTA conjugate | Nontumor-bearing nude mice | Significantly lower bone uptake compared to DTPA derivatives. | [9] |
| 88Y-DTPA derivative conjugates | Nontumor-bearing nude mice | Significantly higher cortical bone uptake of 88Y. | [9] |
| 90Y-DOTA | Swiss mice | ~90% excreted via urine within 1 h with negligible organ localization. | [6] |
| 90Y-DTPA | Swiss mice | ~90% excreted via urine within 1 h with negligible organ localization. | [6] |
| 90Y-octapa-trastuzumab | Mice with SKOV3 xenografts | Tumor uptake: 30.1 ± 7.4 %ID/g at 72 h. | [8] |
| 90Y-CHX-A''-DTPA-trastuzumab | Mice with SKOV3 xenografts | Tumor uptake: 42.3 ± 4.0 %ID/g at 72 h. | [8] |
| 68Ga-NOTA-TATE | Healthy volunteers | Lower SUVmax in most organs (e.g., liver) compared to 68Ga-DOTA-TATE. | [10] |
| 68Ga-DOTA-TATE | Healthy volunteers | Higher background uptake in some organs. | [10] |
Key Experimental Protocols
Radiolabeling of DOTA-Peptides with 177Lu
This protocol is a generalized procedure based on common practices in the literature.
-
Preparation: To a sterile, pyrogen-free reaction vial, add 10-20 µg of the DOTA-conjugated peptide dissolved in a metal-free buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Radionuclide Addition: Add a calibrated amount of 177LuCl3 solution (e.g., 370-740 MBq) to the reaction vial. The molar ratio of chelator to radiometal is critical and should be optimized.
-
Incubation: Securely cap the vial and incubate at 90-95°C for 15-30 minutes.
-
Quality Control: After cooling to room temperature, determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A typical ITLC system for 177Lu-DOTA-peptides uses a mobile phase of 0.1 M sodium citrate, pH 5.5, where the labeled peptide remains at the origin and free 177Lu moves with the solvent front.
-
Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using a C18 Sep-Pak cartridge.
Radiolabeling of CHX-A''-DTPA-Antibodies with 90Y
This protocol is a generalized procedure based on common practices in the literature.
-
Preparation: To a sterile, pyrogen-free reaction vial, add the CHX-A''-DTPA-conjugated antibody (e.g., 1 mg) dissolved in a metal-free buffer (e.g., 0.25 M ammonium acetate, pH 7.0).
-
Radionuclide Addition: Add a calibrated amount of 90YCl3 (e.g., 185-370 MBq) to the vial.
-
Incubation: Gently mix and incubate at room temperature (20-25°C) for 5-10 minutes.
-
Quenching: Add a small volume of a DTPA solution (e.g., 50 mM) to chelate any remaining free 90Y.
-
Purification and Quality Control: The radiolabeled antibody is purified from free 90Y-DTPA using size exclusion chromatography (e.g., a PD-10 column). Radiochemical purity is assessed by ITLC.
Visualizations
References
- 1. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 90Y-DTPA and 90Y-DOTA for potential application in intra-vascular radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stability of p-NO2-Bn-DOTA Conjugates in Serum: A Comparative Guide
For researchers, scientists, and professionals in drug development, the in-vitro stability of radiolabeled conjugates is a critical parameter influencing their in-vivo performance. This guide provides a comparative analysis of the serum stability of p-NO2-Bn-DOTA, a widely used chelator for radiopharmaceuticals, against other common alternatives. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable chelator for a given application.
The stability of a radiometal-chelator complex is paramount to ensure that the radionuclide remains associated with the targeting biomolecule (e.g., peptide, antibody) in vivo, minimizing off-target radiation exposure and maximizing therapeutic or diagnostic efficacy. This guide focuses on the serum stability of conjugates, a key indicator of their behavior in the physiological environment.
Comparative Serum Stability of DOTA Derivatives
The following table summarizes the serum stability of various DOTA derivatives from published studies. It is important to note that the stability can be significantly influenced by the specific biomolecule conjugated to the chelator and the radiometal used.
| Chelator | Radiometal | Conjugated Molecule | Serum Type | Incubation Time | % Intact Conjugate | Reference |
| This compound | 89Zr | PAN-tetrazene | Human | 7 days | >95% | [1] |
| p-SCN-Bn-DOTA | 68Ga | A1-His sdAb | Human | 2 hours | Stable | [2] |
| DOTA | 177Lu | Trastuzumab | Not Specified | Up to 168 hours | >96% | [2] |
| DOTA | 64Cu | Rituximab | Not Specified | 48 hours | >94% | [3] |
| DOTA-TATE | 68Ga | TATE peptide | Human | 3 hours | >95% | [4] |
| DOTAGA | 225Ac | OTSA101 antibody | Murine | 7 days | >96% | [3] |
| NOTA-TATE | 68Ga | TATE peptide | Human | 3 hours | >99% | [4] |
| p-SCN-Bn-NOTA | 68Ga | A1-His sdAb | Human | 2 hours | Stable | [2] |
| p-NO2-Bn-neunpa | 111In | Not Applicable | Human | 5 days | 97.8% | [5] |
| DTPA | 111In | Trastuzumab | Not Specified | Not Specified | Less stable than 177Lu-DOTA | [2] |
Experimental Protocols for Serum Stability Assessment
The determination of serum stability typically involves incubating the radiolabeled conjugate in serum at physiological temperature and analyzing the integrity of the conjugate at various time points. The two most common analytical techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Instant Thin-Layer Chromatography (ITLC).
Detailed Protocol for Serum Stability Analysis using RP-HPLC
-
Preparation of Serum Samples:
-
To a sterile microcentrifuge tube, add 150 µL of human or mouse serum.
-
Add 15 µL of the radiolabeled conjugate (e.g., 68Ga-p-NO2-Bn-DOTA-peptide) to the serum.
-
Gently mix and incubate the tube at 37°C.
-
-
Sample Collection and Processing:
-
At predetermined time points (e.g., 1, 2, 4, 24 hours), take an aliquot (e.g., 50 µL) of the serum mixture.
-
To precipitate the serum proteins, add twice the volume of ice-cold acetonitrile or ethanol (e.g., 100 µL).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
-
RP-HPLC Analysis:
-
Collect the supernatant, which contains the radiolabeled conjugate and any potential degradation products.
-
Inject an aliquot of the supernatant onto a C18 RP-HPLC column.
-
Elute the components using a gradient of a suitable mobile phase, typically a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the eluate with a radioactivity detector to obtain a radiochromatogram.
-
-
Data Analysis:
-
Integrate the peaks in the radiochromatogram to determine the percentage of the intact radiolabeled conjugate relative to the total radioactivity.
-
Detailed Protocol for Serum Stability Analysis using ITLC
-
Preparation of ITLC Strips:
-
Cut ITLC silica gel strips to a standard size (e.g., 1 cm x 10 cm).
-
Prepare a developing chamber with a suitable mobile phase. The choice of mobile phase depends on the radiolabeled conjugate and the expected impurities. For example, a mixture of 10% ammonium acetate and methanol can be used for some 177Lu-DOTA conjugates.
-
-
Sample Application and Development:
-
Spot a small volume (e.g., 1-2 µL) of the serum incubation mixture onto the origin of the ITLC strip.
-
Place the strip in the developing chamber, ensuring the origin is above the solvent level.
-
Allow the solvent to ascend the strip by capillary action.
-
-
Analysis:
-
Once the solvent front has reached near the top of the strip, remove it and allow it to dry.
-
Scan the strip using a radio-TLC scanner or cut the strip into sections and count the radioactivity in each section using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of radioactivity corresponding to the intact conjugate (which typically remains at the origin) versus the free radionuclide or other impurities that migrate with the solvent front.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the serum stability of a radiolabeled conjugate.
Caption: Experimental workflow for serum stability assessment.
Logical Pathway for Chelator Selection
The choice of a chelator is a critical decision in the development of a radiopharmaceutical. The following diagram outlines a logical pathway for selecting an appropriate chelator based on key considerations.
Caption: Decision pathway for optimal chelator selection.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioimmunotheranostic Pair Based on the Anti-HER2 Monoclonal Antibody: Influence of Chelating Agents and Radionuclides on Biological Properties [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the Immunoreactivity of p-NO2-Bn-DOTA Labeled Antibodies: A Comparative Guide
In the landscape of radioimmunotherapy and immuno-PET imaging, the choice of a bifunctional chelator is critical to preserving the integrity and function of the monoclonal antibody (mAb). The chelator, which links the radioactive metal ion to the antibody, can influence the overall stability, pharmacokinetics, and, most importantly, the immunoreactivity of the final radioimmunoconjugate. This guide provides a comparative analysis of p-NO2-Bn-DOTA (a derivative of the widely used DOTA chelator) and other common alternatives, with a focus on their impact on antibody immunoreactivity, supported by experimental data.
The conjugation of chelators to antibodies, a process often targeting lysine residues, can sometimes hinder the antigen-binding site, thereby reducing the antibody's effectiveness.[1] Therefore, assessing the immunoreactivity of the labeled antibody is a crucial step in the development of radioimmunoconjugates.
Comparison of Bifunctional Chelators
The selection of a chelator is often dictated by the radiometal of choice and the desired in vivo behavior of the radioimmunoconjugate. Below is a comparison of DOTA derivatives with other commonly used chelators.
| Chelator Family | Example Derivative(s) | Key Advantages | Potential Drawbacks | Impact on Immunoreactivity |
| DOTA | p-SCN-Bn-DOTA, DOTA-NHS-ester | Versatile for various radiometals (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu, ²²⁵Ac), generally forms stable complexes.[2][3] | Radiolabeling often requires heating, which can be detrimental to sensitive antibodies.[2] | Generally well-preserved, but can be affected by the number of chelators conjugated per antibody.[4][5] |
| NODAGA | NODAGA-NHS-ester | Allows for radiolabeling with ⁶⁴Cu under milder conditions (room temperature) compared to DOTA.[6] | Less versatile for a wide range of radiometals compared to DOTA. | Similar immunoreactivity to DOTA has been observed.[6] |
| DTPA | CHX-A"-DTPA, 1B4M-DTPA | Can be radiolabeled under mild conditions. | Generally forms less stable complexes in vivo compared to macrocyclic chelators like DOTA, which can lead to release of the radiometal.[7] | The choice of chelator did not significantly influence the immunoreactivity of trastuzumab in one study.[3] |
| DFO | Desferrioxamine B | Commonly used for ⁸⁹Zr labeling. | Concerns exist regarding the in vivo stability of ⁸⁹Zr-DFO complexes, with potential for bone uptake of released ⁸⁹Zr.[8][9] | Not extensively detailed in the provided search results, but the focus is more on the stability of the complex. |
| NOTA | p-SCN-Bn-NOTA | Reported to yield higher in vivo stability for ⁶⁴Cu compared to DOTA.[10] | Primarily used for specific radiometals like ⁶⁴Cu and ⁶⁸Ga. | Not explicitly detailed in the provided search results, but successful clinical use suggests preserved immunoreactivity.[10] |
Quantitative Data on Immunoreactivity
The immunoreactive fraction is a measure of the proportion of radiolabeled antibodies that can still bind to their target antigen. This is a critical parameter for assessing the quality of a radioimmunoconjugate.
| Antibody | Chelator | Radiolabel | Immunoreactive Fraction (%) | Reference |
| Trastuzumab | [¹⁷⁷Lu]Lu-DOTA | ¹⁷⁷Lu | 98% | [3] |
| Trastuzumab | [¹¹¹In]In-DTPA | ¹¹¹In | 97% | [3] |
| Trastuzumab | [⁶⁴Cu]Cu-15-5 | ⁶⁴Cu | 88-94% | [11] |
| Trastuzumab | [⁶⁴Cu]Cu-NODAGA | ⁶⁴Cu | 88-94% | [11] |
| Trastuzumab | [⁶⁴Cu]Cu-DOTA | ⁶⁴Cu | 88-94% | [11] |
| 1C1m-Fc | [¹⁷⁷Lu]Lu-p-SCN-Bn-DOTA (1 DOTA/mAb) | ¹⁷⁷Lu | 85.1 ± 1.3% | [4] |
| 1C1m-Fc | [¹⁷⁷Lu]Lu-p-SCN-Bn-DOTA (8.5 DOTA/mAb) | ¹⁷⁷Lu | 78 ± 1.4% | [4] |
| 1C1m-Fc | [¹⁷⁷Lu]Lu-p-SCN-Bn-DOTA (11 DOTA/mAb) | ¹⁷⁷Lu | 24 ± 1.7% | [4] |
| Rituximab | [⁹⁰Y]Y-DOTA (approx. 4 DOTA/mAb) | ⁹⁰Y | 91.4% | [5][12] |
| Rituximab | [⁹⁰Y]Y-DOTA (approx. 9 DOTA/mAb) | ⁹⁰Y | 47.3% | [5][12] |
Note: Direct comparison of immunoreactive fractions across different studies should be done with caution due to variations in antibodies, cell lines, and experimental protocols.
Experimental Protocols
Antibody Conjugation with p-SCN-Bn-DOTA
This protocol describes a common method for conjugating a DOTA derivative to an antibody via the isothiocyanate group, which reacts with amine groups on lysine residues.
Methodology:
-
Buffer Exchange: The antibody is typically buffer-exchanged into a carbonate/bicarbonate buffer at a pH of approximately 9.0 to facilitate the reaction with the isothiocyanate group.
-
Conjugation: A solution of p-SCN-Bn-DOTA in an organic solvent like DMSO is added to the antibody solution at a specific molar ratio. The reaction mixture is then incubated, for example, for 1 hour at 37°C.[12]
-
Purification: The resulting immunoconjugate is purified from unconjugated chelator using size exclusion chromatography (e.g., a PD-10 desalting column).[12]
-
Characterization: The number of chelators per antibody is determined, often by spectrophotometric methods or mass spectrometry.[13][14]
Immunoreactivity Assay (Lindmo Assay)
The Lindmo assay is a standard method to determine the immunoreactive fraction of a radiolabeled antibody.
Methodology:
-
A constant, small amount of the radiolabeled antibody is incubated with increasing concentrations of target cells.[5][12]
-
The incubation is carried out for a sufficient time to allow binding to reach equilibrium.
-
Cell-bound radioactivity is separated from the unbound fraction, typically by centrifugation.
-
The radioactivity in both the cell pellet and the supernatant is measured.
-
The ratio of total activity to bound activity is plotted against the reciprocal of the cell concentration.
-
The immunoreactive fraction is determined from the inverse of the y-intercept of the resulting linear regression.[5][12]
Conclusion
The choice of a bifunctional chelator is a critical parameter in the development of antibody-based radiopharmaceuticals. While this compound and its derivatives are widely used due to their versatility and the stability of the resulting complexes, the conjugation process can impact the immunoreactivity of the antibody. The number of chelators conjugated per antibody molecule appears to be a key factor, with higher ratios potentially leading to a significant loss of antigen-binding capacity.[4][5]
Alternative chelators such as NODAGA offer advantages for specific radionuclides like ⁶⁴Cu by allowing for milder labeling conditions, which can be beneficial for sensitive antibodies.[6][15] Ultimately, the optimal choice of chelator will depend on the specific antibody, the radionuclide, and the intended application. Careful assessment of immunoreactivity using standardized assays is essential to ensure the efficacy of the final radioimmunoconjugate. The data presented in this guide highlights the importance of optimizing the conjugation chemistry to preserve the biological function of the antibody.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 177Lu-nanobodies for radioimmunotherapy of HER2-positive breast cancer: evaluation of different bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thno.org [thno.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 15. researchgate.net [researchgate.net]
Characterization of p-NO2-Bn-DOTA Conjugates Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional chelator p-NO2-Bn-DOTA (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a critical component in the development of targeted radiopharmaceuticals. Its robust coordination chemistry with a variety of radiometals, coupled with the reactive nitro group that can be reduced to an amine for conjugation to biomolecules, makes it a versatile tool in nuclear medicine. Accurate characterization of this compound and its bioconjugates is paramount for ensuring the quality, stability, and efficacy of the final radiopharmaceutical product. Mass spectrometry (MS) stands out as an indispensable analytical technique for this purpose, providing detailed information on molecular weight, purity, and structural integrity.
This guide offers a comparative overview of the mass spectrometric characterization of this compound conjugates, presenting supporting experimental data and detailed protocols. We will also compare its mass spectrometric behavior with alternative bifunctional chelators, namely NOTA and DOTAGA, to provide a comprehensive resource for researchers in the field.
Mass Spectrometric Profile of this compound Conjugates
Electrospray ionization mass spectrometry (ESI-MS) is the most common technique for the analysis of this compound and its conjugates. In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion. When complexed with a metal, such as Zirconium (Zr), the corresponding metal-complex ion can be observed.
A key feature in the mass spectrum of this compound is the potential for the formation of regioisomers upon metal complexation, which can be separated by liquid chromatography (LC) prior to MS analysis. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns. For nitroaromatic compounds, a characteristic fragmentation is the loss of the nitro group (NO₂).
| Compound/Conjugate | Ion Type | Observed m/z | Reference |
| Zr-p-NO2-Bn-DOTA | [M+H]⁺ | 626.0 | [1] |
| DOTA-Peptide Conjugate (example) | [M+2H]²⁺ | 711.32 | [2] |
| DOTA-Antibody Conjugate (example) | Varies | Heterogeneous mixture | [3] |
Comparison with Alternative Chelators: NOTA and DOTAGA
While DOTA derivatives are widely used, other chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTAGA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid-glutamic acid) offer different coordination properties and pharmacokinetic profiles. Their mass spectrometric characterization reveals distinct features.
| Chelator | Key Features | Typical Conjugate m/z (example) | Reference |
| NOTA | Smaller macrocyclic ring, often forms more stable complexes with smaller metal ions like Ga³⁺. | [⁶⁸Ga]NOTA-Peptide: Varies | [4] |
| DOTAGA | Contains a glutamate moiety, which can improve hydrophilicity and targeting capabilities. | [¹⁷⁷Lu]DOTAGA-PSMA ligand [M+H]⁺: 1528.1 | [5] |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and accurate mass spectrometric analysis. Below is a typical workflow for the characterization of a this compound conjugate.
Sample Preparation
-
Dissolution: Dissolve the this compound conjugate in a suitable solvent, such as a mixture of water and acetonitrile or methanol.
-
Dilution: Dilute the sample to a final concentration appropriate for ESI-MS, typically in the range of 1-10 µg/mL. The dilution solvent should be compatible with the LC mobile phase, often 0.1% formic acid in water/acetonitrile.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: An Agilent 1200 Series or equivalent HPLC system.
-
Column: A C18 reversed-phase column (e.g., Eclipse Plus C18, 4.6 x 50 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 8 minutes) is a good starting point.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with optimized collision energy to achieve a good spectrum of fragment ions.
Visualizing the Workflow and Logical Relationships
To better illustrate the experimental process and the relationships between the different components, the following diagrams are provided.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of p-NO2-Bn-DOTA and Alternative Chelators for Radiopharmaceutical Biodistribution
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical determinant of the in vivo performance of radiopharmaceuticals. The chelator's molecular structure profoundly influences the biodistribution, pharmacokinetics, and ultimately, the diagnostic efficacy and therapeutic index of a radiolabeled agent. This guide provides an objective comparison of the biodistribution profiles of various chelators, with a focus on p-NO2-Bn-DOTA and its commonly used alternatives, supported by experimental data.
Comparative Biodistribution Data
The choice of chelator can significantly alter the uptake and clearance of a radiopharmaceutical from various organs. The following tables summarize quantitative biodistribution data from preclinical studies comparing DOTA, DOTAGA, and NODAGA conjugated to different targeting molecules.
Table 1: Comparative Biodistribution of 68Ga-labeled Somatostatin Analogs in AR42J Tumor-Bearing Mice (%ID/g)
| Organ | 68Ga-DOTA-TATE | 68Ga-NOTA-TATE |
| Blood | 0.47 ± 0.12 | 0.55 ± 0.15 |
| Heart | 0.39 ± 0.08 | 0.48 ± 0.11 |
| Lung | 0.81 ± 0.21 | 1.02 ± 0.29 |
| Liver | 1.05 ± 0.27 | 1.35 ± 0.38 |
| Spleen | 0.35 ± 0.09 | 0.45 ± 0.13 |
| Kidney | 15.21 ± 3.80 | 20.89 ± 5.22 |
| Tumor | 12.54 ± 3.14 | 13.16 ± 3.29 |
Data presented as mean ± standard deviation at 1-hour post-injection. Data extrapolated from a comparative study of 68Ga-labeled TATE analogs.[1]
Table 2: Comparative Biodistribution of 64Cu-labeled Monoclonal Antibodies in PC3-DsRed Xenograft-Bearing Mice (%ID/g)
| Organ | 64Cu-DOTA-mAb7 | 64Cu-NODAGA-mAb7 |
| Blood | 15.63 ± 2.50 | 18.21 ± 3.10 |
| Liver | 8.98 ± 1.44 | 6.54 ± 1.11 |
| Spleen | 4.21 ± 0.67 | 3.89 ± 0.66 |
| Kidney | 10.12 ± 1.62 | 11.56 ± 1.97 |
| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 |
Data presented as mean ± standard deviation at 24-hours post-injection.[2][3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of radiopharmaceutical biodistribution. Below are generalized methodologies for key experiments cited in the literature.
Radiolabeling of Chelator-Conjugated Molecules with Gallium-68
A common method for radiolabeling DOTA and its analogues with Gallium-68 (68Ga) involves the following steps[4][5][6]:
-
68Ga Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.
-
Buffering: The acidic 68Ga eluate is added to a reaction vial containing a sodium acetate buffer to adjust the pH to a range of 3.5-4.5, which is optimal for 68Ga complexation.
-
Incubation: The chelator-conjugated peptide or antibody is added to the buffered 68Ga solution. The reaction mixture is then heated at 95°C for 5-15 minutes to facilitate radiolabeling. For some chelators like NOTA, labeling can occur at room temperature.
-
Quality Control: The radiochemical purity of the final product is determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
Animal Biodistribution Studies
Ex vivo biodistribution studies in rodent models are a standard method to quantify the tissue distribution of a radiotracer[7][8][9][10]:
-
Animal Model: Healthy or tumor-bearing mice (e.g., BALB/c or athymic nude mice) are typically used. For tumor models, cancer cells are subcutaneously implanted, and the study commences when tumors reach a specified size.
-
Radiotracer Administration: A known amount of the radiolabeled compound is injected intravenously (e.g., via the tail vein) into a cohort of animals.
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), the animals are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor are collected.
-
Radioactivity Measurement: The harvested tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. This is determined by comparing the radioactivity in the tissue to the total injected dose, normalized by the tissue's weight.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical biodistribution study of a radiolabeled chelator conjugate.
Caption: Experimental workflow for a typical preclinical biodistribution study.
Signaling Pathways and Logical Relationships
The biodistribution of a radiopharmaceutical is not governed by a single signaling pathway but is rather a complex interplay of physiological processes. The logical relationship influencing the in vivo fate of a chelator-conjugated molecule can be visualized as follows:
Caption: Factors influencing the in vivo biodistribution of a radiopharmaceutical.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
kinetic stability of p-NO2-Bn-DOTA complexes compared to alternatives
For researchers and professionals in drug development, the kinetic stability of chelator-radionuclide complexes is a critical parameter influencing the safety and efficacy of radiopharmaceuticals. The p-nitrobenzyl derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), p-NO2-Bn-DOTA, is a widely used bifunctional chelator. This guide provides an objective comparison of the kinetic stability of this compound complexes with relevant alternatives, supported by experimental data.
The kinetic inertness of a radiometal complex is a paramount predictor of its in vivo stability.[1] It determines the rate of dissociation or transchelation of the radiometal ion to other endogenous molecules like metal-binding proteins (e.g., transferrin, albumin) or competing metal ions.[1][2] While thermodynamic stability constants offer insights, kinetic dissociation rates are generally more indicative of in vivo performance.[2][3]
Comparative Kinetic Stability Data
The following tables summarize quantitative data on the kinetic stability of this compound complexes and its alternatives from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Stability of Gallium-67 Labeled DOTA Derivatives in Apo-Transferrin Challenge
| Complex | % Intact after 3h | % Intact after 24h |
| [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA (Isomer A) | >99% | >99% |
| [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA (Isomer B) | ~95% | ~85% |
| [⁶⁷Ga]Ga-DOTA | >99% | >99% |
| [⁶⁷Ga]Ga-p-NO₂-Bn-DO3A | ~98% | ~97% |
| [⁶⁷Ga]Ga-DO3AMBu | ~90% | ~75% |
| [⁶⁷Ga]Ga-DOTAGAMBu | ~85% | ~60% |
| Data sourced from a study by Ogawa et al. (2022).[4][5][6] |
Table 2: Dissociation Half-lives of Lanthanide-DOTA Complexes in Acidic Conditions
| Complex | Condition | Dissociation Half-life (t₁/₂) |
| [Gd(DOTA)]⁻ | 2 M HCl | - |
| [Ln(DOTA)]⁻ | 2 M HCl | 1 min to 12 h (depending on Ln³⁺) |
| [Pb(DOTA)]²⁻ | 0.1 M H⁺ | 33 min |
| [Pb(DOTA)]²⁻ | 1 M H⁺ | 3.8 min |
| Data compiled from various studies.[7][8] |
Table 3: Comparative Stability of Various Radiometal Complexes
| Chelator | Radiometal | Stability Assay | % Intact / Observation |
| p-SCN-Bn-DOTA | ⁸⁹Zr | EDTA Challenge | BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN exhibited excellent inertness |
| DFO | ⁸⁹Zr | EDTA Challenge | [⁸⁹Zr]Zr-DFO-PAN displayed the lowest inertness |
| DOTA | ⁶⁴Cu | Human Serum | Relatively low stability, can result in demetallation |
| NOTA derivatives | ⁶⁴Cu | Human Serum | Good stability, >96% intact after 24h |
| H₄octapa | ¹⁷⁷Lu | - | Superior to DOTA-trastuzumab |
| Data compiled from various studies.[9][10][11] |
Key Observations on this compound Stability
Complexation of this compound with certain radiometals, such as Gallium-68, can lead to the formation of two isomers with significantly different kinetic stabilities.[4][5][6] One isomer of [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA demonstrated stability comparable to the highly stable [⁶⁷Ga]Ga-DOTA complex, while the other isomer was considerably less stable.[4][5][6] X-ray crystallography revealed that the less stable isomer of Ga-Bn-DOTA may have an N₃O₃ coordination geometry, whereas the more stable complexes typically exhibit an N₄O₂ coordination.[4][5]
Similarly, when complexed with Zirconium, p-NO₂Bn-DOTA can form two regioisomers, where the nitrobenzyl substituent is in either a "corner" or "side" position on the macrocycle. These isomers are not interconvertible and can be separated by HPLC.[12]
Alternatives to this compound
Several alternative chelators have been developed to address some of the limitations of DOTA, such as the need for heating during radiolabeling and stability with certain radiometals.[9][13]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): This chelator has shown excellent performance for complexing Gallium-68, often allowing for rapid radiolabeling at room temperature and forming highly stable complexes.[9][14]
-
DTPA (diethylenetriaminepentaacetic acid) derivatives: While generally forming less kinetically inert complexes than macrocyclic chelators like DOTA, derivatives such as CHX-A''-DTPA have been developed to enhance stability.[9][13]
-
H₄octapa: This acyclic chelator has demonstrated significant thermodynamic stability and kinetic inertness with Lutetium-177, proving superior to DOTA in some applications.[9]
-
CB-TE2A: Cross-bridged macrocyclic chelators like CB-TE2A have been shown to improve in vivo stability.[9]
-
HOPO (hydroxypyridinone): An octadentate ligand containing four hydroxypyridinone groups has shown promise as a highly stable chelator for Zirconium-89.[15]
Experimental Protocols
Accurate assessment of kinetic stability relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.
Serum Stability Assay
This in vitro method evaluates the stability of a radiolabeled complex in the presence of serum proteins.
Caption: Workflow for a typical serum stability assay.
Methodology:
-
The purified radiolabeled complex is incubated in human or animal serum at 37°C for various durations (e.g., 1, 4, 24 hours).[16]
-
At each time point, a sample is taken and analyzed using methods like radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC) to separate the intact complex from any dissociated radionuclide.
-
The radioactivity of the different species is quantified to determine the percentage of the complex that remains intact over time.
Metal Competition Assay
This assay challenges the radiolabeled complex with a competing metal ion to assess its kinetic inertness.
Caption: General workflow for a metal competition assay.
Methodology:
-
The radiolabeled DOTA-conjugate is incubated in a suitable buffer (e.g., 0.1 M citrate buffer, pH 6.0) at a relevant temperature (e.g., 37°C).[16]
-
A solution of a competing metal salt, such as ZnCl₂ or CuCl₂, is added in a significant molar excess.[16]
-
The mixture is incubated for a defined period.
-
The extent of transchelation (the displacement of the radionuclide by the competing metal ion) is determined by radio-TLC or HPLC.
Acid-Assisted Dissociation
This experiment evaluates the stability of the complex under acidic conditions, which can be relevant for the in vivo fate of the radiopharmaceutical in acidic cellular compartments.
Caption: Logical diagram of acid-assisted dissociation.
Methodology:
-
The metal-DOTA complex is incubated in a strong acid solution (e.g., 0.1 M to 2 M HCl) at a controlled temperature.[7][17][18][19]
-
Aliquots are taken at different time points.
-
The concentration of the intact complex or the liberated metal ion is measured using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for non-radioactive complexes or by scavenging the free radiometal with an ion-exchange resin for radiolabeled complexes.[17][18]
-
The dissociation rate constant is then calculated from the change in concentration over time.
Conclusion
The kinetic stability of this compound complexes is generally robust, making it a suitable chelator for a variety of radiometals. However, the potential for isomer formation with differing stabilities, particularly with Ga-68, necessitates careful characterization and potentially HPLC purification for clinical applications.[4][6] For specific applications, alternative chelators such as NOTA, H₄octapa, or cross-bridged macrocycles may offer advantages in terms of labeling efficiency or in vivo stability. The choice of chelator should be guided by the specific radiometal, the biological target, and rigorous in vitro and in vivo stability assessments.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. connectsci.au [connectsci.au]
- 3. books.rsc.org [books.rsc.org]
- 4. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuning the Softness of the Pendant Arms and the Polyazamacrocyclic Backbone to Chelate the 203Pb/212Pb Theranostic Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DOTA Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals for targeted imaging and therapy relies heavily on the selection of an appropriate chelator to stably bind a diagnostic or therapeutic radionuclide to a targeting biomolecule. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are among the most widely used and versatile chelating agents in nuclear medicine.[1][2] This guide provides an objective, data-driven comparison of the preclinical performance of various DOTA derivatives, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal chelator for specific research and drug development applications.
Key Performance Indicators of DOTA Derivatives
The ideal DOTA derivative for a given application should exhibit high radiolabeling efficiency under mild conditions, form a highly stable complex with the chosen radionuclide in vitro and in vivo, and demonstrate favorable pharmacokinetic properties, including high tumor uptake and rapid clearance from non-target tissues. The following sections present a comparative summary of key performance indicators for several DOTA derivatives based on published preclinical data.
Radiolabeling Efficiency and Stability
The efficiency of incorporating a radionuclide into the DOTA cage and the stability of the resulting complex are critical for the successful development of a radiopharmaceutical. In a head-to-head comparison of chelates for labeling an anti-FZD10 antibody (OTSA101) with Actinium-225 (²²⁵Ac), DOTAGA and DO3A demonstrated 1.8-fold higher labeling efficiencies than p-SCN-Bn-DOTA.[3][4] However, the stability of the resulting radiolabeled antibodies in murine serum was similar across all three chelates.[3][4] Another study comparing chelators for Copper-64 (⁶⁴Cu) found that NODAGA and a 15-5 macrocycle were significantly superior to DOTA in terms of radiochemical conversion at lower temperatures and shorter reaction times.[5] While all tested ⁶⁴Cu-radioimmunoconjugates showed excellent stability in phosphate buffer and mouse serum, the NODAGA and 15-5 conjugates exhibited better resistance to transchelation in the presence of EDTA.[5]
| Chelator/Derivative | Radionuclide | Labeling Efficiency/Conditions | Serum Stability | Reference |
| p-SCN-Bn-DOTA | ²²⁵Ac | Lower than DOTAGA and DO3A | Similar to DOTAGA and DO3A | [3][4] |
| p-SCN-Bn-DOTAGA | ²²⁵Ac | 1.8-fold higher than DOTA | Similar to DOTA and DO3A | [3][4] |
| DOTA-NHS-ester (DO3A) | ²²⁵Ac | 1.8-fold higher than DOTA | Similar to DOTA and DO3A | [3][4] |
| DOTA | ⁶⁴Cu | Less efficient than NODAGA and 15-5 | Stable, but less resistant to EDTA challenge | [5] |
| NODAGA | ⁶⁴Cu | Higher efficiency at lower temperature and shorter time than DOTA | High stability, better resistance to EDTA challenge | [5] |
| 15-5 Macrocycle | ⁶⁴Cu | Higher efficiency at lower temperature and shorter time than DOTA | High stability, better resistance to EDTA challenge | [5] |
| DOTA-TATE | ⁶⁸Ga / ¹⁷⁷Lu | >95% radiochemical purity | High in vitro and in vivo stability | [6] |
| DOTA-TOC | ⁶⁸Ga | Robust labeling | High stability | [7] |
Receptor Binding Affinity
The conjugation of a DOTA derivative to a targeting biomolecule should ideally have a minimal impact on its binding affinity to the target receptor. A study comparing DOTA, DOTAGA, and DO3A conjugated to the OTSA101 antibody found that DOTAGA conjugation had the smallest impact on binding affinity.[3][4] In the context of somatostatin receptor (SSTR) targeting peptides, the affinity of DOTA-TATE for SSTR2 is known to be approximately 10-fold higher than that of DOTA-TOC from studies in transfected cells.[7] However, a preclinical comparison using [⁶⁷/⁶⁸Ga]Ga-DOTA-TOC and [⁶⁷/⁶⁸Ga]Ga-DOTA-TATE did not show a statistically significant difference in binding in monkey brain sections in vitro or in rat biodistribution studies.[7]
| DOTA Derivative Conjugate | Target | IC₅₀ / Kₔ | Key Findings | Reference |
| DOTA-OTSA101 | FZD10 | - | Higher impact on binding affinity than DOTAGA | [3][4] |
| DOTAGA-OTSA101 | FZD10 | - | Smallest impact on binding affinity | [3][4] |
| DO3A-OTSA101 | FZD10 | - | Intermediate impact on binding affinity | [3][4] |
| [⁶⁷/⁶⁸Ga]Ga-DOTA-TOC | SSTR2 | - | No significant difference in binding vs. DOTA-TATE in preclinical models | [7] |
| [⁶⁷/⁶⁸Ga]Ga-DOTA-TATE | SSTR2 | - | 10-fold higher affinity in transfected cells, but not significantly different in preclinical models | [7] |
| DOTA-coupled BN peptides (BN1, BN4, BN7, BN8) | GRP-R | Kₔ in nanomolar range | BN8 showed high affinity and stability | [8] |
In Vivo Biodistribution and Tumor Uptake
The biodistribution profile of a DOTA-derivative-based radiopharmaceutical determines its efficacy and potential toxicity. High uptake in the target tumor and low retention in non-target organs are desirable. In a preclinical comparison of PSMA-targeted radiotracers, [⁶⁸Ga]Ga-NOTA-Bn-PSMA demonstrated faster clearance from all tissues and higher tumor uptake at 1 hour post-injection compared to [⁶⁸Ga]Ga-DOTA-monoamide-PSMA.[9][10] Conversely, [⁶⁸Ga]Ga-HBED-CC-PSMA showed the highest retention in normal tissues.[9][10] A study comparing eight DOTA-coupled gastrin-releasing peptide receptor (GRP-R) ligands found that the BN8 compound exhibited the highest target-to-background ratios in biodistribution and imaging experiments.[8]
| DOTA Derivative Conjugate | Radionuclide | Animal Model | Tumor Model | Key Biodistribution Findings | Reference |
| [²²⁵Ac]Ac-DOTA-OTSA101 | ²²⁵Ac | Mouse | Synovial Sarcoma (SYO-1) | Significantly higher tumor-absorbed dose than DO3A conjugate. | [3][4] |
| [²²⁵Ac]Ac-DOTAGA-OTSA101 | ²²⁵Ac | Mouse | Synovial Sarcoma (SYO-1) | Highest tumor-to-bone marrow ratio; significantly higher tumor-absorbed dose than DO3A conjugate. | [3][4] |
| [²²⁵Ac]Ac-DO3A-OTSA101 | ²²⁵Ac | Mouse | Synovial Sarcoma (SYO-1) | Lower tumor-absorbed dose compared to DOTA and DOTAGA conjugates. | [3][4] |
| [⁶⁸Ga]Ga-DOTA-monoamide-PSMA | ⁶⁸Ga | Mouse | PSMA+ PC3 PIP | Lower tumor uptake at 1h compared to NOTA conjugate. | [9][10] |
| [⁶⁸Ga]Ga-NOTA-Bn-PSMA | ⁶⁸Ga | Mouse | PSMA+ PC3 PIP | Faster clearance and higher tumor uptake at 1h compared to DOTA conjugate. | [9][10] |
| [¹⁷⁷Lu]Lu-DOTA, DOTA-biotin, di-DOTA peptide, DOTA-aminobenzene | ¹⁷⁷Lu | CD1 Mice | Normal | All compounds showed rapid blood clearance and low whole-body retention. | [11] |
| [⁶⁷/⁶⁸Ga]Ga-DOTA-TOC | ⁶⁷Ga / ⁶⁸Ga | Rat | - | No statistically significant difference in uptake in SSTR2-positive organs compared to DOTA-TATE. | [7] |
| [⁶⁷/⁶⁸Ga]Ga-DOTA-TATE | ⁶⁷Ga / ⁶⁸Ga | Rat | - | No statistically significant difference in uptake in SSTR2-positive organs compared to DOTA-TOC. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
Radiolabeling of Peptides and Antibodies
A general procedure for radiolabeling DOTA-conjugated biomolecules involves the incubation of the conjugate with the desired radionuclide in a suitable buffer at an optimized pH and temperature. For example, to label DOTA-TATE with ⁶⁸Ga, the DOTA-TATE solution is mixed with ⁶⁸GaCl₃ in a sodium acetate buffer (pH 4.5-5.0) and heated at 95°C for 5-10 minutes.[6] For labeling antibodies with ²²⁵Ac, the chelate-conjugated antibody is incubated with ²²⁵Ac in a buffer such as sodium acetate (pH 5.5) at 37°C for 60 minutes.[3][4] Quality control is typically performed using radio-TLC or radio-HPLC to determine the radiochemical purity.[12][13]
In Vitro Stability Studies
The stability of the radiolabeled conjugate is assessed by incubating it in various media, such as phosphate-buffered saline (PBS) and human or murine serum, at 37°C for different time points (e.g., 1, 4, 24 hours).[8][14] The percentage of intact radiolabeled conjugate is then determined by radio-TLC or radio-HPLC.[14]
Cell Binding and Internalization Assays
To determine the binding affinity and internalization of the radiolabeled conjugate, competitive binding assays and internalization studies are performed using cancer cell lines that overexpress the target receptor. For competitive binding assays, cells are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the non-radiolabeled ("cold") ligand. The IC₅₀ value is then calculated. For internalization studies, cells are incubated with the radiolabeled conjugate at 37°C for various time points. The surface-bound and internalized radioactivity are then measured separately.[8][15]
In Vivo Biodistribution Studies
Animal models, typically tumor-bearing mice or rats, are used to evaluate the biodistribution of the radiolabeled conjugate. The radiopharmaceutical is administered intravenously, and at specific time points post-injection, the animals are euthanized.[11] Organs and tumors of interest are then harvested, weighed, and the radioactivity is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[11]
Visualizing Experimental Workflows and Relationships
Understanding the logical flow of experiments and the interplay between different parameters is essential for designing and interpreting preclinical studies of DOTA derivatives.
Caption: Experimental workflow for the preclinical comparison of DOTA derivatives.
Caption: Relationship between DOTA derivative properties and in vivo performance.
References
- 1. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOTA derivatives for site-specific biomolecule-modification via click chemistry: synthesis and comparison of reaction characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates [mdpi.com]
- 6. 68Ga/177Lu-labeled DOTA-TATE shows similar imaging and biodistribution in neuroendocrine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Robust labeling and comparative preclinical characterization of DOTA-TOC and DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical evaluation of eight DOTA coupled gastrin-releasing peptide receptor (GRP-R) ligands for in vivo targeting of receptor-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging [mdpi.com]
- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]
Safety Operating Guide
Navigating the Safe Disposal of p-NO2-Bn-DOTA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like p-NO2-Bn-DOTA (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this bifunctional chelator.
I. Essential Safety and Chemical Profile
This compound is a macrocyclic chelating agent containing a nitroaromatic group. While a specific, comprehensive Safety Data Sheet (SDS) is not consistently available across all suppliers, the chemical structure necessitates that it be handled as a hazardous compound. Nitroaromatic compounds can be toxic and may have other hazardous properties. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₃N₅O₁₀·4HCl | [1] |
| Molecular Weight | 685.4 g/mol (as HCl salt) | [1] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in water | General knowledge |
II. Personnel Safety and Handling
Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in conjunction with goggles if there is a significant splash hazard.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A flame-resistant laboratory coat, fully fastened, is essential.
-
Respiratory Protection: All work with the solid compound or solutions should be performed in a certified chemical fume hood.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with your institution's specific guidelines.
1. Waste Identification and Classification:
- Treat all this compound, whether in solid form, in solution, or contaminating other materials (e.g., pipette tips, gloves), as hazardous chemical waste.
- Due to its chemical structure, it should be classified as a nitroaromatic compound.
- If the this compound has been used to chelate heavy or radioactive metals, the waste must be classified and segregated according to the additional hazard posed by the complexed metal.
2. Waste Segregation:
- Solid Waste:
- Collect pure, un-dissolved this compound and any contaminated disposable lab supplies (e.g., weighing paper, gloves, wipes) in a designated, properly labeled hazardous waste container.
- The container should be a sturdy, sealable plastic bag or a drum liner within a solid waste container.
- Liquid Waste:
- Collect aqueous solutions of this compound in a designated, leak-proof, and chemically compatible (e.g., polyethylene) hazardous waste container.
- Do not mix this waste stream with other types of chemical waste, particularly organic solvents or strong acids/bases, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
- If the chelator is complexed with a metal, this waste must be segregated into the appropriate heavy metal or radioactive waste stream.
3. Waste Container Labeling:
- Label all waste containers clearly and accurately. The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound" or "S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid"
- The concentration (if in solution)
- The primary hazard(s) (e.g., "Toxic," "Irritant")
- The date of accumulation
- The name of the principal investigator or laboratory contact
4. Storage of Waste:
- Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
- Ensure secondary containment is used for liquid waste containers to prevent spills.
- Keep waste containers sealed at all times, except when adding waste.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.
- Do not attempt to dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This may include a higher level of respiratory protection depending on the size and nature of the spill.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent as recommended by your EHS department. Collect all decontamination materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.
V. Logical Workflow for Disposal
Caption: Disposal decision workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling p-NO2-Bn-DOTA
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid (p-NO2-Bn-DOTA). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment is paramount. While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits is not always readily available, the following personal protective equipment is mandatory based on the known properties of similar chemical compounds and general laboratory safety standards.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times. Should conform to EN166 (EU) or ANSI Z87.1 (US) standards. |
| Face Protection | Face Shield | Recommended when there is a risk of splashing or aerosol generation during procedures like weighing or solution preparation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for incidental contact. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical. For extended contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A buttoned lab coat is required to protect against accidental skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with inadequate ventilation or when there is a potential for inhaling dust particles. |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical to minimize exposure and prevent contamination.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls:
-
All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Before beginning any work, verify that all necessary PPE is available and in good condition.
-
-
Handling and Use:
-
Wear the appropriate PPE as specified in the table above.
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers designed for hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
